molecular formula C11H19N3O6 B1337700 Boc-gly-gly-gly-OH CAS No. 28320-73-2

Boc-gly-gly-gly-OH

カタログ番号: B1337700
CAS番号: 28320-73-2
分子量: 289.29 g/mol
InChIキー: GHONIQQBOSTHSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-gly-gly-gly-OH is a useful research compound. Its molecular formula is C11H19N3O6 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONIQQBOSTHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427058
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-73-2
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-gly-gly-gly-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine, commonly referred to as Boc-gly-gly-gly-OH. This tripeptide, protected at the N-terminus by a tert-butoxycarbonyl (Boc) group, is a fundamental building block in peptide chemistry, playing a crucial role in the synthesis of more complex peptides for research and pharmaceutical development. Its simple, well-defined structure and predictable reactivity make it an invaluable tool for scientists in the field.

Core Chemical and Physical Properties

This compound is a white to off-white powder, valued for its stability and solubility, which facilitates its use in various synthetic protocols.[1] The presence of the Boc protecting group allows for the controlled, stepwise elongation of peptide chains, a cornerstone of modern peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 28320-73-2[1][2][3][4]
Molecular Formula C₁₁H₁₉N₃O₆[1][2][3][4]
Molecular Weight 289.29 g/mol [1][2][3][4]
Appearance White to off-white powder[1][2]
Melting Point 150 - 153 °C[1][2]
Purity (typical) ≥ 97% (HPLC)[1][2]
Storage Conditions 0 - 8 °C[1][2]

Chemical Structure

The chemical structure of this compound consists of three glycine residues linked by peptide bonds. The N-terminal glycine is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminal glycine has a free carboxylic acid.

G cluster_0 SPPS Cycle for Adding One Amino Acid Resin Peptide-Resin Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 3. Wash Wash (DCM, DMF) Coupling->Wash 4. Wash->Resin Repeat for next cycle

References

Synthesis and Purification of Boc-Gly-Gly-Gly-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tripeptide Boc-Gly-Gly-Gly-OH, or N-(tert-Butoxycarbonyl)glycyl-glycyl-glycine, is a crucial protected building block in synthetic peptide chemistry. Its structure facilitates the controlled, stepwise elongation of peptide chains, making it an indispensable intermediate for researchers and manufacturers in the development of novel peptide-based therapeutics and complex organic molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides essential stability to the N-terminus and allows for selective deprotection under acidic conditions, a cornerstone of many peptide synthesis strategies.[1]

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. It details experimental protocols for both solution-phase and solid-phase synthesis, outlines robust purification techniques, and presents key data in a structured format.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two principal strategies: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available equipment.

Solution-Phase Synthesis (SPS)

Solution-phase synthesis is a classical approach that involves carrying out reactions in a homogeneous medium. It is particularly well-suited for large-scale production of shorter peptides. The most common strategy is the stepwise elongation of the peptide chain, followed by the final deprotection of the C-terminus.

G cluster_start Step 1: Dipeptide Formation cluster_deprotect1 Step 2: N-Terminal Deprotection cluster_couple2 Step 3: Tripeptide Formation cluster_sapon Step 4: C-Terminal Deprotection A Boc-Gly-OH + H-Gly-OEt B Coupling (e.g., DIC, HOBt) A->B C Boc-Gly-Gly-OEt B->C D TFA/DCM C->D Boc Removal E H-Gly-Gly-OEt·TFA D->E G Coupling (e.g., DIC, HOBt) E->G F Boc-Gly-OH F->G H Boc-Gly-Gly-Gly-OEt G->H I Saponification (e.g., NaOH, then H+) H->I J This compound (Final Product) I->J

Caption: General workflow for the stepwise solution-phase synthesis of this compound.

Experimental Protocol: Stepwise Solution-Phase Synthesis

This protocol employs Boc protection and C-terminal esterification for a controlled, stepwise synthesis in solution.[3]

Step 1: Synthesis of Boc-Gly-Gly-OEt

  • Preparation: Dissolve Glycine ethyl ester hydrochloride (1 eq.) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA) (1.1 eq.) dropwise to neutralize the salt.

  • Activation: In a separate flask, dissolve Boc-Gly-OH (1 eq.), 1-Hydroxybenzotriazole (HOBt) (1 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) in DCM. Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.[3]

  • Coupling: Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction to remove the diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.

Step 2: N-terminal Boc Deprotection

  • Cleavage: Dissolve the crude Boc-Gly-Gly-OEt from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.[3] Stir at room temperature for 1 hour. Using a 50-55% TFA/DCM solution is often preferred to minimize side reactions and improve purity.[4][5]

  • Isolation: Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.

Step 3: Synthesis of Boc-Gly-Gly-Gly-OEt

  • Coupling: Repeat the coupling procedure from Step 1, using the H-Gly-Gly-OEt·TFA salt (1 eq.) as the amine component and a new batch of activated Boc-Gly-OH (1 eq.) as the carboxylic acid component.[3]

Step 4: Saponification to Yield this compound

  • Hydrolysis: Dissolve the resulting Boc-Gly-Gly-Gly-OEt in a mixture of methanol and water. Add a stoichiometric amount of 1M NaOH and stir at room temperature, monitoring the reaction by TLC or HPLC until the ester is fully consumed.

  • Acidification & Extraction: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3 with 1M HCl. Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to precipitate the final product, this compound, as a white solid.

ParameterReagents & ConditionsPurpose
N-α-Protection Di-tert-butyl dicarbonate ((Boc)₂O)Protects the N-terminal amine to prevent self-polymerization.[6]
C-α-Protection Ethyl ester (-OEt)Protects the C-terminal carboxyl group during coupling.
Coupling Agents DIC/HOBt, DCC, EDC, HBTU, HATU[7][8][9]Activate the carboxylic acid to facilitate peptide bond formation.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes amine salts and facilitates coupling reactions.[3][9]
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the acid-labile Boc group from the N-terminus.[4]
Ester Saponification Sodium Hydroxide (NaOH) followed by acidHydrolyzes the C-terminal ethyl ester to the free carboxylic acid.

Table 1: Key Reagents and Conditions for Solution-Phase Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves building the peptide chain on an insoluble polymer resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[10] The Boc/Bzl (benzyl) protection strategy is a classic approach for SPPS.

G cluster_cycle SPPS Iterative Cycle Start Start: Load Boc-Gly-OH onto Resin Deprotect 1. Boc Deprotection (TFA/DCM) Start->Deprotect Cleave Final Step: Cleave Peptide from Resin (HF) Wash_Neut 2. Wash & Neutralize (DCM, IPA, DIPEA) Deprotect->Wash_Neut Repeat for Glycine 2 & 3 Couple 3. Couple Next Boc-Gly-OH (DIC/HOBt) Wash_Neut->Couple Repeat for Glycine 2 & 3 Wash 4. Wash (DCM, DMF) Couple->Wash Repeat for Glycine 2 & 3 Wash->Cleave Wash->Deprotect Repeat for Glycine 2 & 3

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Boc/Bzl Strategy SPPS

Step 1: Resin Preparation and First Amino Acid Loading

  • Resin Selection: Choose a suitable resin, such as a Merrifield resin (chloromethylpolystyrene).[4]

  • Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Esterification: The first Boc-Gly-OH is typically attached as its cesium salt to the chloromethylated resin to ensure a racemization-free esterification.[4] The reaction is carried out in DMF at an elevated temperature (e.g., 50°C) overnight.

  • Washing: After loading, wash the resin thoroughly with DMF, DCM, and methanol to remove unreacted materials, then dry under vacuum.

Step 2: The SPPS Cycle (for Glycine 2 and 3)

  • Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[4]

  • Washing and Neutralization: Wash the resin with DCM, followed by isopropanol (IPA) to remove residual acid. Neutralize the resulting TFA salt on the resin with a solution of 5-10% DIPEA in DCM.

  • Coupling: Swell the neutralized resin in DCM or DMF. In a separate vessel, pre-activate the next Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. Repeat the cycle for the final glycine residue.

Step 3: Cleavage from Resin

  • Drying: After the final coupling and deprotection cycle, wash the completed peptide-resin with DCM and methanol and dry thoroughly under vacuum.

  • Cleavage: In a specialized HF-apparatus, treat the peptide-resin with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1-2 hours. Anisole is typically used as a scavenger. This strong acid cleaves the ester linkage to the resin, releasing the final peptide with a free C-terminal carboxylic acid.[4]

  • Isolation: After carefully evaporating the HF, the crude peptide is precipitated and washed with cold diethyl ether, centrifuged, and dried under vacuum.

Resin TypeLinker TypeCleavage ReagentDescription
Merrifield Resin ChloromethylAnhydrous HFThe classical resin for Boc-SPPS, forming a benzyl ester linkage.[4]
PAM Resin PhenylacetamidomethylAnhydrous HFOffers increased acid stability over the Merrifield resin, reducing peptide loss during synthesis.[4]
BHA Resin BenzhydrylamineAnhydrous HFUsed for the synthesis of peptide amides, not carboxylic acids.

Table 2: Common Resins and Cleavage Conditions for Boc-SPPS.

Purification Techniques

Purification is a critical step to ensure the final product meets the high-purity standards required for research and pharmaceutical applications. The goal is to remove synthesis-related impurities, such as truncated or deletion sequences and residual chemicals.[11]

G A Crude Product (from Synthesis) B Initial Purification (e.g., Crystallization or Flash Chromatography) A->B C Partially Purified Product B->C D Final Polishing (Preparative RP-HPLC) C->D E Collected Pure Fractions (in aqueous solution) D->E F Solvent Removal (Lyophilization) E->F G Final Product: Pure this compound (White Powder) F->G

Caption: A typical multi-step workflow for the purification of synthetic peptides.

Crystallization

For solution-phase synthesis, crystallization is often an effective method for purification, especially at a larger scale.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude, solid this compound in a minimum amount of a hot "good" solvent, such as ethyl acetate or isopropanol.

  • Precipitation: Slowly add a "poor" solvent, such as n-hexane or diethyl ether, until the solution becomes cloudy.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4°C to promote the formation of crystals. The use of seed crystals may be necessary to induce crystallization.[13]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Chromatographic Purification

Chromatography is the most powerful and widely used technique for purifying peptides to a high degree.[11]

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is the standard method for final peptide purification.[14][15]

  • System Preparation: Use a preparative HPLC system equipped with a C18 stationary phase column.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Solvent B: 0.1% Acetonitrile (ACN) containing 0.1% TFA.

  • Sample Preparation: Dissolve the crude or partially purified peptide in a small amount of the initial mobile phase composition (e.g., 5-10% Solvent B).

  • Elution: Inject the sample onto the column. Elute the peptide using a shallow gradient of increasing Solvent B concentration (e.g., a 1% per minute increase).

  • Detection & Fraction Collection: Monitor the column effluent at 210-220 nm.[14] Collect fractions corresponding to the main product peak.

  • Post-Processing: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy white powder.[14]

TechniquePrinciple of SeparationTypical ApplicationAdvantagesLimitations
Extraction Partitioning between immiscible liquid phases based on solubility and pH.Initial work-up for solution-phase synthesis.Removes bulk ionic impurities and excess reagents; fast and scalable.Low resolution; cannot separate structurally similar impurities.
Crystallization Difference in solubility between the product and impurities in a specific solvent system.Bulk purification of solid compounds.Highly effective for achieving high purity; cost-effective at scale.Product must be crystalline; can have significant yield loss.
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[11]Final "polishing" step to achieve >98% purity.Very high resolution; separates closely related impurities.Expensive at large scale; uses large volumes of solvent; requires lyophilization.

Table 3: Comparison of Common Purification Techniques.

Characterization Data

After synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.

PropertyValue / MethodReference
Molecular Formula C₁₁H₁₉N₃O₆[16]
Molecular Weight 289.29 g/mol [16]
Appearance White to off-white solidGeneral observation
Purity Analysis >98% (by HPLC)[17]
Identity Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Standard analytical methods
Melting Point Not widely reported; similar dipeptide (Boc-Gly-Gly-OH) is 128-133 °C.[17]

Table 4: Physicochemical and Characterization Data for this compound.

References

An In-depth Technical Guide to Boc-gly-gly-gly-OH: A Cornerstone in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine, commonly referred to as Boc-gly-gly-gly-OH (CAS No. 28320-73-2), represents a pivotal building block in the nuanced field of synthetic peptide chemistry. Its unique structural and chemical attributes render it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, and purification methodologies, and exploring its critical applications in the development of novel therapeutics and advanced biochemical research. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for professionals navigating the complexities of peptide science.

Introduction: The Strategic Importance of this compound

In the intricate dance of peptide synthesis, the precise, stepwise assembly of amino acids is paramount. Protecting groups are the choreographers of this process, ensuring that reactive functionalities are masked until their participation is required. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a range of conditions and its facile, clean removal under moderately acidic conditions.[1]

This compound, a tripeptide of glycine with its N-terminus protected by a Boc group, is more than just a simple building block. The triglycine sequence itself imparts unique properties, such as enhanced solubility and stability, making it an ideal component for various applications.[2] From serving as a linker in complex bioconjugates to forming the backbone of novel peptide-based drugs, the versatility of this compound is a testament to its strategic importance in the laboratory and beyond.[2][3] This guide will illuminate the fundamental aspects of this compound, providing the technical depth required for its effective utilization.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application. The following table summarizes its key properties, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Number 28320-73-2[2][4][5]
Molecular Formula C₁₁H₁₉N₃O₆[2][4]
Molecular Weight 289.29 g/mol [2][4]
Appearance White to off-white powder[2]
Melting Point 150 - 153 °C[2]
Purity ≥ 97% (HPLC)[2][5]
Solubility Soluble in polar solvents such as water and methanol.[6][6]
Storage Conditions Store at 0 - 8 °C[2]

These properties underscore the compound's stability and ease of handling in a laboratory setting. The defined melting point and high purity levels are critical indicators of quality for synthetic applications where stoichiometry and side-reaction prevention are paramount.

Synthesis and Purification: A Protocol Grounded in Causality

The synthesis of this compound is a well-established procedure in organic chemistry, typically involving the protection of the N-terminus of the parent tripeptide, glycyl-glycyl-glycine. The choice of reagents and reaction conditions is dictated by the need for high yield, purity, and the prevention of side reactions.

Synthetic Pathway: The Boc Protection of Glycyl-glycyl-glycine

The most common and efficient method for the synthesis of this compound is the reaction of glycyl-glycyl-glycine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a suitable base.[7] This reaction is a nucleophilic acyl substitution where the amino group of the tripeptide attacks one of the carbonyl carbons of the Boc anhydride.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Gly-Gly-Gly Glycyl-glycyl-glycine Dissolution Dissolve Gly-Gly-Gly in aqueous base Gly-Gly-Gly->Dissolution Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Addition Slowly add (Boc)₂O at 35-40°C Boc2O->Addition Base Aqueous Base (e.g., Guanidine Hydrochloride) Base->Dissolution Dissolution->Addition Stirring Stir until solution clarifies Addition->Stirring Evaporation Remove solvent (e.g., ethanol) in vacuo Stirring->Evaporation Washing Wash residue with distilled water and hexane Evaporation->Washing Recrystallization Recrystallize for higher purity (optional) Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the solution-phase synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Glycyl-glycyl-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Guanidine hydrochloride

  • Ethanol

  • Distilled water

  • Hexane or petroleum ether

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve guanidine hydrochloride (15 mmol) in ethanol (1 mL). To this solution, slowly add glycyl-glycyl-glycine (1 mmol) under continuous stirring.

  • Boc Protection: While maintaining the reaction temperature at 35-40°C, add di-tert-butyl dicarbonate (2.5-3 mmol). The choice of a slight excess of (Boc)₂O ensures the complete conversion of the starting tripeptide.

  • Reaction Monitoring: Continue stirring the reaction mixture until a clear solution is formed, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the ethanol by evaporation under reduced pressure (in vacuo). This step is crucial for isolating the crude product.

  • Washing and Isolation: Wash the resulting residue sequentially with distilled water (2 mL) and hexane or petroleum ether (2 mL).[7] The aqueous wash removes any remaining inorganic salts, while the hexane wash removes unreacted (Boc)₂O and other nonpolar impurities. The product, this compound, being a polar solid, will precipitate.

  • Drying and Further Purification: The precipitated solid is filtered and dried to yield the final product. For applications requiring exceptionally high purity, recrystallization can be performed.[7]

Analytical Characterization: Ensuring Quality and Identity

The identity and purity of synthesized this compound must be rigorously confirmed before its use in sensitive applications like peptide synthesis or drug development. A combination of analytical techniques is employed for this purpose.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To assess purity.A major peak corresponding to this compound with a purity of ≥97%.[2][5]
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 289.29 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure.The ¹H NMR spectrum will show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the glycine methylene protons.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the N-H, C=O (urethane and amide), and O-H groups.

The combination of these techniques provides a comprehensive and self-validating system for the quality control of this compound.

Applications in Research and Development: A Versatile Tool

The utility of this compound extends across various domains of scientific research and pharmaceutical development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[2] The Boc protecting group allows for the stepwise elongation of a peptide chain on a solid support. The process involves a cyclical series of deprotection, neutralization, and coupling steps.

spps_cycle Start Peptide-Resin (Free N-terminus) Coupling Couple with This compound Start->Coupling Washing1 Wash Coupling->Washing1 Deprotection Boc Deprotection (e.g., TFA in DCM) Washing1->Deprotection Washing2 Wash Deprotection->Washing2 Neutralization Neutralize (e.g., DIEA) Washing2->Neutralization Washing3 Wash Neutralization->Washing3 Next_Cycle Ready for next coupling cycle Washing3->Next_Cycle Next_Cycle->Coupling Repeat for chain elongation

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] The choice of a triglycine unit can also serve to introduce a flexible spacer into a peptide sequence, potentially influencing its conformation and biological activity.

Drug Development and Discovery

This compound serves as a crucial intermediate in the synthesis of peptide-based therapeutics.[2] The triglycine motif is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and stability. Furthermore, it can be used in the preparation of peptide libraries for high-throughput screening to identify new drug leads.[2]

Bioconjugation and Linker Chemistry

In the field of bioconjugation, this compound can be used to construct linkers for attaching biomolecules to other molecules or surfaces. For instance, in the development of Antibody-Drug Conjugates (ADCs), peptide linkers are often employed to connect a cytotoxic drug to an antibody.[9] The triglycine sequence can provide a flexible and proteolytically cleavable site within the linker.

The Boc Deprotection Step: A Critical Consideration

The removal of the Boc protecting group is a critical step that requires careful execution to avoid side reactions and ensure the integrity of the peptide chain.

Mechanism of Boc Deprotection

The deprotection of the Boc group occurs via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable tert-butyl cation, which is then scavenged, and the release of carbon dioxide, leaving the free amine.[10]

deprotection_mechanism Boc_Peptide Boc-NH-Peptide Protonation + H⁺ Boc_Peptide->Protonation Protonated_Intermediate [Boc(H⁺)-NH-Peptide] Protonation->Protonated_Intermediate Elimination -> Elimination Protonated_Intermediate->Elimination Carbocation tert-butyl cation + CO₂ Elimination->Carbocation Final_Product H₂N-Peptide Elimination->Final_Product

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol

A standard protocol for Boc deprotection in SPPS involves treating the Boc-protected peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes at room temperature.[8] For peptides containing acid-sensitive residues, scavengers such as triisopropylsilane (TIS) or water are added to the deprotection cocktail to trap the reactive tert-butyl cations and prevent side reactions.[8]

Conclusion: A Foundational Reagent for Peptide Innovation

This compound, with its well-defined properties and versatile reactivity, stands as a testament to the enabling power of protecting group chemistry in modern science. Its role extends from the fundamental construction of peptides in academic research to the intricate design of next-generation therapeutics in the pharmaceutical industry. A thorough, mechanistic understanding of its synthesis, purification, and application, as detailed in this guide, is essential for any scientist or researcher aiming to harness its full potential. As the demand for sophisticated peptide-based molecules continues to grow, the importance of foundational reagents like this compound will undoubtedly endure.

References

Molecular weight and formula of Boc-gly-gly-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information for researchers, scientists, and drug development professionals on Boc-gly-gly-gly-OH, a key building block in peptide synthesis.

Core Molecular Data

This compound, also known as Boc-triglycine, is a derivative of the tripeptide triglycine, where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for the controlled, stepwise synthesis of longer peptide chains.

Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Formula C₁₁H₁₉N₃O₆[1]
Molecular Weight 289.29 g/mol [1]

Experimental Protocols

While specific experimental protocols can vary based on the application, the use of this compound in solid-phase peptide synthesis (SPPS) generally follows these steps:

  • Deprotection: The resin-bound amino acid or peptide with a free amino group is prepared.

  • Coupling: this compound is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free amino group on the resin.

  • Capping (Optional): Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.

  • Deprotection of the Boc group: The Boc group of the newly added triglycine unit is removed using an acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.

  • Iteration: Steps 2-4 are repeated to elongate the peptide chain.

  • Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the resin support, and all protecting groups are removed.

Structural Representation

The logical structure of this compound, illustrating the covalent linkages between its constituent parts, can be visualized as follows:

G boc Boc Group (tert-butoxycarbonyl) gly1 Glycine 1 boc->gly1 Amide Bond gly2 Glycine 2 gly1->gly2 Peptide Bond gly3 Glycine 3 gly2->gly3 Peptide Bond oh -OH (Carboxyl Group) gly3->oh C-Terminus

Diagram of this compound structure.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the protected tripeptide, N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this fundamental peptide building block. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure both accuracy and practical applicability.

Structural Overview and Spectroscopic Strategy

This compound (Figure 1) is a crucial intermediate in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of a peptide chain. Accurate spectroscopic verification at each stage is paramount to ensure the integrity of the final peptide. Our analytical strategy employs a multi-technique approach to provide orthogonal data, confirming the structure and purity of the tripeptide.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The spectrum is characterized by chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5-6.0Broad Singlet1HBoc-NH
~4.0-4.2Multiplet2HGly¹-αCH₂
~3.8-4.0Multiplet2HGly²-αCH₂
~3.7-3.9Multiplet2HGly³-αCH₂
1.44Singlet9HBoc-(CH₃)₃
~8.0-8.3Broad Multiplet2HGly², Gly³-NH
~10-12Broad Singlet1HCOOH

Note: Actual chemical shifts can vary depending on the solvent and concentration. Data is referenced from BroadPharm.[1]

Interpretation and Causality:

  • Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.44 ppm. Its high integration value is a key signature for the presence of the Boc protecting group.

  • α-Protons: The methylene protons of the three glycine residues are diastereotopic and appear as multiplets in the 3.7-4.2 ppm region. The downfield shift is due to the deshielding effect of the adjacent amide and carbonyl groups.

  • Amide Protons: The amide protons (NH) are subject to hydrogen bonding and exchange with residual water in the solvent, leading to broad signals. Their chemical shifts can be highly variable.

  • Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and often appears as a very broad singlet at a downfield chemical shift (10-12 ppm), and its presence can be confirmed by D₂O exchange, which results in the disappearance of this signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~173Gly³-COOH
~171Gly¹, Gly²-C=O (amide)
~157Boc-C=O
~80Boc-C(CH₃)₃
~43Gly¹-αC
~42Gly², Gly³-αC
~28Boc-C(CH₃)₃

Interpretation and Causality:

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the two amide linkages are the most deshielded, appearing in the 170-175 ppm region. The carboxylic acid carbonyl is typically the most downfield.

  • Boc Group Carbons: The quaternary carbon of the Boc group is found around 80 ppm, while the methyl carbons are significantly more shielded, appearing around 28 ppm.

  • α-Carbons: The α-carbons of the glycine residues are located in the 40-45 ppm range.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10 mg of This compound B 2. Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Transfer to a clean, dry NMR tube B->C D 4. Insert sample into NMR spectrometer C->D E 5. Tune and shim the probe for optimal homogeneity D->E F 6. Acquire ¹H spectrum E->F G 7. Acquire ¹³C spectrum E->G H 8. Apply Fourier transform F->H G->H I 9. Phase and baseline correct the spectra H->I J 10. Calibrate chemical shifts (e.g., to residual solvent peak) I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Justification for Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for peptides as it effectively dissolves the sample and has exchangeable amide and carboxylic acid protons that are readily observable.

  • Tuning and Shimming: These steps are critical for achieving high-resolution spectra by optimizing the magnetic field homogeneity across the sample.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds, such as C=O, N-H, and O-H.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300 (broad)N-H stretchAmide
~2980C-H stretchBoc group, α-CH₂
~1740C=O stretchBoc-carbamate
~1720C=O stretchCarboxylic Acid
~1650 (strong)C=O stretch (Amide I)Amide
~1550 (strong)N-H bend (Amide II)Amide

Interpretation and Causality:

  • O-H and N-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid, which overlaps with the N-H stretching of the amide groups.

  • Carbonyl Stretching: The spectrum will be dominated by multiple strong C=O stretching absorptions. The distinct frequencies for the Boc-carbamate, carboxylic acid, and amide carbonyls provide strong evidence for the presence of all three functional groups. The Amide I band (primarily C=O stretch) and Amide II band (N-H bend and C-N stretch) are characteristic of the peptide backbone.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

IR_Workflow A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B 2. Record a background spectrum of the empty ATR crystal A->B C 3. Place a small amount of This compound onto the crystal B->C D 4. Apply pressure using the ATR anvil C->D E 5. Acquire the sample spectrum D->E F 6. Process the spectrum (baseline correction, if necessary) E->F

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Justification for Experimental Choices:

  • ATR Technique: This method requires minimal sample preparation and provides high-quality spectra for solid powders.

  • Background Spectrum: Recording a background spectrum is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like peptides.

Expected Mass Spectrum Data:

  • Molecular Formula: C₁₁H₁₉N₃O₆[2][3][4][5]

  • Molecular Weight: 289.29 g/mol [2][3][4][5]

  • Monoisotopic Mass: 289.1274 g/mol

  • Expected Ions (Positive Ion Mode ESI):

    • [M+H]⁺: m/z 290.13

    • [M+Na]⁺: m/z 312.11

    • [M+K]⁺: m/z 328.09

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. Fragmentation of the [M+H]⁺ ion would be expected to occur primarily at the amide bonds, leading to the formation of b- and y-type ions.

  • b-ions (N-terminal fragments):

    • b₁: Boc-NH-CH₂-CO⁺ (m/z 158.08)

    • b₂: Boc-Gly-Gly⁺ (m/z 215.10)

  • y-ions (C-terminal fragments):

    • y₁: H₂N-CH₂-COOH⁺ (m/z 76.04)

    • y₂: H-Gly-Gly-OH⁺ (m/z 133.05)

Experimental Protocol: ESI-MS

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A 1. Prepare a dilute solution of this compound (e.g., 10 µg/mL) B 2. Use a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) A->B C 3. Infuse the sample into the ESI source via a syringe pump B->C D 4. Optimize ESI source parameters (e.g., capillary voltage, gas flow) C->D E 5. Acquire the full scan mass spectrum D->E F 6. Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) E->F G 7. If necessary, perform MS/MS on the [M+H]⁺ ion to confirm the sequence F->G

References

Navigating the Solubility of Boc-Gly-Gly-Gly-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 30, 2025 – For scientists and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acid building blocks is paramount for experimental success. This in-depth technical guide addresses the solubility profile of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH), a key intermediate in the synthesis of complex peptides. While comprehensive quantitative data for this specific tripeptide remains limited in publicly available literature, this document consolidates existing information, provides data on structurally similar compounds for informed decision-making, and outlines detailed experimental protocols for in-house solubility determination.

Understanding the Solubility Profile of Boc-Protected Glycine Peptides

The solubility of a peptide is governed by a delicate interplay of its amino acid composition, sequence, and the presence of protecting groups. The tert-Butoxycarbonyl (Boc) group, while crucial for stepwise peptide synthesis, adds a hydrophobic character to the molecule. Conversely, the repeating glycine units contribute to the peptide's flexibility and potential for hydrogen bonding, which can influence its interaction with various solvents. One source suggests that the unique structure of this compound, with its three glycine residues, enhances its overall solubility and stability.

CompoundSolventSolubilityConcentration (approx.)Source(s)
This compound WaterInsoluble-[5]
Dimethylformamide (DMF)Soluble-[5]
Dichloromethane (CH₂Cl₂)Soluble-[5]
Boc-Gly-Gly-OH Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL430.61 mM[6]
Boc-Gly-OH Dichloromethane (CH₂Cl₂)Clearly Soluble~87.6 g/L (1 mmole in 2 mL)
WaterSoluble-[7]
EthanolSoluble-
ChloroformSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
Dimethyl Sulfoxide (DMSO)Soluble-

Note: The solubility of Boc-Gly-OH in various organic solvents is qualitatively described as "soluble."

Experimental Protocol for Solubility Determination

Given the limited quantitative data, researchers may need to determine the solubility of this compound in their specific solvent systems. The following is a general protocol for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Pipettes and tips

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is visually expected to dissolve.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

  • Phase Separation: After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Supernatant Extraction: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or g/L.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key stages of the solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Extract supernatant D->E F Dilute supernatant E->F G Quantify via HPLC F->G

Figure 1. Experimental workflow for solubility determination.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output Compound This compound Equilibration Equilibration (Saturation) Compound->Equilibration Solvent Test Solvent Solvent->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Quantification Quantification (e.g., HPLC) Separation->Quantification SolubilityData Quantitative Solubility Data (e.g., mg/mL) Quantification->SolubilityData

Figure 2. Logical flow from inputs to output in solubility testing.

References

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), has for decades empowered the creation of complex peptides for research, diagnostics, and therapeutic development. While newer methodologies have emerged, Boc chemistry remains a robust and often preferred strategy for specific applications, particularly in the synthesis of long or challenging sequences.[1]

This in-depth technical guide provides a comprehensive overview of the role of the Boc protecting group in peptide synthesis. It details the underlying chemical principles, provides step-by-step experimental protocols, presents comparative data, and explores its applications in drug development, offering a vital resource for researchers at all levels.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[2] It relies on a principle of "graduated acid lability," where the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4][5]

The synthesis is a cyclical process, with each cycle adding a single amino acid to the growing peptide chain. A typical cycle consists of three key steps:

  • Deprotection: Removal of the Nα-Boc group to expose a free amine at the N-terminus of the peptide chain.[3]

  • Neutralization: Conversion of the resulting ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.[4]

  • Coupling: Formation of a new peptide bond by reacting the free amine with an activated Nα-Boc-protected amino acid.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups.[3]

Chemical Mechanisms: Protection and Deprotection

Boc Protection of an Amino Acid

The Boc group is introduced onto the α-amino group of an amino acid via nucleophilic acyl substitution. The amino acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.[6][7]

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate ((Boc)2O) BocAnhydride->Intermediate Base Base (e.g., TEA, NaOH) Base->AminoAcid Deprotonates BocProtectedAA Boc-Protected Amino Acid Intermediate->BocProtectedAA Collapse of Intermediate Byproducts t-butanol + CO2 + Conjugate Acid of Base Intermediate->Byproducts Elimination

Caption: Boc Protection Mechanism.

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is achieved with a moderately strong acid, most commonly TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[8][9][10]

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocProtectedAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocProtectedAmine->ProtonatedBoc Protonation TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation FreeAmine Free Amine (as TFA salt) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutene Isobutene TertButylCation->Isobutene Deprotonation

Caption: Boc Deprotection Mechanism.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[3]

  • Protocol:

    • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA or BHA for peptide amides) in a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent by filtration.[3]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Protocol:

    • To the swollen resin, add a solution of 50% TFA in DCM.[3]

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[3]

    • Drain the solution and add a fresh 50% TFA/DCM solution.

    • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3]

    • If the sequence contains sensitive residues like Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions.[4][11]

    • Drain the TFA solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]

Neutralization

This step converts the N-terminal ammonium salt to a free amine.

  • Protocol:

    • Wash the deprotected peptide-resin with DCM.

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate the mixture for 1-2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[3]

    • Wash the resin with DCM and/or DMF to remove the excess base and its salt.

  • In Situ Neutralization: To save time and potentially improve coupling yields for difficult sequences, in situ neutralization can be performed, where neutralization occurs simultaneously with coupling.[1][4]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

  • Protocol:

    • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[3]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.[3]

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection (HF Cleavage)

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). Extreme caution and specialized equipment are required for handling HF. [12][13]

  • Protocol:

    • Wash the final peptide-resin with DCM and dry it under vacuum.[3]

    • Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Teflon and Kel-F).[12][14]

    • Add a scavenger cocktail to the resin. A common scavenger is anisole.[11]

    • Cool the reaction vessel in a dry ice/alcohol bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[3]

    • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[12]

    • Precipitate the crude peptide with cold diethyl ether, collect it by filtration or centrifugation, and wash it multiple times with cold ether to remove scavengers and cleaved protecting groups.[3]

    • Dry the precipitated peptide under vacuum.

Data Presentation: Boc vs. Fmoc Strategy Comparison

The choice between Boc and Fmoc chemistries is a critical decision in peptide synthesis, with implications for cost, purity, and suitability for specific sequences.

FeatureBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (acid-labile)9-fluorenylmethyloxycarbonyl (base-labile)
Deprotection Condition Moderately strong acid (e.g., 50% TFA in DCM)[4]Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protecting Groups Typically benzyl-based (strong acid-labile)[4]Typically tert-butyl-based (acid-labile)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)[4]Trifluoroacetic acid (TFA)[15]
Orthogonality Not fully orthogonal; relies on graduated acid lability[4]Fully orthogonal[4]
Cost of Protected Amino Acids Generally lower[]Generally higher, but prices are decreasing[17]
Crude Purity May be lower due to harsher deprotection conditions[17]Generally higher due to milder conditions[17][]
Suitability for Long/Hydrophobic Peptides Often preferred as acidic deprotection can reduce aggregation[]Can be challenging due to aggregation
Automation Friendliness Less common due to corrosive reagentsReadily automated[15]

Mandatory Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle (n-1 times) Wash3->Cycle Cycle->Deprotection Next Amino Acid Final_Peptide_Resin Final Peptide-Resin Cycle->Final_Peptide_Resin Final Amino Acid Cleavage Final Cleavage and Deprotection (HF/Anisole) Final_Peptide_Resin->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A typical cycle of Boc solid-phase peptide synthesis.

Role in Drug Development

The Boc protecting group has been instrumental in the synthesis of numerous peptide-based drugs. Its utility in producing long or hydrophobic peptides makes it a valuable tool for creating complex therapeutic molecules. For example, the synthesis of gramicidin A, a peptide antibiotic containing multiple tryptophan residues, was significantly improved using Fmoc chemistry, but initial syntheses relied on Boc chemistry.[19] The development of HIV-1 protease inhibitors has also utilized Boc-SPPS.[1]

Furthermore, Boc-protected amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecule drugs, where precise control over amine reactivity is essential for constructing complex molecular architectures.[20] The ability to selectively deprotect and functionalize Boc-protected intermediates allows for their incorporation into a wide variety of molecular scaffolds, leading to the development of novel therapeutics.

Conclusion

The tert-butyloxycarbonyl protecting group, a foundational tool in peptide chemistry, continues to be a highly relevant and powerful strategy for the synthesis of peptides. Its straightforward application, coupled with its particular advantages in the synthesis of long and aggregation-prone sequences, ensures its enduring place in the repertoire of synthetic chemists. While Fmoc chemistry has gained widespread adoption due to its milder conditions and amenability to automation, a thorough understanding of Boc-SPPS is indispensable for any researcher, scientist, or drug development professional in the field. The ability to choose the most appropriate synthetic strategy based on the specific challenges presented by a target peptide is a hallmark of expertise in this domain. This guide provides the essential knowledge and practical protocols to effectively leverage the power of Boc chemistry in advancing peptide research and therapeutic development.

References

The Triglycine Moiety in Peptide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in oncology, is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The success of an ADC is critically dependent on each of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among the various linker technologies, peptide linkers have garnered considerable attention for their controlled, conditional cleavage within the target cell. This guide provides a comprehensive technical overview of the triglycine (Gly-Gly-Gly) moiety, a seemingly simple yet highly effective component in the design of modern peptide linkers for ADCs.

Core Concepts: The Role of the Triglycine Linker

The primary function of a linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation, while enabling its efficient release upon internalization into the target cancer cell. The triglycine linker is a type of cleavable peptide linker designed to be recognized and processed by lysosomal proteases.

Unlike more complex peptide sequences, the triglycine linker offers a unique combination of properties. Its simplicity and flexibility are key attributes. The glycine residues, lacking bulky side chains, allow for efficient enzymatic processing. A key advantage of the triglycine linker, such as the CX linker, is that it requires only a single peptide bond cleavage within the lysosome to liberate the cytotoxic payload.[1][2] This is in contrast to non-cleavable linkers which necessitate the complete proteolytic degradation of the antibody backbone to release the drug.[1][2]

Mechanism of Action: From Circulation to Cytotoxicity

The journey of a triglycine-linked ADC from administration to therapeutic effect involves a series of well-defined steps.

dot

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_lysosome Lysosomal Processing (pH ~4.5) cluster_cytosol Cytosol ADC Triglycine-linked ADC AntigenBinding 1. ADC binds to cell surface antigen ADC->AntigenBinding Internalization 2. ADC-antigen complex is internalized AntigenBinding->Internalization Endosome 3. Formation of early endosome Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Cleavage 5. Enzymatic cleavage of triglycine linker Lysosome->Cleavage PayloadRelease 6. Release of carboxylic acid catabolite Cleavage->PayloadRelease Efflux 7. Efflux of uncharged catabolite from lysosome PayloadRelease->Efflux TargetInteraction 8. Payload interacts with intracellular target (e.g., microtubules) Efflux->TargetInteraction Apoptosis 9. Induction of Apoptosis TargetInteraction->Apoptosis

Caption: General mechanism of action for a triglycine-linked ADC.

Upon intravenous administration, the ADC circulates in the bloodstream where the triglycine linker remains stable at physiological pH. When the ADC encounters a target cancer cell, the antibody component binds to its specific antigen on the cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment (pH ~4.5).

Within the lysosome, proteases cleave the triglycine peptide linker. This cleavage results in the release of a payload catabolite that bears a carboxylic acid group.[1][2] At the acidic pH of the lysosome, a significant portion of this carboxylic acid catabolite is uncharged, which allows it to readily diffuse across the lysosomal membrane into the cytosol.[1][2] Once in the cytosol, the cytotoxic payload can engage its intracellular target, such as microtubules, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]

An important characteristic of the triglycine linker's catabolite is its pH-dependent charge state. While uncharged in the acidic lysosome, upon potential efflux from the target cell into the extracellular environment (pH ~7.4), the carboxylic acid group becomes negatively charged.[1][2] This charge significantly limits its ability to penetrate the membranes of neighboring cells, thereby minimizing the "bystander effect."[1][2]

Quantitative Data Summary

The performance of ADCs with triglycine linkers has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative perspective against other linker technologies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Anti-EGFR and Anti-EpCAM ADCs
Cell LineTarget AntigenLinkerIC50 (pM)Reference
HCC827 EGFRTriglycine (CX)150[2][4]
SMCC140[2][4]
HSC-2 EGFRTriglycine (CX)20[2][4]
SMCC100[2][4]
Ca9-22 EGFRTriglycine (CX)30[2][4]
SMCC400[2][4]
H1975 EGFRTriglycine (CX)40[2][4]
SMCC600[2][4]
COLO 205 EpCAMTriglycine (CX)120[2][4]
SMCC100[2][4]
LoVoDOX EpCAMTriglycine (CX)30[2][4]
SMCC3000[2][4]
Calu-3 EpCAMTriglycine (CX)20[2][4]
SMCC20[2][4]

Lower IC50 values indicate higher cytotoxic potency.

As shown in Table 1, the triglycine (CX) linker demonstrated comparable or significantly greater in vitro cytotoxicity compared to the non-cleavable SMCC linker in several cancer cell lines, particularly in a multidrug-resistant line (LoVoDOX).[2][4]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelTarget AntigenADC TreatmentDose (mg/kg)Tumor Growth Inhibition (T/C%)Complete/Partial RegressionsReference
Calu-3 EpCAManti-EpCAM-CX-DM122%5/6 CR, 1/6 PR[2]
anti-EpCAM-SMCC-DM1101%6/6 CR[2]
FaDu EGFRanti-EGFR-CX-DM1519%0/6 CR, 1/6 PR[2]
anti-EGFR-SMCC-DM1519%0/6 CR, 0/6 PR[2]
HSC-2 EGFRanti-EGFR-CX-DM151%6/6 CR[2]
anti-EGFR-SMCC-DM1541%1/6 CR, 1/6 PR[2]
H1975 EGFRanti-EGFR-CX-DM1101%6/6 CR[2]
anti-EGFR-SMCC-DM11020%2/6 CR, 2/6 PR[2]

T/C% is the ratio of the mean tumor volume of the treated group to the control group. CR = Complete Regression, PR = Partial Regression.

The in vivo data highlights that the anti-EpCAM ADC with a triglycine linker (CX) achieved a similar therapeutic effect at a five-fold lower dose compared to the ADC with the SMCC linker in the Calu-3 model.[2] Furthermore, the anti-EGFR CX ADC demonstrated superior antitumor activity in the HSC-2 and H1975 xenograft models.[2]

Table 3: Pharmacokinetic Parameters in CD-1 Mice
ADCt1/2 (days)Cmax (µg/mL)AUC (day·µg/mL)Reference
anti-EGFR-CX-[3H]DM1 9.92401500[5]
anti-EGFR-SMCC-[3H]DM1 10.62501600[5]

Pharmacokinetic parameters were comparable between the triglycine (CX) and SMCC linked ADCs, indicating similar stability in circulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of triglycine linkers in ADCs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Triglycine Linker

This protocol outlines the manual synthesis of a triglycine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin for a C-terminal carboxylic acid.

dot

SPPS_Workflow ResinSwelling 1. Resin Swelling (DMF, 30 min) FirstGlyCoupling 2. First Glycine Coupling (Fmoc-Gly-OH, HBTU, DIPEA in DMF, 1-2h) ResinSwelling->FirstGlyCoupling Wash1 Wash (DMF) FirstGlyCoupling->Wash1 FmocDeprotection1 3. Fmoc Deprotection (20% Piperidine in DMF, 5-10 min x2) Wash1->FmocDeprotection1 Wash2 Wash (DMF, DCM) FmocDeprotection1->Wash2 SecondGlyCoupling 4. Second Glycine Coupling Wash2->SecondGlyCoupling Wash3 Wash (DMF) SecondGlyCoupling->Wash3 FmocDeprotection2 5. Fmoc Deprotection Wash3->FmocDeprotection2 Wash4 Wash (DMF, DCM) FmocDeprotection2->Wash4 ThirdGlyCoupling 6. Third Glycine Coupling Wash4->ThirdGlyCoupling Wash5 Wash (DMF) ThirdGlyCoupling->Wash5 FinalFmocDeprotection 7. Final Fmoc Deprotection Wash5->FinalFmocDeprotection Wash6 Wash (DCM) FinalFmocDeprotection->Wash6 Cleavage 8. Cleavage from Resin (TFA/TIS/H2O, 2-3h) Wash6->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of a triglycine peptide.

Materials:

  • Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether (cold)

  • Fritted reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF in a fritted reaction vessel for at least 30 minutes with agitation.[6]

  • First Glycine Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3-5 eq) and HBTU (3-5 eq) in DMF.

    • Add DIPEA (6-10 eq) to activate the amino acid.

    • Immediately add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.[6]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF and DCM.[6]

  • Second and Third Glycine Coupling: Repeat steps 2 and 3 for the second and third glycine residues.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and react for 2-3 hours.

    • Filter the resin and collect the filtrate.[6]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.[6]

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol describes a general method to quantify the release of a payload from a peptide linker-drug conjugate using a purified lysosomal enzyme like Cathepsin B.

Materials:

  • Peptide linker-drug conjugate substrate

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • HPLC system with a C18 column

Procedure:

  • Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the peptide linker-drug conjugate substrate at a final concentration of 10 µM.[7]

  • Initiate Reaction: Add activated Cathepsin B to a final concentration of 100 nM.[7]

  • Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately add it to the quenching solution.[7]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme.[7]

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload and the intact substrate.[7]

  • Data Analysis: Calculate the percentage of payload released at each time point to determine the rate of cleavage.[7]

Protocol 3: HPLC-Based Analysis of ADC Stability (DAR Determination)

This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) of an ADC.

Materials:

  • ADC sample

  • HIC Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)

  • HIC Mobile Phase B (e.g., 20 mM sodium phosphate, pH 7)

  • HIC HPLC column

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[1]

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.[1]

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the relative peak areas.[1]

Signaling Pathways and Logical Relationships

The ultimate therapeutic effect of an ADC is the induction of apoptosis in the target cancer cell. The released cytotoxic payload, such as a maytansinoid (e.g., DM1), disrupts microtubule dynamics, leading to cell cycle arrest and the activation of apoptotic signaling cascades.

dot

Apoptosis_Pathway Payload Released Payload (e.g., Maytansinoid) Microtubules Microtubule Dynamics Payload->Microtubules binds to Disruption Disruption of Microtubule Polymerization Microtubules->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest ApoptoticSignal Initiation of Apoptotic Signaling MitoticArrest->ApoptoticSignal CaspaseActivation Caspase Cascade Activation ApoptoticSignal->CaspaseActivation PARPCleavage PARP Cleavage CaspaseActivation->PARPCleavage Apoptosis Apoptosis (Cell Death) PARPCleavage->Apoptosis

References

The Strategic Utility of Boc-Gly-Gly-Gly-OH in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of complex therapeutic molecules with high specificity and efficacy are paramount. Peptide building blocks play a crucial role in this endeavor, offering modularity and biocompatibility. Among these, Boc-Gly-Gly-Gly-OH , an N-terminally protected tripeptide of glycine, has emerged as a versatile and valuable tool. Its simple, flexible, and hydrophilic nature makes it an attractive component for a variety of applications, ranging from linkers in antibody-drug conjugates (ADCs) to spacers in complex bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for controlled deprotection under acidic conditions, facilitating stepwise peptide elongation.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a building block in medicinal chemistry, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValue
Synonyms N-Boc-Glycylglycylglycine, Boc-(Gly)3-OH
CAS Number 28320-73-2
Molecular Formula C₁₁H₁₉N₃O₆
Molecular Weight 289.29 g/mol
Appearance White to off-white powder
Melting Point 150 - 153 °C
Purity (HPLC) ≥ 97%
Storage Conditions 0 - 8 °C

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. SPPS is often preferred for its efficiency and ease of purification.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Triglycine

This protocol outlines the manual synthesis of H-Gly-Gly-Gly-OH on a Wang resin, which can be subsequently protected with a Boc group in solution if required, or the synthesis can be started with Boc-Gly-OH.

Materials:

  • Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a fritted reaction vessel.[2]

  • First Glycine Coupling:

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Glycine Coupling: Repeat step 2.

  • Fmoc Deprotection: Repeat step 3.

  • Third Glycine Coupling: Repeat step 2.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours.[2]

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude triglycine by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Lyophilize the pure fractions to obtain H-Gly-Gly-Gly-OH as a white powder.

  • Boc Protection (Solution Phase):

    • Dissolve the purified H-Gly-Gly-Gly-OH in a suitable solvent system (e.g., 10% aqueous sodium carbonate and THF).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise and stir for several hours.

    • Acidify the reaction mixture and extract the this compound with an organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic layer to obtain the final product.

G Resin Wang Resin Fmoc_Gly_Resin Fmoc-Gly-Resin Resin->Fmoc_Gly_Resin Couple Fmoc-Gly-OH Gly_Resin H-Gly-Resin Fmoc_Gly_Resin->Gly_Resin Deprotect (Piperidine) Fmoc_Gly_Gly_Resin Fmoc-Gly-Gly-Resin Gly_Resin->Fmoc_Gly_Gly_Resin Couple Fmoc-Gly-OH Gly_Gly_Resin H-Gly-Gly-Resin Fmoc_Gly_Gly_Resin->Gly_Gly_Resin Deprotect (Piperidine) Fmoc_Gly_Gly_Gly_Resin Fmoc-Gly-Gly-Gly-Resin Gly_Gly_Resin->Fmoc_Gly_Gly_Gly_Resin Couple Fmoc-Gly-OH Gly_Gly_Gly_Resin H-Gly-Gly-Gly-Resin Fmoc_Gly_Gly_Gly_Resin->Gly_Gly_Gly_Resin Deprotect (Piperidine) Crude_GGG Crude H-Gly-Gly-Gly-OH Gly_Gly_Gly_Resin->Crude_GGG Cleave (TFA) Pure_GGG Pure H-Gly-Gly-Gly-OH Crude_GGG->Pure_GGG Purify (RP-HPLC) Boc_GGG This compound Pure_GGG->Boc_GGG Protect ((Boc)2O)

Solid-Phase Synthesis Workflow for this compound.

Application as a Linker in Antibody-Drug Conjugates (ADCs)

A significant application of the triglycine motif is as a linker in ADCs. These targeted therapies utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker's properties are critical for the ADC's stability and efficacy.

A study by Singh et al. (2016) introduced a novel triglycyl peptide linker (CX) for ADCs, demonstrating its advantages over a non-cleavable SMCC linker.[1][3][4][5]

Mechanism of Action in ADCs

The proposed mechanism for an ADC with a triglycyl linker involves several steps:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsins cleave the triglycyl peptide linker.

  • Payload Release: Cleavage of the linker releases the cytotoxic payload into the cytosol, where it can exert its cell-killing effect.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Triglycine Linker) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Enzymatic Cleavage (Cathepsins) Apoptosis Cell Death Payload->Apoptosis Induces

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-Boc-glycyl-glycyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH), a protected tripeptide essential in peptide synthesis and various research applications. The document details its fundamental characteristics, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

Core Physicochemical Properties

N-Boc-glycyl-glycyl-glycine is a derivative of the tripeptide triglycine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminal amino group while allowing for controlled, stepwise elongation of the peptide chain.[1] The Boc group is favored for its stability under various conditions and its straightforward removal using mild acids.

General Properties

The fundamental physicochemical data for N-Boc-glycyl-glycyl-glycine are summarized in the table below. This information is critical for handling, storage, and application of the compound in a laboratory setting.

PropertyValueReference
CAS Number 28320-73-2[1][2]
Molecular Formula C₁₁H₁₉N₃O₆[1][2]
Molecular Weight 289.29 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 150 - 153 °C[1]
Storage Conditions Store at 0 - 8 °C[1]
Computed and Structural Properties

Computational models provide further insight into the molecule's behavior in different chemical environments. These properties, derived from its structure, are valuable for predicting solubility, membrane permeability, and potential intermolecular interactions.

PropertyValueReference
IUPAC Name 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid[2]
XLogP3-AA -0.8[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 9[2]
Polar Surface Area 134 Ų[2]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of N-Boc-glycyl-glycyl-glycine, ensuring reproducibility and high purity of the final product.

Synthesis of N-Boc-glycyl-glycyl-glycine

The synthesis of N-Boc-glycyl-glycyl-glycine is typically achieved through the protection of the N-terminal amino group of the parent tripeptide, glycyl-glycyl-glycine, using di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. The following protocol is a representative method for this transformation.

Materials:

  • Glycyl-glycyl-glycine (H-Gly-Gly-Gly-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Saturated brine solution

Procedure:

  • Dissolution: Dissolve glycyl-glycyl-glycine in an aqueous solution of sodium carbonate. Stir the mixture until all solids are completely dissolved. The base deprotonates the N-terminal amino group, increasing its nucleophilicity.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate in dioxane or THF dropwise to the stirring reaction mixture. Maintain the temperature at approximately 20-30°C.

  • Reaction: Allow the mixture to stir for several hours (typically 2-10 hours) to ensure the reaction goes to completion.[3]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a nonpolar solvent like n-hexane or methyl tertiary-butyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.[3][4] Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 using concentrated HCl. This step protonates the C-terminal carboxylate, making the product less water-soluble.

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to precipitate the N-Boc-glycyl-glycyl-glycine product as a white solid.

  • Final Drying: Filter the solid and dry it under vacuum to obtain the final, purified product.

G Workflow for the Synthesis of N-Boc-Gly-Gly-Gly-OH cluster_start cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_end start_end start_end process process reagent reagent start Start: Gly-Gly-Gly & Reagents dissolution 1. Dissolve Gly-Gly-Gly in aq. Na2CO3 start->dissolution boc_protection 2. Add (Boc)2O in THF dissolution->boc_protection stir 3. Stir for 2-10 hours boc_protection->stir extraction1 4. Extract with Hexane (remove excess (Boc)2O) stir->extraction1 acidification 5. Acidify with HCl to pH 3 extraction1->acidification extraction2 6. Extract product with Ethyl Acetate acidification->extraction2 wash_dry 7. Wash & Dry Organic Layer extraction2->wash_dry isolation 8. Concentrate & Precipitate wash_dry->isolation end_product End Product: Pure N-Boc-Gly-Gly-Gly-OH isolation->end_product G Logical Workflow for Product Characterization start start process process decision decision result result A Synthesized N-Boc-Gly-Gly-Gly-OH B Purity Analysis (RP-HPLC) A->B C Purity ≥ 97%? B->C D Identity & Structural Confirmation C->D Yes K Repurify C->K No E Mass Spectrometry (Confirm MW) D->E F NMR Spectroscopy (¹H, ¹³C) D->F G FTIR Spectroscopy (Functional Groups) D->G H Physical Property Measurement E->H F->H G->H I Melting Point H->I J Verified Product I->J K->B G Ubiquitination and the 'diGLY' Remnant Concept protein protein ubiquitin ubiquitin process process result result A Substrate Protein with Lysine (K) Residue C Ubiquitylation (Enzymatic Cascade) A->C B Ubiquitin (...-Arg-Gly-Gly-COOH) B->C D Ubiquitylated Protein (K-GG-...-Ub) C->D E Trypsin Digestion D->E F Tryptic Peptides + Lysine with diGLY Remnant (K-GG) E->F G Mass Spectrometry Analysis F->G H Identification of Ubiquitination Site G->H

References

Methodological & Application

Application Notes and Protocols for Boc-Gly-Gly-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Gly-OH, the N-terminally protected tripeptide of glycine, is a valuable building block in solid-phase peptide synthesis (SPPS). Its utility extends beyond simple incorporation into a peptide sequence; it often serves as a flexible, hydrophilic spacer or linker. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS, where it is removed with moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage are cleaved with stronger acids such as hydrogen fluoride (HF).[1][2] Glycine residues are achiral, which eliminates the risk of racemization during coupling.[3]

This document provides detailed application notes and protocols for the effective use of this compound in SPPS.

Applications

The primary applications of this compound in SPPS are:

  • As a Flexible Spacer: The triglycine motif provides a flexible and hydrophilic spacer arm to separate a peptide sequence from a carrier molecule, a solid support, or another functional moiety. This can reduce steric hindrance and improve the biological activity or binding affinity of the peptide.

  • In Linker Chemistry for Antibody-Drug Conjugates (ADCs): Peptides containing glycine residues are utilized as cleavable linkers in ADCs. While specific protocols often use tetrapeptides like Gly-Gly-Phe-Gly, the triglycine unit can be a component of similar linker strategies.

  • To Enhance Solubility: The incorporation of a triglycine segment can improve the solubility of hydrophobic peptides.

  • In the Synthesis of Peptides with Polyglycine Sequences: For the synthesis of peptides containing consecutive glycine residues, using a pre-formed Boc-triglycine unit can be more efficient than the stepwise addition of individual glycine residues, which can sometimes lead to aggregation.[4]

Experimental Protocols

The following protocols are generalized for the use of this compound in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and available equipment.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide). For Boc-SPPS, Merrifield or PAM resins are commonly used for C-terminal acids, while MBHA resins are used for C-terminal amides.[5]

Protocol 1.1: Resin Swelling

  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Drain the DCM.

Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the coupling of this compound to a resin with a free amino group (e.g., after deprotection of a previously coupled amino acid or directly to an aminomethylated resin).

Protocol 2.1: HBTU/HOBt Mediated Coupling

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution to pre-activate the this compound for 5-10 minutes.

  • Add the activated amino acid solution to the swollen and deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[6]

  • If the coupling is incomplete, the coupling step can be repeated.

  • After complete coupling, wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum.

Table 1: Typical Coupling Conditions for this compound

ParameterConditionNotes
Resin Merrifield, PAM, MBHAChoice depends on desired C-terminal functionality.
Coupling Reagent HBTU/HOBt or HATUHBTU is a common and effective choice.[7]
Equivalents (this compound) 3An excess is used to drive the reaction to completion.
Equivalents (Coupling Reagent) 3Stoichiometric with the amino acid.
Equivalents (Base - DIEA) 6A higher equivalency of base is often used.
Solvent DMFEnsures good solvation of reactants and peptide-resin.
Reaction Time 1-2 hoursMonitor with Kaiser test for completion.
Temperature Room TemperatureStandard condition for most coupling reactions.
Stepwise Elongation of the Peptide Chain

Following the coupling of this compound, the peptide chain is elongated through cycles of deprotection and coupling of subsequent Boc-protected amino acids.

Protocol 3.1: Boc Deprotection

  • Wash the peptide-resin with DCM (3 times).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (5 times) to remove residual acid.

Protocol 3.2: Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (5 times).

  • The resin is now ready for the next coupling cycle.

Cleavage of the Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups. This is typically achieved using a strong acid like HF.

CAUTION: Hydrogen fluoride (HF) is extremely corrosive and toxic. It should only be handled in a specialized apparatus by trained personnel.

Protocol 4.1: HF Cleavage

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to the reaction vessel. A common scavenger is anisole.

  • Carefully condense liquid HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • After the reaction is complete, the HF is carefully evaporated under a stream of nitrogen.

  • The crude peptide is then precipitated by the addition of cold diethyl ether.

  • The precipitated peptide is collected by filtration, washed with cold ether, and dried.

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Typical Cleavage Conditions

ParameterConditionNotes
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)A strong acid required for cleaving from Merrifield or PAM resins.[5]
Scavenger AnisoleTraps reactive carbocations generated during cleavage.
Temperature 0°CControls the reaction rate and minimizes side reactions.
Reaction Time 1 hourTypically sufficient for most peptides.
Precipitation Solvent Cold Diethyl EtherInduces precipitation of the cleaved peptide.

Visualizations

SPPS_Workflow start Start: Amino-functionalized Resin coupling Coupling: This compound HBTU/HOBt, DIEA in DMF start->coupling wash1 Wash: DMF, DCM, MeOH coupling->wash1 deprotection Boc Deprotection: 50% TFA in DCM wash1->deprotection wash2 Wash: DCM deprotection->wash2 neutralization Neutralization: 10% DIEA in DCM wash2->neutralization wash3 Wash: DCM neutralization->wash3 next_cycle Next Coupling Cycle (Repeat Deprotection, Neutralization, Coupling) wash3->next_cycle next_cycle->deprotection Elongation cleavage Final Cleavage: HF, Anisole next_cycle->cleavage Final Step end Purified Peptide cleavage->end Boc_Deprotection_Neutralization start Peptide-Resin with N-terminal Boc-GGG tfa_treatment Treat with 50% TFA in DCM start->tfa_treatment tfa_salt Peptide-Resin with N-terminal H2N+-GGG (TFA- salt) tfa_treatment->tfa_salt dcm_wash1 Wash with DCM tfa_salt->dcm_wash1 diea_treatment Treat with 10% DIEA in DCM dcm_wash1->diea_treatment free_amine Peptide-Resin with N-terminal H2N-GGG (free amine) diea_treatment->free_amine dcm_wash2 Wash with DCM free_amine->dcm_wash2 next_coupling Ready for next coupling dcm_wash2->next_coupling

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides: Coupling of Boc-Gly-Gly-Gly-OH to Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of the first amino acid or peptide fragment to a solid support is a critical initiation step in solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the coupling of Boc-Gly-Gly-Gly-OH to a suitable resin, a common step in the synthesis of peptides using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS.[1][2] The protocols outlined below are applicable to both manual and automated peptide synthesis.

Data Presentation

The selection of resin and coupling reagents is crucial for efficient peptide synthesis. The following tables summarize key quantitative parameters for the coupling of Boc-protected amino acids to commonly used resins.

Table 1: Recommended Resins for Boc-SPPS

Resin TypeFunctional GroupTypical Loading Capacity (mmol/g)Recommended forKey Characteristics
Merrifield ResinChloromethyl0.5 - 2.0C-terminal carboxylic acidsThe classical resin for Boc-SPPS; requires cesium salt or other methods for first amino acid attachment.[2][3]
PAM ResinPhenylacetamidomethyl0.5 - 1.0C-terminal carboxylic acidsProvides increased stability to the acid-labile Boc deprotection steps compared to Merrifield resin.[2][4]
Wang Resinp-Alkoxybenzyl alcohol0.5 - 1.0C-terminal carboxylic acidsWhile more commonly associated with Fmoc chemistry, it can be used with Boc-amino acids, though the linkage is more acid-sensitive.[5][6]
MBHA Resinp-Methylbenzhydrylamine0.5 - 1.0C-terminal amidesThe support of choice for the preparation of peptide amides using the Boc strategy.[2]

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentAdditiveKey Features
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Standard and cost-effective; the byproduct (DCU) is insoluble and must be filtered.[7]
DIC (N,N'-Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Similar to DCC, but the byproduct (DIU) is soluble in common solvents, simplifying removal.[8][9][10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt, DIPEA (N,N-Diisopropylethylamine)A potent and rapid coupling reagent.[1][2][11]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOAt, DIPEAHighly efficient, especially for sterically hindered couplings.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound to Merrifield resin. These can be adapted for other suitable resins.

Protocol 1: Resin Preparation and Swelling

Objective: To prepare the resin for the coupling reaction by swelling it in an appropriate solvent.

Methodology:

  • Place the desired amount of Merrifield resin (e.g., 1 g, with a substitution of 1.0 mmol/g) into a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to allow for adequate swelling.[1][5][6]

  • Drain the DCM from the reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (2 x 10 mL) to prepare for the coupling reaction in a polar solvent.

Protocol 2: First Amino Acid Loading (Cesium Salt Method for Merrifield Resin)

Objective: To covalently attach this compound to the swollen Merrifield resin.

Methodology:

  • Preparation of the Cesium Salt:

    • Dissolve this compound (1.5 equivalents relative to the resin's chlorine substitution) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).

    • Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[3][12]

    • Evaporate the solution to dryness using a rotary evaporator.

    • To ensure the salt is anhydrous, add DMF and evaporate to dryness. Repeat this step.[3] The cesium salt must be completely dry for optimal results.[3]

  • Coupling Reaction:

    • Add the dried this compound cesium salt to the swollen and washed Merrifield resin.

    • Add a sufficient amount of DMF to create a slurry (approximately 6-8 mL per gram of resin).

    • Agitate the mixture at 50°C for 12-24 hours.[1][3] The reaction can be catalyzed by the addition of potassium iodide (KI) (0.1 equivalents).[12]

  • Washing:

    • After the coupling reaction, allow the resin to cool to room temperature.

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), 50% (v/v) aqueous DMF (3 times), DMF (3 times), and finally DCM (3 times).[3]

  • Drying:

    • Dry the resin in vacuo to a constant weight.

Protocol 3: Capping of Unreacted Chloromethyl Sites

Objective: To block any unreacted chloromethyl groups on the resin to prevent the formation of deletion sequences in subsequent steps.

Methodology:

  • After the initial coupling and washing, swell the resin in DMF.

  • Prepare a capping solution. A common solution is acetic anhydride and pyridine or DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

Objective: To qualitatively assess the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[13][14][15] Since the first amino acid is being coupled to a chloromethyl resin, this test is more relevant for subsequent coupling steps. However, it is a crucial test in SPPS.

Methodology:

  • Sample Collection: Remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[13]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.[13]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[16]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[16]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[16]

  • Test Procedure:

    • Add 2-3 drops of each Reagent A, B, and C to the washed resin beads.

    • Heat the test tube at 110°C for 5 minutes.[16]

  • Observation:

    • Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of free primary amines.[13][16]

    • Negative Result (Complete Coupling): A yellow or colorless solution and beads indicate the absence of free primary amines.[13]

Protocol 5: Determination of Resin Loading (Weight Gain Method)

Objective: To quantify the amount of this compound coupled to the resin.

Methodology:

  • Accurately weigh the dry Merrifield resin before the coupling reaction (Initial Weight).

  • After the coupling reaction, thorough washing, and complete drying of the resin under vacuum to a constant weight, accurately weigh the final resin (Final Weight).

  • Calculate the resin loading using the following formula:

    Loading (mmol/g) = [(Final Weight - Initial Weight) / (Molecular Weight of this compound - Molecular Weight of Cl)] / Initial Weight

    • Molecular Weight of this compound = 331.33 g/mol

    • Molecular Weight of Cl = 35.45 g/mol

Visualizations

Experimental Workflow Diagram

SPPS_Coupling_Workflow start Start resin_prep Resin Swelling (DCM, 30-60 min) start->resin_prep end_node End wash1 Wash with DMF resin_prep->wash1 coupling Coupling Reaction (50°C, 12-24h) wash1->coupling salt_prep Prepare this compound Cesium Salt salt_prep->coupling wash2 Post-Coupling Wash (DMF, aq. DMF, DCM) coupling->wash2 capping Capping of Unreacted Sites (Acetic Anhydride/DIPEA) wash2->capping wash3 Final Wash capping->wash3 drying Dry Resin in vacuo wash3->drying loading_det Determine Resin Loading (Weight Gain Method) drying->loading_det loading_det->end_node

Caption: Workflow for coupling this compound to Merrifield resin.

This document provides a comprehensive guide for the successful coupling of this compound to a solid-phase resin. Adherence to these protocols will help ensure high coupling efficiency and a successful start to your peptide synthesis.

References

Deprotection of Boc-Gly-Gly-Gly-OH using Trifluoroacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering strong acidity, volatility for easy removal, and the ability to effect rapid and complete cleavage of the Boc group, typically yielding the desired amine as a TFA salt.[1] This document provides a detailed protocol for the deprotection of Boc-Gly-Gly-Gly-OH using TFA, a common step in solution-phase peptide synthesis. The protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This enhances the leaving group ability of the carbamate. Subsequently, the C-O bond cleaves, forming a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine. In the acidic reaction medium, the newly formed amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.[1][2][3][4] It is crucial to perform this reaction in a well-ventilated fume hood as it generates gaseous byproducts, namely carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation).[1][2] The reaction vessel should not be sealed to allow for the safe release of these gases.[2][5]

Experimental Protocols

This section details the materials and methods for the deprotection of this compound using TFA.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Deprotection Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM. A typical concentration is in the range of 0.1-0.5 M.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution. A common reagent mixture is a 1:1 (v/v) solution of TFA and DCM.[6][7] For substrates that may be sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[4][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[4][9] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][10]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]

    • For isolation of the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected peptide, H-Gly-Gly-Gly-OH.[10]

    • For isolation as the TFA salt, after the initial concentration, the residue can be precipitated by the addition of cold diethyl ether.[9]

Note on Scavengers: For peptides containing sensitive amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), the highly reactive tert-butyl cation generated during deprotection can lead to alkylation side products.[11][12] To prevent these side reactions, scavengers are added to the deprotection cocktail. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger.[4][11]

  • Water: Can act as a proton source and quench the tert-butyl cation.[4]

  • Thioanisole: Particularly useful for protecting Trp and Met residues.[4][11] Since Gly-Gly-Gly-OH does not contain any sensitive residues, the use of scavengers is not necessary.

Data Presentation

The efficiency of Boc deprotection can be influenced by the reaction conditions. The following table summarizes representative data from the literature for the deprotection of N-Boc-glycine, which serves as a model for the terminal residue of this compound.

SubstrateDeprotection MethodReaction TimeYield (%)Reference
N-Boc-L-Gly-OHNeat reaction in TTP-NTf₂ at 150 °C5 h71[7]
N-Boc-L-Gly-OHH₂O in TTP-NTf₂ at 150 °C3 h96[7]
N-Boc-L-Gly-OH2 equiv. TFA in TTP-NTf₂ at 130 °C7 min93[7]

TTP-NTf₂: trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide (an ionic liquid)

A comparative study on solid-phase peptide synthesis highlighted that using 55% TFA in DCM for 30 minutes for Boc deprotection resulted in an average purity that was 9% higher than when using 100% TFA for 5 minutes.[8] This suggests that while 100% TFA can be effective, a solution in DCM may lead to cleaner deprotection, possibly due to better resin swelling and more efficient reagent access in solid-phase synthesis.[8]

Visualizations

The following diagrams illustrate the deprotection mechanism and the experimental workflow.

deprotection_mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(+H)-NH-Peptide Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Free_Amine H₂N-Peptide Carbamic_Acid->Free_Amine - CO₂ TFA_Salt H₃N⁺-Peptide • TFA⁻ Free_Amine->TFA_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

experimental_workflow start Start dissolve Dissolve this compound in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA/DCM solution cool->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor complete Reaction Complete? monitor->complete complete->stir No workup_salt Work-up for TFA Salt complete->workup_salt Yes (alternative) workup_amine Work-up for Free Amine complete->workup_amine Yes end End workup_salt->end workup_amine->end

Caption: Experimental workflow for this compound deprotection.

References

Application Notes and Protocols for Boc-gly-gly-gly-OH as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-gly-gly-gly-OH, a triglycine peptide with an N-terminal tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile and flexible linker. The glycine repeats provide a hydrophilic and flexible spacer, which can enhance the solubility and bioavailability of the bioconjugate, while the Boc group allows for controlled, stepwise synthesis and conjugation. These application notes provide a comprehensive overview of the use of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visual workflows.

Core Applications

The unique properties of this compound make it a valuable tool in several areas of bioconjugation and drug development:

  • Antibody-Drug Conjugates (ADCs): As a flexible linker, the triglycine moiety can be incorporated between an antibody and a cytotoxic payload. Its hydrophilic nature can help to mitigate aggregation often associated with hydrophobic drug linkers.

  • PROTACs: In the design of PROTACs, the linker plays a crucial role in optimizing the orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The flexibility of the triglycine linker can be advantageous in achieving a productive ternary complex formation.

  • Peptide-Drug Conjugates (PDCs): The triglycine linker can be used to connect a targeting peptide to a therapeutic agent, improving the drug's pharmacokinetic properties.

  • Surface Functionalization: The carboxylic acid handle of the linker can be used to attach biomolecules to surfaces, such as nanoparticles or microarrays, for diagnostic and research applications.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

PropertyValue
Molecular Formula C₁₁H₁₉N₃O₆
Molecular Weight 289.29 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Melting Point 128 - 133 °C
Solubility Soluble in organic solvents such as DMF and DMSO.
Storage Conditions Store at 2-8°C, desiccated.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in bioconjugation.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a stepwise solution-phase synthesis of this compound.

Materials:

  • Glycine ethyl ester hydrochloride

  • Boc-Gly-OH

  • Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Boc-Gly-Gly-OEt

  • Dissolve Glycine ethyl ester hydrochloride (1 equivalent) in DCM and cool to 0°C.

  • Add TEA (1.1 equivalents) and stir for 10 minutes.

  • In a separate flask, dissolve Boc-Gly-OH (1 equivalent), HOBt (1 equivalent), and DIC (1.1 equivalents) in DCM. Stir at 0°C for 15 minutes for pre-activation.

  • Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Boc-Gly-Gly-OEt.

Step 2: Boc Deprotection of Boc-Gly-Gly-OEt

  • Dissolve the Boc-Gly-Gly-OEt from Step 1 in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.

Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt

  • Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 equivalent) as the amine component and Boc-Gly-OH (1 equivalent) as the carboxylic acid component.

Step 4: Saponification to this compound

  • Dissolve the resulting Boc-Gly-Gly-Gly-OEt in a mixture of methanol and water.

  • Add a solution of lithium hydroxide (or sodium hydroxide) (1.5 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product, this compound.

Quantitative Data for Synthesis:

StepExpected YieldPurity (by HPLC)
Boc-Gly-Gly-OEt Synthesis 85-95%>95%
Boc Deprotection >95%-
Boc-Gly-Gly-Gly-OEt Synthesis 80-90%>95%
Saponification 90-98%>98%
Protocol 2: Bioconjugation of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid of this compound and its subsequent coupling to a biomolecule containing a primary amine (e.g., an antibody, peptide, or amine-functionalized small molecule).

Materials:

  • This compound

  • Amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound in a solution of 50% TFA in DCM.

  • Stir for 30 minutes at room temperature.

  • Evaporate the solvent to yield H-gly-gly-gly-OH as a TFA salt.

  • Lyophilize to remove residual TFA.

Step 2: Activation of H-gly-gly-gly-OH

  • Dissolve the deprotected H-gly-gly-gly-OH in Activation Buffer.

  • Add EDC (1.5 equivalents) and sulfo-NHS (2 equivalents) to the linker solution.

  • Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

Step 3: Conjugation to Amine-Containing Biomolecule

  • Dissolve the amine-containing biomolecule in Coupling Buffer.

  • Add the activated linker solution to the biomolecule solution. A typical molar ratio is 10-20 fold excess of the linker.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS esters.

  • Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Quantitative Data for Bioconjugation:

ParameterTypical Range/ValueMethod of Determination
Linker:Biomolecule Ratio 5:1 to 20:1-
Conjugation Efficiency 30-70%HPLC, Mass Spectrometry
Final Drug-Antibody Ratio (DAR) 2-4HIC-HPLC, UV-Vis Spectroscopy
Purity of Conjugate >95%SEC-HPLC

Visualizations

Signaling Pathways

ADC_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorAntigen Tumor Cell Antigen ADC->TumorAntigen 1. Binding Endosome Endosome TumorAntigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Mitochondrion Mitochondrion DNA->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

PROTAC_Degradation_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC (with Gly-Gly-Gly linker) TernaryComplex POI-PROTAC-E3 PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Release & Recycle DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Experimental Workflows

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: Boc-Gly-OH & H-Gly-OEt step1 1. Couple to form Boc-Gly-Gly-OEt step2 2. Boc Deprotection step3 3. Couple with Boc-Gly-OH to form Boc-Gly-Gly-Gly-OEt step4 4. Saponification end_synthesis Product: This compound

Bioconjugation_Workflow cluster_conjugation Bioconjugation Process start_conj Start: This compound deprotection 1. Boc Deprotection (TFA/DCM) activation 2. Carboxyl Activation (EDC/sulfo-NHS) conjugation 3. Conjugation to Amine-Biomolecule purification 4. Quenching & Purification (SEC) characterization 5. Characterization (HPLC, MS, etc.) final_product Final Bioconjugate

Unlocking the Potential of Boc-Gly-Gly-Gly-OH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH or Boc-GGG-OH) is a versatile tripeptide derivative that holds significant promise in the design and development of sophisticated drug delivery systems. Its inherent properties, including flexibility, hydrophilicity, and biocompatibility, make it an attractive candidate for use as a linker or spacer in various drug carrier constructs. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a carboxylic acid at the C-terminus provides orthogonal handles for controlled, sequential conjugation to both targeting moieties and therapeutic payloads.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of drug delivery systems. While direct, extensive literature on the specific use of this compound in drug delivery is emerging, the principles and protocols outlined herein are based on established methodologies for similar peptide linkers and are intended to serve as a comprehensive guide for researchers.

Application Notes

This compound as a Flexible Linker in Antibody-Drug Conjugates (ADCs)

The triglycine motif is recognized for its flexibility and stability, making it an ideal spacer to connect a potent cytotoxic drug to a monoclonal antibody (mAb).[1][2] In this context, Boc-GGG-OH can be incorporated as a segment of a larger linker structure. The flexibility of the GGG sequence can spatially separate the drug from the antibody, minimizing interference with the antibody's binding affinity for its target antigen.

Key Advantages:

  • Spatial Separation: The extended and flexible nature of the triglycine sequence helps to prevent steric hindrance between the antibody and the drug payload.

  • Enhanced Solubility: The hydrophilic nature of the glycine residues can improve the overall solubility and pharmacokinetic profile of the ADC.

  • Biocompatibility: Glycine is a natural amino acid, ensuring the linker is well-tolerated in vivo with minimal immunogenicity.

While some peptide linkers are designed for specific enzymatic cleavage (e.g., by cathepsins), the Gly-Gly-Gly sequence itself is not a primary target for lysosomal proteases.[3][4][5] Therefore, in ADC applications, it is often used in combination with a specific cleavage site (e.g., Val-Cit) or as part of a non-cleavable linker system where drug release occurs upon degradation of the antibody backbone in the lysosome.

Application in Enzyme-Responsive Drug Delivery Systems

Although the GGG sequence is not a classical cathepsin B cleavage site like GFLG[5], its susceptibility to other proteases could be exploited. For drug delivery systems targeting environments with specific enzymatic profiles, the triglycine linker could be designed for cleavage by other proteases that may be upregulated in certain disease states.

Use in Self-Assembling Nanoparticles and Hydrogels

Peptide-based molecules can self-assemble into ordered nanostructures, such as nanoparticles and hydrogels, which can serve as depots for sustained drug release.[6][7][] While Boc-GGG-OH on its own is unlikely to form stable hydrogels, it can be incorporated into larger amphiphilic molecules designed for self-assembly. The GGG segment can provide a flexible and hydrophilic domain.

Potential Applications:

  • Sustained Release: Hydrogels or nanoparticles incorporating a GGG linker could encapsulate therapeutic agents and release them over an extended period as the matrix degrades or swells.[][9]

  • Biocompatible Matrix: The use of a glycine-based linker contributes to the overall biocompatibility of the drug delivery system.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate how experimental results for drug delivery systems utilizing a Boc-GGG-OH linker might be presented. Actual data will vary based on the specific drug, targeting moiety, and experimental conditions.

ParameterADC-GGG-DrugNanoparticle-GGG-DrugHydrogel-GGG-Drug
Drug Loading (w/w %) 3.5 - 5.010 - 155 - 10
Encapsulation Efficiency (%) N/A85 - 9590 - 98
Particle Size (nm) ~150 kDa100 - 200Bulk Gel
In Vitro Drug Release at 24h (pH 5.5, with Cathepsin B) 15 - 25%30 - 40%20 - 30%
In Vitro Drug Release at 24h (pH 7.4) < 5%< 10%< 5%
Plasma Half-life (hours) 150 - 20024 - 48N/A

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound

This protocol describes the conjugation of a drug containing a primary amine to the C-terminus of this compound.

Materials:

  • This compound

  • Amine-containing drug molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq.) and NHS (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 eq.) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing drug (1.0 eq.) in anhydrous DMF.

    • Add the activated Boc-GGG-NHS ester solution dropwise to the drug solution.

    • Add DIEA (2.5 eq.) and stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Purification of Boc-GGG-Drug:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the DMF under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.

  • Boc Deprotection (Optional):

    • To expose the N-terminal amine for further conjugation (e.g., to an antibody), dissolve the purified Boc-GGG-Drug in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA by rotary evaporation (co-evaporate with DCM or ether to remove residual TFA).

    • The resulting H2N-GGG-Drug can be used in subsequent conjugation steps.

Visualizations

Diagram 1: Synthesis of a Drug-Linker Conjugate

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step (Optional) BocGGG This compound ActivatedEster Boc-GGG-NHS Ester BocGGG->ActivatedEster DMF NHS NHS NHS->ActivatedEster EDC EDC EDC->ActivatedEster Drug Amine-Drug ActivatedEster->Drug BocGGGDrug Boc-GGG-Drug Drug->BocGGGDrug DIEA, DMF H2NGGGDrug H2N-GGG-Drug BocGGGDrug->H2NGGGDrug TFA, DCM BocGGGDrug->H2NGGGDrug

Caption: Workflow for the synthesis of a drug-linker conjugate using this compound.

Protocol 2: General Procedure for Antibody Conjugation

This protocol outlines the conjugation of the deprotected H2N-GGG-Drug to an antibody via its lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • H2N-GGG-Drug from Protocol 1

  • A bifunctional crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC)

  • Reducing agent (e.g., DTT) if conjugating to cysteine residues

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification (if necessary):

    • For conjugation to native or engineered cysteines, partially reduce the antibody's interchain disulfide bonds with a controlled amount of DTT.

    • For conjugation to lysines, the antibody can often be used directly.

  • Activation of H2N-GGG-Drug (if necessary):

    • If a bifunctional linker like SMCC is used to bridge the drug and antibody, first react the NHS ester of SMCC with the N-terminal amine of H2N-GGG-Drug to form a maleimide-functionalized drug-linker.

  • Conjugation to Antibody:

    • Add the activated drug-linker derivative to the antibody solution.

    • Incubate at room temperature or 4°C for a specified period (e.g., 2-4 hours). The reaction conditions (pH, temperature, molar ratio) should be optimized for the specific antibody and drug-linker.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Diagram 2: Antibody-Drug Conjugate (ADC) Assembly

G cluster_synthesis Drug-Linker Synthesis cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_purification Purification BocGGGDrug Boc-GGG-Drug H2NGGGDrug H2N-GGG-Drug BocGGGDrug->H2NGGGDrug Deprotection ActivatedDrug Activated Drug-Linker H2NGGGDrug->ActivatedDrug Crosslinker Bifunctional Crosslinker (e.g., SMCC) Crosslinker->ActivatedDrug Antibody Antibody (mAb) ActivatedDrug->Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC SEC

Caption: General workflow for the assembly of an Antibody-Drug Conjugate (ADC).

Protocol 3: In Vitro Drug Release Assay

This protocol is a general method to assess the release of a drug from a GGG-linked delivery system in simulated physiological and lysosomal environments.

Materials:

  • Drug-GGG-conjugate (e.g., ADC or nanoparticles)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Cathepsin B (optional, for assessing general protease stability)

  • HPLC system for drug quantification

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the drug-GGG-conjugate in PBS.

    • Set up two sets of experiments: one in PBS (pH 7.4) and one in acetate buffer (pH 5.5).

    • For the pH 5.5 condition, a subset of samples can be incubated with Cathepsin B to assess protease-mediated release.

  • Incubation:

    • Incubate the samples at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Processing:

    • For ADCs, precipitate the antibody using acetonitrile or methanol to separate the released drug from the conjugated drug. Centrifuge and collect the supernatant.

    • For nanoparticles, centrifuge to pellet the nanoparticles and collect the supernatant containing the released drug.

  • Quantification:

    • Analyze the amount of free drug in the supernatant by a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point relative to the total initial drug loading.

Diagram 3: In Vitro Drug Release Pathway

G cluster_system Drug Delivery System cluster_conditions Incubation Conditions cluster_release Drug Release DDS Drug-GGG-Carrier pH74 pH 7.4 (Plasma) DDS->pH74 pH55 pH 5.5 (Lysosome) DDS->pH55 Stable Stable (Minimal Release) pH74->Stable Released Released Drug pH55->Released

Caption: Logical diagram of in vitro drug release under different pH conditions.

References

A Step-by-Step Guide to the Solution-Phase Synthesis of Boc-Gly-Gly-Gly-OH: A Researcher's Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a foundational technique. This guide provides a detailed, step-by-step protocol for the solution-phase synthesis of the tripeptide Boc-Gly-Gly-Gly-OH. Unlike solid-phase synthesis, the solution-phase approach, while often more labor-intensive, offers advantages in scalability and purification for shorter peptides, making it a valuable method in the chemist's arsenal.

This document moves beyond a simple recitation of steps, delving into the rationale behind the choice of reagents and reaction conditions. It is designed to be a self-validating system, where a thorough understanding of the "why" empowers the researcher to troubleshoot and adapt the protocol as needed.

Core Principles: The Logic of Stepwise Peptide Elongation

The synthesis of this compound proceeds in a stepwise manner, building the peptide chain one amino acid at a time. The core logic revolves around the strategic use of protecting groups to prevent unwanted side reactions, such as the self-polymerization of the amino acid.[1][2] In this synthesis, we employ the tert-butyloxycarbonyl (Boc) group to protect the N-terminus of the growing peptide chain. The C-terminus is temporarily protected as an ethyl ester to prevent its participation in the coupling reaction.

The synthesis can be broken down into three main stages:

  • Synthesis of the Dipeptide (Boc-Gly-Gly-OEt): The initial peptide bond is formed between Boc-protected glycine (Boc-Gly-OH) and glycine ethyl ester (H-Gly-OEt).

  • Chain Elongation to the Tripeptide (Boc-Gly-Gly-Gly-OEt): The Boc protecting group is removed from the dipeptide, and the resulting free amine is coupled with another molecule of Boc-Gly-OH.

  • Final Deprotection (Saponification): The C-terminal ethyl ester is hydrolyzed to yield the final product, this compound.

This stepwise approach, with its cycle of coupling and deprotection, is fundamental to controlled peptide synthesis.

Visualization of the Synthetic Workflow

The overall process can be visualized as a linear progression with key decision points and purification steps.

G cluster_0 Stage 1: Dipeptide Synthesis cluster_1 Stage 2: Tripeptide Synthesis cluster_2 Stage 3: Final Product Formation Boc_Gly_OH Boc-Gly-OH Coupling1 Coupling Reaction (DIC, HOBt) Boc_Gly_OH->Coupling1 H_Gly_OEt H-Gly-OEt H_Gly_OEt->Coupling1 Boc_Gly_Gly_OEt Boc-Gly-Gly-OEt Coupling1->Boc_Gly_Gly_OEt Purification1 Work-up & Purification Boc_Gly_Gly_OEt->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection H_Gly_Gly_OEt H-Gly-Gly-OEt·TFA Deprotection->H_Gly_Gly_OEt Coupling2 Coupling Reaction (Boc-Gly-OH, DIC, HOBt) H_Gly_Gly_OEt->Coupling2 Boc_Gly_Gly_Gly_OEt Boc-Gly-Gly-Gly-OEt Coupling2->Boc_Gly_Gly_Gly_OEt Purification2 Work-up & Purification Boc_Gly_Gly_Gly_OEt->Purification2 Saponification Saponification (NaOH) Purification2->Saponification Boc_Gly_OH2 Boc-Gly-OH Boc_Gly_OH2->Coupling2 Boc_Gly_Gly_Gly_OH This compound Saponification->Boc_Gly_Gly_Gly_OH Final_Purification Final Purification & Characterization Boc_Gly_Gly_Gly_OH->Final_Purification

Caption: Workflow for the solution-phase synthesis of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-purity reagents and anhydrous solvents where specified to ensure optimal reaction outcomes.

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Considerations
Boc-Glycine (Boc-Gly-OH)C₇H₁₃NO₄175.18Starting material for each coupling step.
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.58Source of the C-terminal glycine.
Diisopropylcarbodiimide (DIC)C₇H₁₄N₂126.20Coupling reagent; moisture sensitive.
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02For Boc deprotection; corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous solvent for coupling and deprotection.
Triethylamine (TEA)C₆H₁₅N101.19Base for neutralizing hydrochloride salt.
Sodium hydroxide (NaOH)NaOH40.00For saponification.
Methanol (MeOH)CH₃OH32.04Solvent for saponification.
Ethyl acetate (EtOAc)C₄H₈O₂88.11Extraction solvent.
Saturated Sodium BicarbonateNaHCO₃ (aq)-For aqueous work-up.
1M Hydrochloric AcidHCl (aq)-For aqueous work-up.
BrineNaCl (aq)-For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent.

Experimental Protocols

Part 1: Synthesis of Boc-Gly-Gly-OEt

This initial step involves the formation of the first peptide bond. The carboxyl group of Boc-Gly-OH is activated by DIC, which facilitates the nucleophilic attack by the amino group of H-Gly-OEt.[3][4] HOBt is included as an additive to minimize the risk of racemization, although glycine itself is not chiral.[3]

  • Preparation of H-Gly-OEt: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1 eq.) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (TEA) (1.1 eq.) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1 eq.), HOBt (1 eq.), and DIC (1.1 eq.) in DCM. Stir this solution at 0°C for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Boc-Gly-OH solution to the H-Gly-OEt solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Gly-OEt. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of Boc-Gly-Gly-Gly-OEt

This stage involves the elongation of the peptide chain. First, the N-terminal Boc group of the dipeptide is removed using an acid, followed by a second coupling reaction.

  • Boc Deprotection: Dissolve the synthesized Boc-Gly-Gly-OEt in a 1:1 mixture of TFA and DCM.[5] Stir the solution at room temperature for 1 hour. The TFA cleaves the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate that decarboxylates to yield the free amine as a TFA salt.[2]

  • Isolation of H-Gly-Gly-OEt·TFA: Evaporate the solvent under reduced pressure to obtain the TFA salt of the dipeptide ester.

  • Coupling Reaction: Repeat the coupling procedure described in Part 1, using H-Gly-Gly-OEt·TFA (1 eq.) as the amine component and a fresh batch of activated Boc-Gly-OH (1 eq.). An additional equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) should be added to neutralize the TFA salt.

  • Work-up and Purification: Perform the same work-up and purification procedure as in Part 1 to isolate Boc-Gly-Gly-Gly-OEt.

Part 3: Saponification to this compound

The final step is the hydrolysis of the C-terminal ethyl ester to the carboxylic acid.

  • Hydrolysis: Dissolve the Boc-Gly-Gly-Gly-OEt in a mixture of methanol and water. Add a solution of sodium hydroxide (1.1 eq.) and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3 with 1M HCl.

  • Isolation: The product will precipitate out of the acidic solution. If it does not, extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the tripeptide. The spectra will show characteristic peaks for the Boc group, the glycine residues, and the C-terminal carboxylic acid.[6][7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

Concluding Remarks for the Practicing Scientist

This guide provides a robust and well-grounded protocol for the solution-phase synthesis of this compound. The principles outlined here—stepwise elongation, strategic use of protecting groups, and careful purification—are central to the art and science of peptide synthesis. By understanding the chemical logic behind each step, researchers are better equipped to achieve high yields and purity in their synthetic endeavors.

References

Application Notes and Protocols for the Activation of Boc-Gly-Gly-Gly-OH with HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the activation of the tripeptide Boc-Gly-Gly-Gly-OH using two common uronium-based coupling reagents, HBTU and HATU. This document includes a comparison of their performance, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of peptides and other biologically active molecules. The activation of the carboxylic acid group is a critical step to facilitate this reaction. Uronium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely employed for their efficiency and ability to suppress side reactions.

HBTU is a cost-effective and reliable reagent for many standard peptide couplings.[1] HATU , its aza-analogue, is generally more reactive and often provides higher yields and purity, particularly for challenging sequences or sterically hindered amino acids.[2][3][4] This increased reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate.

Comparative Performance: HBTU vs. HATU

While specific quantitative data for the activation of this compound is not extensively reported in publicly available literature, the general performance characteristics of HBTU and HATU in peptide couplings allow for a reliable comparison. HATU consistently demonstrates superior performance in terms of reaction speed and the purity of the final product.[2][5]

Table 1: Illustrative Comparison of HBTU and HATU for a Typical Peptide Coupling Reaction

ParameterHBTUHATU
Typical Reaction Time 30 - 120 minutes15 - 60 minutes
Typical Yield Good to ExcellentExcellent
Purity of Crude Product GoodHigh to Excellent
Cost LowerHigher
Suitability for Difficult Couplings GoodExcellent

Note: The data in this table is representative of typical peptide coupling reactions and serves as a general guideline. Actual results may vary depending on the specific substrates and reaction conditions.

Reaction Mechanisms

The activation of a carboxylic acid by both HBTU and HATU proceeds through the formation of a highly reactive active ester intermediate. The key difference lies in the nature of this intermediate.

HBTU Activation Mechanism

HBTU reacts with the carboxylate anion of this compound to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate then rapidly rearranges to the more stable HOBt (1-hydroxybenzotriazole) active ester, which subsequently reacts with the amine component to form the desired amide bond.

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Boc_GGG_OH This compound Carboxylate Boc-Gly-Gly-Gly-O⁻ Boc_GGG_OH->Carboxylate + Base Base (e.g., DIPEA) Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU Tetramethylurea Tetramethylurea (byproduct) Peptide Boc-Gly-Gly-Gly-NH-R Active_Ester->Peptide + R-NH₂ Amine R-NH₂ HOBt HOBt (byproduct)

Caption: HBTU activation and coupling mechanism.

HATU Activation Mechanism

The mechanism for HATU is analogous to that of HBTU. However, HATU forms a more reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The electron-withdrawing nitrogen atom in the pyridine ring of HOAt makes the carbonyl carbon of the active ester more electrophilic and thus more susceptible to nucleophilic attack by the amine.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Boc_GGG_OH This compound Carboxylate Boc-Gly-Gly-Gly-O⁻ Boc_GGG_OH->Carboxylate + Base Base (e.g., DIPEA) Active_Ester HOAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU Tetramethylurea Tetramethylurea (byproduct) Peptide Boc-Gly-Gly-Gly-NH-R Active_Ester->Peptide + R-NH₂ Amine R-NH₂ HOAt HOAt (byproduct)

Caption: HATU activation and coupling mechanism.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound with a primary amine using HBTU and HATU. These protocols can be adapted for solid-phase peptide synthesis (SPPS) with appropriate modifications.

Materials
  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reagents and solvents for work-up and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel)

Protocol 1: Activation and Coupling with HBTU
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the amine component (1.0 - 1.2 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.0 - 3.0 eq.). Stir the mixture for 5-10 minutes.

  • Activation: Add HBTU (1.0 - 1.2 eq.) to the reaction mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 30 - 120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Activation and Coupling with HATU
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Pre-activation: Add HATU (1.0 - 1.2 eq.) to the mixture and stir for an additional 10-15 minutes to allow for the formation of the active ester.

  • Coupling Reaction: Add the amine component (1.0 - 1.1 eq.) to the reaction mixture. Stir at room temperature for 15 - 60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The general workflow for the activation and coupling of this compound is depicted below.

Experimental_Workflow Start Start Reactant_Prep Dissolve this compound and Amine in DMF Start->Reactant_Prep Cooling Cool to 0°C (optional but recommended) Reactant_Prep->Cooling Base_Addition Add Base (e.g., DIPEA) Cooling->Base_Addition Activator_Addition Add Coupling Reagent (HBTU or HATU) Base_Addition->Activator_Addition Coupling Stir at Room Temperature Activator_Addition->Coupling Monitoring Monitor Reaction (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for peptide coupling.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, using a slight excess of the coupling reagent and/or the amine component, or switching to a more powerful activating agent (e.g., from HBTU to HATU).

  • Guanidinylation: A potential side reaction with uronium-based reagents is the guanidinylation of the free amine, which caps the peptide chain. This can be minimized by avoiding a large excess of the coupling reagent and by pre-activating the carboxylic acid before adding the amine, especially when using HATU.

  • Racemization: While glycine is not chiral and therefore not susceptible to racemization, this can be a concern with other amino acids. HATU is known to be superior to HBTU in suppressing racemization.[4]

Conclusion

Both HBTU and HATU are highly effective reagents for the activation and coupling of this compound. For routine couplings where cost is a consideration, HBTU is a reliable choice. For more challenging couplings, or when higher yields and purity are paramount, HATU is the preferred reagent due to its enhanced reactivity. The choice of reagent and optimization of reaction conditions are crucial for the successful synthesis of peptides and related compounds.

References

Application Notes and Protocols for the Incorporation of Boc-Gly-Gly-Gly-OH in Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of specific linker or spacer units into peptide libraries is a critical strategy in drug discovery and development. These units can influence the conformational flexibility, proteolytic stability, and pharmacokinetic properties of the peptides. The triglycine motif (Gly-Gly-Gly) is a frequently employed flexible linker due to its minimal steric hindrance and ability to span distances without introducing significant secondary structure. The use of a pre-formed N-terminally protected triglycine unit, Boc-Gly-Gly-Gly-OH, offers a strategic advantage in Solid-Phase Peptide Synthesis (SPPS) by streamlining the synthetic process and potentially mitigating challenges associated with the stepwise addition of multiple glycine residues.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of peptide libraries, detailed experimental protocols for its incorporation using Boc-based SPPS, and a discussion of its application in constructing libraries for screening against therapeutic targets.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and use in peptide synthesis.

PropertyValue
Synonyms N-(tert-Butoxycarbonyl)glycylglycylglycine
Molecular Formula C₁₁H₁₉N₃O₆
Molecular Weight 289.28 g/mol
Appearance White to off-white powder[1]
Purity (HPLC) ≥98%[1]
Melting Point Typically in the range of 130-135 °C[1]
Storage Conditions Store at 0-8°C in a tightly sealed container to prevent moisture absorption[1][2]
Reaction Suitability Boc solid-phase peptide synthesis[3][4]

Strategic Advantages of Blockwise Incorporation

The synthesis of poly-glycine sequences by the stepwise addition of single glycine units can be challenging, often leading to incomplete coupling reactions and the formation of deletion sequences. This is primarily due to the aggregation of the growing peptide chain on the solid support. The use of this compound as a single building block circumvents these issues.

Key Advantages:

  • Improved Purity and Yield: Blockwise addition significantly reduces the number of deletion sequences (e.g., Gly-Gly instead of Gly-Gly-Gly), leading to a higher purity of the final peptide library members.[5]

  • Increased Synthetic Efficiency: A single coupling step for the triglycine unit replaces three separate coupling and deprotection cycles, saving time, reagents, and solvents.

  • Mitigation of Aggregation: By introducing the triglycine unit in one step, the risk of on-resin aggregation that can occur during the stepwise synthesis of poly-glycine chains is minimized.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the expected performance differences between the blockwise incorporation of this compound and the stepwise addition of Boc-Gly-OH for the synthesis of a triglycine-containing peptide.

Performance MetricBlockwise Incorporation (this compound)Stepwise Addition (3 x Boc-Gly-OH)Key Considerations
Overall Yield HigherLowerStepwise synthesis is prone to cumulative losses at each of the six additional synthetic steps (3 deprotections, 3 couplings).
Crude Purity HigherLowerThe primary impurity in stepwise synthesis is the Gly₂ deletion sequence. Blockwise addition eliminates this possibility.
Synthesis Time Significantly ShorterLongerThree coupling/deprotection cycles are replaced by one.
Reagent Consumption LowerHigherFewer equivalents of coupling reagents, base, and TFA are required.

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide library using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Incorporation of this compound into a Growing Peptide Chain

This protocol describes a standard coupling cycle for incorporating the triglycine unit onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling Reagent: HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • IPA (Isopropanol)

  • TFA (Trifluoroacetic acid)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Boc Deprotection (if applicable):

    • If the N-terminus is Boc-protected, add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[4]

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5 x 5 mL).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or consider a recoupling step.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

cluster_workflow This compound Incorporation Workflow start Start with N-terminally deprotected peptide-resin activation Pre-activate this compound with HBTU/DIPEA in DMF start->activation 1. coupling Add activated tripeptide to resin and agitate for 2-4 hours activation->coupling 2. monitoring Monitor reaction completion (e.g., Kaiser Test) coupling->monitoring 3. monitoring->coupling Re-couple (If incomplete) washing Thoroughly wash the resin (DMF, DCM, IPA) monitoring->washing 4. (If complete) next_cycle Proceed to next SPPS cycle washing->next_cycle 5.

This compound Coupling Workflow
Protocol 2: Split-and-Mix Synthesis of a Peptide Library with a Triglycine Linker

This protocol describes the synthesis of a simple X-X-Gly-Gly-Gly-Peptide library, where 'X' represents a variable amino acid position.

Materials:

  • MBHA resin (for C-terminal amides)

  • Boc-protected amino acids for the fixed peptide sequence

  • This compound

  • A set of different Boc-protected amino acids for the variable positions

  • Standard Boc-SPPS reagents as listed in Protocol 1

  • Fritted reaction vessels

Procedure:

  • Synthesis of the Fixed C-Terminal Sequence:

    • Synthesize the desired fixed peptide sequence on the MBHA resin using standard Boc-SPPS protocols.

    • After the final coupling, perform the Boc deprotection to expose the N-terminal amine.

  • Incorporation of the Triglycine Linker:

    • Couple this compound to the entire batch of resin as described in Protocol 1.

    • Perform the subsequent Boc deprotection to generate the H-Gly-Gly-Gly-Peptide-resin.

  • First Split-and-Mix Cycle (Position X2):

    • Split: Divide the resin equally into the number of reaction vessels corresponding to the number of variable amino acids for the first diverse position (X2).

    • Couple: In each vessel, couple a different Boc-protected amino acid (e.g., Boc-Ala-OH in vessel 1, Boc-Val-OH in vessel 2, etc.) using the coupling procedure from Protocol 1.

    • Pool and Mix: After confirming complete coupling in each vessel, combine all resin portions into a single vessel. Wash thoroughly and mix to ensure homogenization.

  • Second Split-and-Mix Cycle (Position X1):

    • Perform the Boc deprotection on the pooled resin.

    • Split: Divide the pooled resin again into the same number of equal portions.

    • Couple: Couple the same set of different Boc-protected amino acids to each portion as in the previous cycle.

    • Pool and Mix: Combine all resin portions, wash, and mix thoroughly.

  • Final Deprotection and Cleavage:

    • Perform the final N-terminal Boc deprotection.

    • Cleave the peptide library from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.

    • Precipitate the crude peptide library with cold diethyl ether.

cluster_split_mix Split-and-Mix Library Synthesis with Triglycine Linker cluster_split1 First Diversification cluster_split2 Second Diversification start Synthesize fixed C-terminal peptide sequence on resin add_linker Couple this compound to all resin (Blockwise) start->add_linker deprotect1 Boc Deprotection add_linker->deprotect1 split1 Split Resin deprotect1->split1 couple1A Couple Boc-AA1-OH split1->couple1A couple1B Couple Boc-AA2-OH split1->couple1B couple1C ... split1->couple1C pool1 Pool and Mix Resin couple1A->pool1 couple1B->pool1 couple1C->pool1 deprotect2 Boc Deprotection pool1->deprotect2 split2 Split Resin deprotect2->split2 couple2A Couple Boc-AA1-OH split2->couple2A couple2B Couple Boc-AA2-OH split2->couple2B couple2C ... split2->couple2C pool2 Pool and Mix Resin couple2A->pool2 couple2B->pool2 couple2C->pool2 final_cleavage Final Deprotection and Cleavage pool2->final_cleavage

Split-and-Mix Synthesis Workflow

Application in Drug Discovery: Targeting EGFR with ADC Libraries

Peptide libraries incorporating a flexible triglycine linker are valuable tools in the development of Antibody-Drug Conjugates (ADCs). In an ADC, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell surface antigen, such as the Epidermal Growth Factor Receptor (EGFR). The linker plays a crucial role in the stability and efficacy of the ADC.

A library of ADCs can be generated where the peptide component, containing a triglycine linker, is varied to optimize properties such as cleavage by lysosomal enzymes upon internalization into the cancer cell. The triglycine linker can provide the necessary spacing and flexibility for efficient enzymatic cleavage, releasing the cytotoxic payload.

The EGFR signaling pathway is a key regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.[6][7] ADCs targeting EGFR can internalize upon binding, leading to the release of the cytotoxic drug and subsequent apoptosis of the cancer cell.

cluster_pathway Targeted Drug Delivery via EGFR Signaling Pathway cluster_downstream Downstream Signaling adc ADC with Triglycine Linker egfr EGFR adc->egfr 1. Binding endosome Endosome egfr->endosome 2. Internalization ras_raf RAS-RAF-MAPK Pathway egfr->ras_raf Signal Transduction pi3k_akt PI3K-Akt Pathway egfr->pi3k_akt Signal Transduction lysosome Lysosome endosome->lysosome 3. Trafficking drug Cytotoxic Drug lysosome->drug 4. Linker Cleavage & Drug Release apoptosis Apoptosis drug->apoptosis 5. Induction of proliferation Cell Proliferation & Survival drug->proliferation Inhibition ras_raf->proliferation pi3k_akt->proliferation

ADC Targeting of the EGFR Pathway

Conclusion

The use of this compound as a building block in the synthesis of peptide libraries offers significant advantages in terms of efficiency, yield, and purity, particularly when constructing sequences containing flexible poly-glycine linkers. The protocols provided herein offer a robust framework for the incorporation of this valuable tripeptide into peptide libraries for applications in drug discovery and other areas of biochemical research. The strategic application of such libraries, for instance in the optimization of linkers for ADCs, highlights the importance of efficient and reliable synthetic methodologies.

References

Application Notes and Protocols for the Use of Boc-Gly-Gly-Gly-OH in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the efficacy, stability, and overall therapeutic index of the ADC. Boc-Gly-Gly-Gly-OH, a protected form of the triglycyl peptide, serves as a key building block for the synthesis of cleavable linkers in ADCs. This triglycyl linker, herein referred to as CX, is designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target cancer cells to release the cytotoxic payload.[1][2][3] The use of a triglycyl peptide aims to facilitate efficient release and lysosomal efflux of the cytotoxic catabolites, potentially leading to improved antitumor activity.[1][2][3]

Application Notes

The triglycyl peptide linker (CX) offers several advantages in the design of ADCs, particularly when compared to non-cleavable linkers like SMCC.

  • Efficient Payload Release: The triglycyl linker is designed for efficient cleavage within the lysosome, requiring only a single peptide bond cleavage to release the cytotoxic payload.[1] This is in contrast to non-cleavable linkers that necessitate the complete degradation of the antibody backbone for drug release.[1]

  • Improved Cytotoxicity in Certain Cell Lines: ADCs utilizing the CX linker have demonstrated significantly higher cytotoxic activity (5 to 100-fold lower IC50 values) in specific cancer cell lines, including multidrug-resistant ones, when compared to ADCs with non-cleavable SMCC linkers.[1][2][3]

  • Favorable Pharmacokinetics and Tolerability: In preclinical models, ADCs employing the triglycyl linker have shown comparable maximum tolerated doses (MTDs) and pharmacokinetic profiles to those with SMCC linkers, indicating that the linker is stable in circulation.[1][2][4]

  • Enhanced In Vivo Antitumor Efficacy: The use of the CX linker has been associated with improved antitumor activity in xenograft models, achieving therapeutic effects at lower doses compared to ADCs with non-cleavable linkers.[1][2]

  • Mechanism of Action: Following internalization of the ADC, the triglycyl linker is cleaved within the acidic environment of the lysosome. This releases a maytansinoid catabolite with a carboxylic acid group. A significant portion of this catabolite can be uncharged in the acidic lysosomal pH, allowing it to readily diffuse into the cytosol to exert its cytotoxic effect.[1][2][3] Upon potential release from the tumor cell, this catabolite becomes charged at the extracellular pH and is less likely to penetrate and harm neighboring cells.[1][2][3]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an antibody-drug conjugate using a triglycyl linker derived from this compound and a maytansinoid payload (e.g., DM1).

Protocol 1: Synthesis of the Triglycyl Linker-Payload Adduct (CX-DM1)

This protocol outlines the synthesis of the maleimide-functionalized triglycyl linker and its subsequent conjugation to the maytansinoid payload, DM1.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 6-Maleimidohexanoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Maytansinoid DM1

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) at 0°C and stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Coupling with 6-Maleimidohexanoic acid:

    • The activated ester of this compound is then reacted with a suitable amine-containing spacer, which is subsequently functionalized with a maleimide group. A more direct approach involves coupling this compound to a pre-formed maleimide-containing amine. For this protocol, we will assume the synthesis of a maleimide-functionalized triglycyl peptide.

    • A more direct synthesis involves coupling 6-maleimidohexanoic acid to the N-terminus of the triglycine peptide after Boc deprotection.

  • Boc Deprotection:

    • Dissolve the Boc-protected peptide in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.

  • Synthesis of the Maleimide-Functionalized Linker:

    • The deprotected triglycine is coupled with an activated form of a maleimide-containing moiety (e.g., N-succinimidyl-6-maleimidohexanoate) in the presence of a base like DIPEA in DMF.

  • Conjugation to DM1:

    • Dissolve the maleimide-functionalized triglycyl linker and DM1 (which contains a free thiol group) in a suitable solvent system (e.g., a mixture of DMF and a buffered aqueous solution at slightly acidic to neutral pH).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by HPLC-MS.

  • Purification:

    • Purify the resulting CX-DM1 adduct by preparative HPLC or silica gel chromatography to obtain the final product.

    • Characterize the purified product by mass spectrometry and NMR.

Protocol 2: Antibody Modification and Conjugation

This protocol describes the modification of a monoclonal antibody to introduce reactive groups for conjugation with the CX-DM1 adduct. The example below uses lysine modification.

Materials:

  • Monoclonal antibody (e.g., anti-EpCAM or anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4)

  • CX-DM1 adduct from Protocol 1

  • Conjugation buffer (e.g., borate buffer, pH 8.5)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Size-exclusion chromatography (SEC) column

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of CX-DM1:

    • The carboxylic acid of the triglycine linker in the CX-DM1 adduct is activated using standard peptide coupling reagents (e.g., EDC/NHS) to form an NHS ester.

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated CX-DM1 adduct to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent to cap any unreacted activated ester groups on the antibody.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker adduct and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with the purification buffer.

    • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

This protocol outlines the key analytical methods for characterizing the purified ADC.

Methods:

  • Protein Concentration:

    • Determine the final protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR):

    • Determine the average number of drug molecules conjugated per antibody. This can be measured using several techniques:

      • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the DAR can be calculated.

      • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different DARs.

      • Mass Spectrometry (MS): Analysis of the intact or deglycosylated ADC by MS provides a precise measurement of the mass and allows for the determination of the distribution of different DAR species.

  • Purity and Aggregation:

    • Assess the purity and the level of aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).

  • In Vitro Cytotoxicity Assay:

    • Evaluate the potency of the ADC by determining the half-maximal inhibitory concentration (IC50) against target cancer cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with the triglycyl (CX) linker compared to a non-cleavable SMCC linker.

Table 1: In Vitro Cytotoxicity of Anti-EpCAM ADCs

Cell LineADC LinkerIC50 (ng/mL)
COLO 205 CX-DM10.5
SMCC-DM10.6
LoVoDOX CX-DM12.5
SMCC-DM1>1000
Calu-3 CX-DM11.0
SMCC-DM15.0

Data adapted from Singh, R. et al. Mol Cancer Ther. 2016.[1]

Table 2: In Vivo Antitumor Efficacy of Anti-EpCAM ADCs in Calu-3 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
CX-DM1 ADC 3Significant
SMCC-DM1 ADC 15Significant

Qualitative summary based on data suggesting the CX ADC was effective at a 5-fold lower dose than the SMCC ADC.[1][2]

Table 3: Pharmacokinetic Parameters of Anti-EGFR ADCs in Mice

ADC LinkerClearance (mL/day/kg)Half-life (days)
CX-DM1 ~5.5~5.0
SMCC-DM1 ~5.2~5.1

Data indicates comparable pharmacokinetic profiles for both linker types.[1]

Visualizations

experimental_workflow cluster_linker_synthesis Protocol 1: Linker-Payload Synthesis cluster_adc_synthesis Protocol 2: ADC Synthesis cluster_characterization Protocol 3: Characterization boc_ggg This compound activated_linker Activated Triglycyl Linker boc_ggg->activated_linker Activation (e.g., NHS/DCC) maleimide_linker Maleimide-Functionalized Linker activated_linker->maleimide_linker Functionalization cx_dm1 CX-DM1 Adduct maleimide_linker->cx_dm1 Conjugation dm1 DM1 Payload dm1->cx_dm1 adc Purified ADC cx_dm1->adc antibody Monoclonal Antibody modified_ab Modified Antibody (Lysine) antibody->modified_ab Buffer Exchange modified_ab->adc Conjugation dar DAR Determination (UV-Vis, HIC, MS) adc->dar purity Purity & Aggregation (SEC) adc->purity cytotoxicity In Vitro Cytotoxicity (IC50) adc->cytotoxicity

Caption: Experimental workflow for the synthesis and characterization of a triglycyl linker ADC.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc Triglycyl-Linker ADC receptor Target Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome (Acidic pH) endosome->lysosome Trafficking cytosol Cytosol lysosome->cytosol Linker Cleavage & Catabolite Efflux microtubules Microtubules cytosol->microtubules Payload Binding apoptosis Apoptosis microtubules->apoptosis Disruption

Caption: Proposed mechanism of action for a triglycyl linker ADC.

References

Application Notes and Protocols: Boc-gly-gly-gly-OH for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cell adhesion, and the host's inflammatory response. Surface modification with bioactive molecules is a powerful strategy to enhance the biocompatibility and functionality of medical implants and devices. Boc-gly-gly-gly-OH, a tripeptide with a tert-butyloxycarbonyl (Boc) protecting group, serves as an effective linker for the covalent immobilization of biomolecules onto various substrates. The triglycine spacer provides a flexible hydrophilic arm that extends the conjugated biomolecule away from the material surface, potentially increasing its bioactivity.

This document provides detailed protocols for the surface modification of biomaterials using this compound, including substrate activation, peptide immobilization, and subsequent conjugation of bioactive ligands.

Principle of Application

The use of this compound in surface modification involves a multi-step process. Initially, the biomaterial surface is functionalized to introduce reactive groups (e.g., amines or carboxyls). Subsequently, the carboxyl group of this compound is activated and covalently attached to the functionalized surface. The Boc protecting group is then removed under acidic conditions to expose a terminal primary amine. This newly available amine serves as a reactive site for the covalent attachment of various bioactive molecules, such as peptides (e.g., RGD for enhanced cell adhesion), proteins, or drugs.

Experimental Protocols

Protocol 1: Surface Amination of a Titanium (Ti) Substrate

This protocol describes the introduction of primary amine groups on a titanium surface using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Titanium substrates

  • Acetone, isopropanol, deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Oven

Procedure:

  • Cleaning:

    • Sonnicate the titanium substrates in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

  • Hydroxylation:

    • Carefully immerse the cleaned substrates in Piranha solution for 1 hour at room temperature.

    • Rinse the substrates extensively with DI water.

    • Dry the substrates in an oven at 100°C for 1 hour.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated substrates in the APTES solution and incubate for 2 hours at 60°C.

    • Rinse the substrates with toluene and then sonicate in toluene for 5 minutes to remove physically adsorbed APTES.

    • Cure the substrates in an oven at 110°C for 30 minutes. The surface is now amine-functionalized and ready for peptide coupling.

Protocol 2: Immobilization of this compound onto Amine-Functionalized Titanium

This protocol details the covalent attachment of this compound to the aminated titanium surface using carbodiimide chemistry.

Materials:

  • Amine-functionalized titanium substrates

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (10 mM), EDC (20 mM), and NHS (10 mM) in MES buffer.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Coupling Reaction:

    • Immerse the amine-functionalized titanium substrates in the activated this compound solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the substrates thoroughly with PBS and then DI water to remove unreacted reagents and byproducts.

    • Dry the substrates under a stream of nitrogen.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • This compound functionalized substrates

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

Procedure:

  • Prepare a solution of 50% TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Immerse the substrates in the TFA/DCM solution for 30 minutes at room temperature.

  • Rinse the substrates thoroughly with DCM, followed by DI water.

  • Dry the substrates under a stream of nitrogen. The surface now presents terminal amine groups from the glycine spacer.

Protocol 4: Conjugation of a Bioactive Molecule (e.g., RGD Peptide)

This protocol outlines the final step of attaching a bioactive molecule to the deprotected triglycine linker.

Materials:

  • Amine-terminated triglycine functionalized substrates

  • NHS-activated RGD peptide (or other NHS-activated molecule)

  • PBS (pH 7.4)

Procedure:

  • Prepare a solution of the NHS-activated RGD peptide in PBS.

  • Immerse the functionalized substrates in the peptide solution.

  • Incubate for 2-4 hours at room temperature.

  • Rinse the substrates thoroughly with PBS to remove non-covalently bound peptide.

  • The surface is now functionalized with the bioactive RGD peptide.

Data Presentation

The success of each modification step should be confirmed by surface characterization techniques. The following tables provide representative data from studies on peptide immobilization on biomaterial surfaces.

Table 1: Surface Element Composition (Atomic %) Determined by X-ray Photoelectron Spectroscopy (XPS)

SurfaceC 1sO 1sN 1sSi 2pTi 2p
Untreated Ti15.245.3--39.5
Amine-functionalized Ti25.838.15.93.227.0
Boc-GGG-OH Immobilized Ti48.729.510.32.98.6
GGG-OH Immobilized Ti (after deprotection)45.231.811.52.78.8

Note: These are example values and will vary based on experimental conditions.

Table 2: Water Contact Angle (WCA) Measurements

SurfaceWater Contact Angle (°)
Untreated Ti85.3 ± 3.1
Amine-functionalized Ti62.5 ± 2.5
Boc-GGG-OH Immobilized Ti75.1 ± 2.8
GGG-OH Immobilized Ti (after deprotection)55.9 ± 3.0

Note: A decrease in WCA generally indicates increased hydrophilicity.

Table 3: Peptide Surface Density and Biological Response

Peptide Concentration for Immobilization (µM)Surface Peptide Density (ng/cm²)Osteoblast Adhesion (% increase vs. control)
10450 ± 5035%
50890 ± 7078%
100910 ± 6582%

Data adapted from studies on antimicrobial peptide immobilization and RGD peptide functionalization.[1][2][3]

Visualizations

experimental_workflow cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Deprotection & Conjugation start Biomaterial Substrate (e.g., Ti) clean Cleaning & Hydroxylation start->clean aminate Surface Amination (APTES) clean->aminate activate_peptide Activate this compound (EDC/NHS) aminate->activate_peptide couple_peptide Couple to Amine Surface activate_peptide->couple_peptide deprotect Boc Deprotection (TFA) couple_peptide->deprotect conjugate Conjugate Bioactive Molecule deprotect->conjugate end Biofunctionalized Surface conjugate->end chemical_reactions cluster_surface Biomaterial Surface cluster_linker Linker cluster_bioactive Bioactive Molecule surface_nh2 Surface-NH₂ step1 Surface-NH-CO-gly-gly-gly-Boc surface_nh2->step1 boc_ggg Boc-gly-gly-gly-COOH reagents1 EDC/NHS boc_ggg->reagents1 Activation rgd RGD-NH₂ reagents3 EDC/NHS rgd->reagents3 Conjugation reagents1->step1 Activation reagents2 TFA step2 Surface-NH-CO-gly-gly-gly-NH₂ reagents2->step2 Deprotection step3 Surface-linker-RGD reagents3->step3 Conjugation step1->reagents2 Deprotection step2->step3 signaling_pathway cluster_surface Modified Biomaterial Surface cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling biomaterial Biomaterial linker gly-gly-gly Linker biomaterial->linker rgd RGD Peptide linker->rgd integrin Integrin Receptor rgd->integrin Binding focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton gene_expression Gene Expression cytoskeleton->gene_expression cell_response Cell Adhesion, Proliferation, Differentiation gene_expression->cell_response

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the coupling of Boc-Gly-Gly-Gly-OH and other glycine-rich peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it occur during the synthesis of this compound?

A1: Peptide aggregation in solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2] Glycine-rich sequences, such as this compound, are particularly prone to aggregation. This aggregation can physically block access to the reactive N-terminus of the peptide, leading to incomplete coupling and deprotection reactions.[1]

Q2: What are the common signs of on-resin aggregation?

A2: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The peptide-resin may not swell adequately or might even shrink in the synthesis solvent.

  • Slow or incomplete reactions: This can be observed through a positive Kaiser test (indicating unreacted free amines) after a coupling step.

  • A complex crude product profile: Analysis of the crude product by HPLC and Mass Spectrometry (MS) will show a low-purity profile with multiple peaks corresponding to deletion sequences.

Q3: How do chaotropic salts help in preventing aggregation?

A3: Chaotropic salts, such as lithium chloride (LiCl) and potassium thiocyanate (KSCN), disrupt the hydrogen-bonding network of the solvent and interfere with the non-covalent interactions that lead to peptide aggregation.[2] By increasing the solubility of the peptide chains, they help to break up aggregates and improve the accessibility of reagents to the reactive sites.[2]

Q4: What is the benefit of using microwave-assisted peptide synthesis (MAPS)?

A4: Microwave energy rapidly and efficiently heats the reaction mixture, which can disrupt the hydrogen bonds responsible for aggregation.[3][4] This leads to faster and more complete coupling and deprotection reactions, significantly reducing synthesis time and often resulting in higher purity and yield of the final peptide, especially for "difficult" sequences.[3][5][6]

Q5: What are backbone-protected amino acids and how do they prevent aggregation?

A5: Backbone-protected amino acids, such as those containing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, are modified amino acids that temporarily block the backbone amide nitrogen. This prevents the formation of hydrogen bonds between peptide chains, which is a primary driver of aggregation.[7][8] These protecting groups are typically introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) and are removed during the final cleavage from the resin.[1][7][8]

Troubleshooting Guides

Problem 1: Positive Kaiser test after coupling this compound, indicating incomplete reaction.

  • Possible Cause: On-resin aggregation is preventing the activated amino acid from reaching the free N-terminus of the growing peptide chain.

  • Solutions:

    • Double Couple: After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.

    • Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) to disrupt any existing aggregates. Proceed with the coupling reaction in the presence of the chaotropic salt or after washing it away.

    • Elevated Temperature: Perform the coupling reaction at an elevated temperature, ideally using a microwave peptide synthesizer, to disrupt secondary structures.

    • Change Coupling Reagent: Switch to a more efficient coupling reagent like HATU, which is known to be more effective for difficult couplings compared to HBTU.[9][10]

Problem 2: Low yield and purity of the final peptide with multiple deletion sequences.

  • Possible Cause: Severe and persistent aggregation throughout the synthesis.

  • Solutions:

    • Solvent Modification: Switch from DMF to a more polar, aggregation-disrupting solvent such as N-Methyl-2-pyrrolidone (NMP). Adding DMSO to the solvent can also be effective.

    • Incorporate Backbone Protection: For longer glycine-rich sequences, proactively incorporate a backbone-protected dipeptide, such as Fmoc-Gly-(Dmb)Gly-OH, at strategic intervals (e.g., every 5-6 residues) to disrupt the formation of secondary structures.[8]

    • Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between the growing peptide chains, thereby reducing intermolecular interactions.[2]

Data Presentation

The following table summarizes the expected outcomes of various anti-aggregation strategies based on data from studies on "difficult" or aggregating peptide sequences. While not all data is specific to this compound, it provides a comparative overview of the effectiveness of these methods.

StrategyKey Parameters/ReagentsExpected Outcome on Yield and Purity
Solvent Modification Switch from DMF to NMPModerate improvement in yield and purity for hydrophobic peptides.
Chaotropic Agents 0.4-0.8 M LiCl or KSCN in DMF/NMPEffective at disrupting existing aggregates, leading to improved coupling efficiency.
Elevated Temperature (Microwave) Microwave-assisted synthesisSignificant reduction in reaction time with improved purity and yield, especially for difficult sequences.[3][4][5]
Coupling Reagent HATU instead of HBTUHigher purity with fewer deletion products, particularly for challenging sequences.[9]
Backbone Protection (Dmb-Gly) Fmoc-Aaa-(Dmb)Gly-OH dipeptideSubstantial increase in crude yield (from 15-25% to 50-70%) and purity (from 30-40% to >70%) for difficult hydrophobic peptides.[7]
Backbone Protection (Pseudoproline) Fmoc-Xaa-Ser/Thr(ψPro)-OHDramatic increase in synthetic efficiency, leading to excellent yields for highly aggregated sequences.[5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Aggregation Disruption

  • Following the standard Boc-deprotection and subsequent DMF washes, add a solution of 0.4 M LiCl in DMF to the peptide-resin.

  • Agitate the resin slurry for 1-2 minutes.

  • Drain the LiCl solution.

  • Repeat the LiCl wash one more time.

  • Proceed with the standard coupling protocol.

Protocol 2: Coupling with HATU

  • Swell the resin in DMF for 30 minutes.

  • Perform the standard Boc-deprotection using 50% TFA in DCM, followed by neutralization with 5-10% DIEA in DCM or DMF.

  • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the completion of the coupling using a Kaiser test. If the test is positive (blue beads), a second coupling is recommended.

  • Wash the resin thoroughly with DMF.

Protocol 3: Incorporation of a Dmb-Protected Dipeptide

  • Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (5 equivalents) and HATU (5 equivalents) in a minimal volume of NMP or DMF.[1]

  • Add DIEA (10 equivalents) to the mixture and mix thoroughly.[1]

  • Immediately add the activated dipeptide solution to the resin.[1]

  • Allow the coupling reaction to proceed for at least 2 hours.

  • Monitor the reaction completion with a Kaiser test.

  • The Dmb group is removed during the final TFA cleavage.[1]

Mandatory Visualization

AggregationMechanism cluster_0 Ideal SPPS cluster_1 Aggregation Solvated Chains Growing Peptide Chains (Solvated & Accessible) AggregatedChains Inter-chain H-Bonding (β-Sheet Formation) Solvated Chains->AggregatedChains Aggregation Prone Sequence Reagents Coupling Reagents & Solvents Reagents->Solvated Chains Free Access BlockedReagents Coupling Reagents & Solvents BlockedReagents->AggregatedChains Access Hindered

Caption: Mechanism of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

TroubleshootingWorkflow Start Start: Coupling of This compound KaiserTest Perform Kaiser Test Start->KaiserTest Negative Negative Test: Coupling Complete KaiserTest->Negative Colorless Positive Positive Test: Incomplete Coupling KaiserTest->Positive Blue Troubleshoot Troubleshooting Strategies Positive->Troubleshoot DoubleCouple Double Couple Troubleshoot->DoubleCouple ChaotropicWash Chaotropic Salt Wash Troubleshoot->ChaotropicWash Microwave Use Microwave Synthesis Troubleshoot->Microwave ChangeReagent Switch to HATU Troubleshoot->ChangeReagent BackboneProtection Incorporate Dmb-Dipeptide (Proactive Step) Troubleshoot->BackboneProtection For future synthesis ReTest Re-run Kaiser Test DoubleCouple->ReTest ChaotropicWash->ReTest Microwave->ReTest ChangeReagent->ReTest Success Successful Coupling ReTest->Success Negative Failure Aggregation Persists: Consider Resynthesis with Backbone Protection ReTest->Failure Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound due to aggregation.

References

Side reactions associated with Boc-gly-gly-gly-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this tri-glycine peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when deprotecting this compound?

A1: The most significant side reaction is the formation of diketopiperazine (DKP). Specifically, after the deprotection of a Boc-dipeptide (Boc-Gly-Gly-), the newly freed N-terminal amine can intramolecularly attack the ester linkage to the resin (in solid-phase synthesis) or the C-terminal carboxyl group, leading to the formation of a stable six-membered cyclic dipeptide, cyclo(Gly-Gly). This results in the truncation of the desired tri-glycine peptide and a significant loss of yield.[1]

Q2: Besides diketopiperazine formation, what other side reactions can occur?

A2: Other potential side reactions include:

  • Incomplete Deprotection: Failure to completely remove the Boc group results in the formation of a deletion sequence. If the Boc group remains, the subsequent amino acid cannot be coupled, leading to a final product missing a glycine residue.[1]

  • Alkylation: The tert-butyl cation (t-Bu+) generated during the acidic cleavage of the Boc group is a reactive electrophile. While glycine itself does not have a susceptible side chain, if other sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine are present in the full peptide sequence, they can be alkylated.[2]

  • Insertion of an extra glycine residue: In specific cases, particularly when using Boc-His(Tos)-OH in the synthesis, a side reaction can lead to the insertion of an additional glycine residue.[1][3]

Q3: How does the Boc deprotection strategy affect diketopiperazine formation compared to the Fmoc strategy?

A3: In Boc-based solid-phase peptide synthesis (SPPS), diketopiperazine formation can be less pronounced than in Fmoc-SPPS. This is because the deprotection step in Boc-SPPS is conducted under acidic conditions (e.g., using trifluoroacetic acid, TFA), which protonates the newly exposed N-terminal amine. This protonation renders the amine less nucleophilic and thus less likely to attack the ester bond to form a diketopiperazine. However, this side reaction can still occur, especially during the subsequent neutralization step.[4]

Q4: What are standard conditions for Boc deprotection of a glycine-rich peptide?

A4: Standard conditions typically involve treating the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 20-30 minutes.[1] For solution-phase deprotection, similar conditions can be applied.

Q5: How can I detect these side products in my sample?

A5: The most common analytical techniques for detecting side products are:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal the presence of side products as separate peaks from the main product. Diketopiperazines and deletion sequences will typically have different retention times.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in your sample. This allows for the confirmation of the desired product and the identification of side products based on their expected masses.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired H-Gly-Gly-Gly-OH and a major peak corresponding to a smaller molecule in HPLC/MS.
  • Possible Cause: Formation of diketopiperazine (DKP), cyclo(Gly-Gly), from the N-terminal dipeptide portion of the sequence, leading to premature cleavage from the resin (in SPPS) or cyclization in solution.

  • Solutions:

    • For Solid-Phase Peptide Synthesis (SPPS):

      • Use 2-chlorotrityl chloride (2-CTC) resin: This resin is sterically hindered and can reduce the extent of DKP formation.

      • Couple the third amino acid quickly: After deprotecting the dipeptide, proceed immediately to the coupling of the third glycine residue to compete with the cyclization reaction.

      • In Situ Neutralization: Combine the neutralization and coupling steps. The activated Boc-amino acid and a non-nucleophilic base like diisopropylethylamine (DIEA) are added to the resin simultaneously. This minimizes the time the N-terminal amine is in its free, reactive state.[6]

    • For Solution-Phase Synthesis:

      • Control reaction conditions: Keep the temperature low during deprotection and subsequent neutralization steps to minimize the rate of cyclization.

      • Stepwise synthesis: Consider synthesizing the tripeptide by coupling Boc-Gly-Gly-OH to a protected glycine, followed by final deprotection.

Problem 2: Presence of a significant peak in the mass spectrum corresponding to H-Gly-Gly-OH.
  • Possible Cause: Incomplete coupling of the third glycine residue followed by cleavage from the resin.

  • Solutions:

    • Optimize coupling conditions: Ensure complete coupling of the third glycine by using an efficient coupling agent (e.g., HBTU, HATU) and allowing for sufficient reaction time.

    • Monitor coupling completion: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines before proceeding.

Problem 3: The mass spectrum shows a peak corresponding to the mass of the peptide with the Boc group still attached.
  • Possible Cause: Incomplete Boc deprotection.

  • Solutions:

    • Increase TFA concentration: If using a lower concentration of TFA, increase it to 50% or higher.

    • Extend reaction time: Increase the deprotection time to 30-60 minutes.

    • Ensure proper mixing: In SPPS, ensure the resin is well-swollen and agitated during deprotection to allow for efficient reagent access.[7]

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table provides illustrative data on factors influencing diketopiperazine (DKP) formation in glycine-containing peptides to guide optimization efforts.

Condition/FactorObservationImplication for this compound
Resin Type (SPPS) Peptides on Wang resin are prone to DKP formation. 2-Chlorotrityl chloride (2-CTC) resin can significantly reduce DKP formation.For SPPS, selecting a sterically hindered resin like 2-CTC is recommended to minimize premature cleavage due to cyclization.
Neutralization Protocol (SPPS) In situ neutralization protocols are highly effective at suppressing DKP formation compared to separate neutralization and coupling steps.[6]To minimize DKP formation, it is advisable to use an in situ neutralization protocol where the activated amino acid and base are added together.
Temperature Higher temperatures can increase the rate of DKP formation.[4]Perform deprotection, neutralization, and coupling steps at room temperature or below to disfavor the cyclization side reaction.
Solvent The choice of solvent can influence the rate of DKP formation.While less studied in the context of Boc-SPPS, being mindful of the solvent environment during the generation of the free amine is important.

Experimental Protocols

Protocol 1: Solution-Phase Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.

    • The resulting product will be the TFA salt of H-Gly-Gly-Gly-OH.

    • For the free amine, dissolve the residue in a minimal amount of water and neutralize with a suitable base (e.g., ammonium hydroxide or a basic ion-exchange resin). Lyophilize to obtain the final product.

Protocol 2: Analytical HPLC Method for Product Analysis
  • Sample Preparation: Dissolve the crude product from the deprotection reaction in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of the main product peak and any impurity peaks corresponding to side products like diketopiperazine or deletion sequences. Couple the HPLC to a mass spectrometer for peak identification.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start with this compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA Solution (e.g., 50% in DCM) cool->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product Obtain H-Gly-Gly-Gly-OH * TFA salt coevaporate->product Side_Reactions cluster_deprotection TFA Deprotection cluster_side_products Side Reactions Boc_GGG This compound Deprotection H-Gly-Gly-Gly-OH (Desired Product) Boc_GGG->Deprotection Successful Deprotection DKP cyclo(Gly-Gly) (Diketopiperazine) Boc_GGG->DKP Intramolecular Cyclization Deletion Boc-Gly-Gly-OH (Incomplete Deprotection) Boc_GGG->Deletion Incomplete Reaction

References

Technical Support Center: Optimizing Coupling Efficiency for Boc-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc-Gly-Gly-Gly-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in peptide synthesis involving this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

A1: While glycine itself is the simplest amino acid and not prone to racemization, challenges with this compound coupling can arise from several factors.[1] Poor solubility of the peptide fragment in certain organic solvents can lead to slow or incomplete reactions. Furthermore, as the peptide chain elongates on a solid support, aggregation due to intermolecular hydrogen bonding can occur, hindering the accessibility of the N-terminal amine for the incoming activated tripeptide.[2][3]

Q2: Which coupling reagents are most effective for this compound?

A2: The choice of coupling reagent is critical for achieving high yield and minimizing side reactions.[4] For a relatively small peptide like triglycine, a variety of reagents can be effective. Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are a cost-effective option.[5] For more challenging couplings, especially in solid-phase synthesis where aggregation might be a concern, more potent aminium/uronium salt reagents like HBTU or HATU are recommended for their high efficiency and fast reaction times.[4][5][6]

Q3: How can I monitor the completion of the coupling reaction?

A3: In solid-phase peptide synthesis (SPPS), the most common method for monitoring coupling completion is a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[7][8] This test detects the presence of free primary amines on the resin. A negative result (yellow to colorless beads) indicates that the coupling reaction is complete.[7] For solution-phase synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.[9]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of a coupling step with fresh reagents after an initial coupling reaction has been performed.[8] This strategy is employed when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete.[8] It is a common strategy to overcome difficult couplings, particularly those involving sterically hindered amino acids or sequences prone to aggregation.[3][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: Low or Incomplete Coupling (Indicated by a positive Kaiser test in SPPS or residual starting material in TLC for solution-phase)

Potential Cause Suggested Solution Explanation
Poor Solubility of Reagents Sonicate the reaction mixture briefly. Try alternative solvents like NMP or add a small amount of DMSO.[2][10]Increasing the solubility of this compound and the coupling reagents ensures they are available to react. NMP and DMSO are strong, polar aprotic solvents that can disrupt aggregation.[10]
Peptide Aggregation on Resin (SPPS) Switch to a more effective solvent system (e.g., NMP, or add chaotropic salts like LiCl).[2] Use a resin with lower substitution (e.g., 0.3-0.5 mmol/g).[8]Aggregation can prevent the coupling reagents from reaching the free amine. Different solvents can disrupt secondary structures, and lower resin loading increases the distance between peptide chains, reducing interaction.[2][10]
Insufficient Reagent Activity Switch from a carbodiimide-based method (e.g., DIC/HOBt) to a more potent uronium/aminium reagent like HBTU, HATU, or HCTU.[6][8]Uronium/aminium salt-based reagents are generally more reactive and can be more effective for difficult couplings, leading to faster reaction times and higher yields.[4]
Incomplete Deprotection of N-terminus In Boc-SPPS, ensure the TFA deprotection step is carried out for the recommended time (e.g., 20-30 minutes) and that the resin is thoroughly washed before neutralization.[1][11]If the preceding Boc group is not completely removed, the N-terminal amine will not be available for coupling, leading to deletion sequences.
Steric Hindrance (less common for Gly) Increase the reaction time (e.g., to 4-24 hours) or perform a double coupling.[8]While glycine is not sterically hindered, the growing peptide chain can create a sterically demanding environment. Allowing more time or a second exposure to fresh reagents can drive the reaction to completion.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids

Coupling Reagent ClassExamplesAdditive RequiredCommon SolventsAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDC[5]HOBt or Oxyma (to suppress racemization)[5]DCM, DMFCost-effective, widely used.Lower reactivity than other classes; DCC byproduct (DCU) is insoluble.[5]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU[4]None (contains HOBt/HOAt moiety)[4]DMF, NMPHigh efficiency, fast reaction times, low racemization risk.[4][12]Higher cost compared to carbodiimides.[4]
Phosphonium Salts PyBOP, PyAOP[5]NoneDMF, DCMVery effective for sterically hindered couplings.[4][5]Can be less suitable for phosphorylated amino acids.[4]

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound onto a Resin

This protocol assumes a standard Boc-SPPS workflow on a deprotected peptide-resin (H-Peptide-Resin).

  • Resin Preparation:

    • Swell the H-Peptide-Resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes. This is the activation step.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Remove a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test.[7] If the beads are colorless or yellow, the coupling is complete. If they are blue or purple, the coupling is incomplete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and isopropanol (IPA) (2x).

  • Troubleshooting (If Kaiser test is positive):

    • If the coupling is incomplete, drain the resin and repeat steps 2-5 (a "double coupling").[8]

Protocol 2: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Ala-OMe·HCl).

  • Preparation of Amine Component:

    • Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or triethylamine (TEA) (1.1 eq.) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation of Carboxylic Acid Component:

    • In a separate flask, dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and DIC (1.1 eq.) in anhydrous DCM.[13]

    • Stir the mixture at 0°C for 15-20 minutes for pre-activation.

  • Coupling Reaction:

    • Add the activated this compound solution from step 2 to the amine solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC, checking for the consumption of the starting materials.[9]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitor Quality Control cluster_next Next Step Resin H-Peptide-Resin Swell Swell Resin in DCM/DMF Resin->Swell Activate Activate this compound (e.g., with HBTU/DIPEA) Couple Add Activated AA to Resin (1-2 hours) Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Decision Coupling Complete? Kaiser->Decision Decision->Couple No (Double Couple) Deprotect Boc Deprotection (TFA) Decision->Deprotect Yes End Proceed to Next Cycle Deprotect->End Troubleshooting_Logic Start Incomplete Coupling Detected (Positive Kaiser Test) Check1 Are Reagents Soluble? Start->Check1 Sol_Action Change Solvent (NMP/DMSO) Sonicate Check1->Sol_Action No Check2 Is Aggregation Suspected? Check1->Check2 Yes Sol_Action->Check2 Agg_Action Use Low-Load Resin Add Chaotropic Salts Check2->Agg_Action Yes Check3 Is Reagent Potency Sufficient? Check2->Check3 No Agg_Action->Check3 Pot_Action Switch to HBTU/HATU Check3->Pot_Action No Final_Action Perform Double Coupling Increase Reaction Time Check3->Final_Action Yes Pot_Action->Final_Action Success Coupling Complete Final_Action->Success

References

Technical Support Center: Boc Deprotection of Triglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the incomplete deprotection of the N-terminal Boc group from triglycine (Boc-Gly-Gly-Gly-OH). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of incomplete Boc deprotection of triglycine?

The most immediate and common consequence of incomplete Boc deprotection of triglycine during Solid-Phase Peptide Synthesis (SPPS) is the formation of a deletion sequence.[1][2] If the Boc group is not removed from the N-terminal glycine, this residue remains blocked, preventing the subsequent amino acid from coupling to the growing peptide chain. This results in a final peptide product that is missing the portion of the sequence that should have been added after the triglycine unit, leading to significant impurities that can be difficult to separate from the desired full-length peptide.[1]

Q2: Is incomplete Boc deprotection a common problem for a simple peptide like triglycine?

While the Boc deprotection of glycine is generally considered efficient compared to more sterically hindered amino acids, incomplete deprotection can still occur, especially under non-optimized conditions.[1] For triglycine, issues like peptide aggregation on the solid support can hinder the access of the deprotection reagents to all the peptide chains, leading to incomplete removal of the Boc group.[3]

Q3: Can incomplete Boc deprotection of triglycine lead to specific side reactions other than deletion sequences?

Yes. While deletion sequences are the main issue, another significant side reaction, particularly relevant to the triglycine sequence, is diketopiperazine (DKP) formation.[1][4] After the deprotection of the second glycine residue (to form Gly-Gly-resin), the newly freed N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic ring (cyclo(Gly-Gly)).[1] This side reaction leads to a significant loss of yield.

Q4: My HPLC/LC-MS analysis shows a peak with a mass increase of 56 Da. What could be the cause?

A mass increase of 56 Da is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your peptide.[5] This is caused by the reactive tert-butyl cation generated during the cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[5][6] While triglycine itself does not have highly nucleophilic side chains susceptible to this, if it is part of a larger peptide containing residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), those residues are prone to alkylation.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of triglycine.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete deprotection detected (e.g., by positive Kaiser test after coupling the next amino acid, or by HPLC/MS of the crude product showing the unreacted Boc-triglycine). 1. Inadequate Reagent Concentration or Reaction Time: Insufficient concentration of TFA or a deprotection time that is too short.[7]- Increase TFA concentration (e.g., from 25% to 50% in DCM).[5] - Prolong the deprotection time (e.g., from 20-30 minutes to 45-60 minutes).[7]
2. Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of deprotection reagents.[2][7]- Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM or DMF) before deprotection.
3. Peptide Aggregation: The triglycine chains may aggregate on the resin, preventing efficient reagent access.[3]- Consider adding a chaotropic salt like LiCl to the deprotection solution to disrupt hydrogen bonding. - Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C), monitoring for potential side reactions.
4. Degraded Reagents: TFA is hygroscopic and its effectiveness can be reduced by water.- Use fresh, high-purity TFA for the deprotection solution.
Significant loss of peptide from the resin, especially after the second glycine coupling. 1. Diketopiperazine (DKP) Formation: The deprotected Gly-Gly-resin is susceptible to intramolecular cyclization and cleavage from the resin.[1][4]- Couple the third amino acid immediately after deprotection and neutralization of the dipeptide. - Use in-situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[4]
Presence of side products with a mass increase of +56 Da in the final peptide. 1. Alkylation by tert-butyl cation: If the triglycine is part of a larger peptide containing nucleophilic residues (Trp, Met, Cys).[5]- Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Triglycine on Solid Support

This protocol describes a standard procedure for the removal of the N-terminal Boc group from triglycine attached to a solid support (e.g., Merrifield or PAM resin).

  • Resin Swelling: Swell the Boc-triglycine-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin with fresh DCM (3 x 10 mL per gram of resin).

  • Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (10 mL per gram of resin). Agitate the mixture for 30 minutes at room temperature.[1]

  • DCM Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL per gram of resin) to remove residual acid and the cleaved Boc groups.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (3 x 10 mL per gram of resin) for 2 minutes each wash.

  • DCM Wash: Wash the resin with DCM (3 x 10 mL per gram of resin).

  • Monitoring (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[1]

Protocol 2: Kaiser Test for Monitoring Deprotection

The Kaiser test is a colorimetric method to detect free primary amines on the resin.[1]

  • Reagents:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Procedure:

    • Collect a small sample of resin beads (a few milligrams).

    • Wash the beads with DCM and then ethanol.

    • Add 2-3 drops of each Solution A, B, and C to the beads in a small test tube.

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Intense Blue Solution and Beads: Indicates the presence of free primary amines (successful deprotection).

      • Yellow/Colorless Solution and Beads: Indicates the absence of free primary amines (incomplete deprotection).[1]

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis Problem Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions start Start: Incomplete Boc Deprotection of Triglycine Suspected kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test lcms_analysis Analyze Cleaved Crude Product by LC-MS start->lcms_analysis diagnosis_incomplete Diagnosis: Incomplete Deprotection kaiser_test->diagnosis_incomplete Result: Yellow/Colorless diagnosis_success Diagnosis: Successful Deprotection kaiser_test->diagnosis_success Result: Blue lcms_analysis->diagnosis_incomplete Result: Starting material present diagnosis_dkp Diagnosis: Yield Loss (Possible DKP Formation) lcms_analysis->diagnosis_dkp Result: Low yield of desired product solution_conditions Optimize Deprotection Conditions: - Increase TFA concentration - Prolong reaction time - Ensure proper resin swelling diagnosis_incomplete->solution_conditions solution_dkp Address DKP Formation: - Immediate coupling after neutralization - Use in-situ neutralization diagnosis_dkp->solution_dkp end Proceed to Next Coupling Step diagnosis_success->end solution_conditions->start Re-evaluate solution_dkp->start Re-synthesize

References

Technical Support Center: Purification Strategies for Peptides Containing Gly-Gly-Gly Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of peptides containing Gly-Gly-Gly (GGG) sequences.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Gly-Gly-Gly sequences particularly challenging to purify?

A1: Peptides with repeating glycine sequences, such as the Gly-Gly-Gly motif, present unique purification challenges primarily due to:

  • High Polarity and Hydrophilicity: The GGG sequence is highly polar, which can lead to poor retention on standard reversed-phase HPLC (RP-HPLC) columns that separate based on hydrophobicity. This can result in the peptide eluting in the void volume along with other polar impurities.[1][2]

  • Aggregation: Polyglycine sequences are known to be prone to forming strong intermolecular hydrogen bonds, leading to aggregation.[3] These aggregates can be difficult to dissolve and may precipitate during the purification process, leading to low yields and column clogging.[3]

  • Structurally Similar Impurities: During solid-phase peptide synthesis (SPPS), common impurities such as deletion sequences (e.g., Gly-Gly) or insertion sequences (e.g., Gly-Gly-Gly-Gly) can be generated. These impurities are structurally very similar to the target GGG peptide, making them difficult to resolve using a single purification technique.

Q2: What is the recommended initial purification strategy for a GGG-containing peptide?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used technique for peptide purification.[4][5] For a GGG-containing peptide, it is recommended to start with RP-HPLC, but with specific considerations for its hydrophilic nature. An orthogonal purification method, such as ion-exchange chromatography (IEX), may be necessary as a subsequent step to achieve high purity.[1][4]

Q3: How can I improve the retention of my hydrophilic GGG peptide on an RP-HPLC column?

A3: To improve the retention of polar peptides on a C18 or other reversed-phase column, consider the following strategies:

  • Use a Less Hydrophobic Stationary Phase: While C18 is common, a C8 or C4 column may provide better retention for highly hydrophilic peptides by reducing the strong hydrophobic interactions that can cause very polar molecules to elute too quickly.

  • Employ Ion-Pairing Reagents: The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is standard practice.[6] TFA can interact with the peptide, increasing its overall hydrophobicity and thus its retention on the column.[2]

  • Adjust the Mobile Phase Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can help to improve the resolution of early-eluting, hydrophilic peptides.[7]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar peptides that show no retention on RP-HPLC, HILIC is a suitable alternative.[4] This technique uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of hydrophilic molecules.[4]

Q4: My GGG peptide has very low solubility. What can I do?

A4: Low solubility of polyglycine-containing peptides is often due to aggregation through intermolecular hydrogen bonding.[3] To improve solubility:

  • Solvent Selection: Attempt to dissolve the crude peptide in solvents containing chaotropic agents like guanidinium chloride or urea, which disrupt hydrogen bonds.[3] Small amounts of formic acid or TFA can also aid in breaking up aggregates.[3] For some hydrophobic peptides, dissolving in a strong polar organic solvent like DMF or DMSO may be necessary.[6]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least 2 units away from the pI can increase solubility by creating a net charge on the molecules, leading to electrostatic repulsion.[3]

  • Sonication: Gentle sonication in a water bath can help to break apart insoluble aggregates and facilitate dissolution.[3]

Troubleshooting Guides

Issue 1: Low Purity after RP-HPLC Purification
Possible Cause Recommended Solution
Co-elution of Structurally Similar Impurities Implement an orthogonal purification technique. After the initial RP-HPLC, subject the partially purified peptide to Ion-Exchange Chromatography (IEX) to separate based on charge, or Size-Exclusion Chromatography (SEC) to separate based on size.[1][4]
Poor Resolution of Hydrophilic Peptides Optimize the RP-HPLC method. Try a shallower gradient, a different ion-pairing reagent, or a column with a different stationary phase (e.g., C8, C4, or a polar-embedded phase).[7][8][9]
Peptide Aggregation on the Column Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregation. However, be mindful of their compatibility with the HPLC system and their potential to alter peptide conformation.
Issue 2: Low Yield During Purification
Possible Cause Recommended Solution
Precipitation of Peptide During Sample Preparation or on the Column Perform a solubility test to find the optimal solvent for your peptide.[3] Consider adjusting the pH or using additives like organic solvents or chaotropic agents to maintain solubility.[3]
Irreversible Adsorption to the Column This can occur with very hydrophobic peptides on RP-HPLC columns. Try a less hydrophobic column (C8 or C4) or add a stronger organic solvent to the mobile phase during elution.
Aggregation Leading to Loss of Material Optimize the synthesis to minimize aggregation-prone side products.[10] During purification, work with dilute solutions if possible and use aggregation-disrupting additives in your buffers.
Issue 3: RP-HPLC Chromatogram Shows Tailing Peaks
Possible Cause Recommended Solution
Secondary Interactions with Residual Silanols Operate at a lower pH (e.g., pH 2-3) to protonate the silanol groups on the silica-based column, minimizing their interaction with basic residues in the peptide.[11][12] Using a highly deactivated, end-capped column can also significantly reduce peak tailing.[10][12]
Column Overload Reduce the amount of sample injected onto the column. Dilute the sample before injection.[10]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the peptide's pKa to maintain a consistent ionization state.[13]
Column Bed Deformation A void at the column inlet can cause peak tailing. If suspected, try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for GGG-Containing Peptides

This protocol provides a general starting point for the purification of hydrophilic GGG-containing peptides. Optimization will be required based on the specific properties of the peptide.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

2. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or formic acid to dissolve the peptide before diluting with Mobile Phase A.[3]

  • Filter the solution through a 0.22 µm syringe filter.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). For very hydrophilic peptides, consider a C8 or C4 column.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV at 214 nm and 280 nm (if the peptide contains Trp or Tyr residues).

  • Gradient: A shallow gradient is recommended. For example:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B

    • 35-40 min: 50-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B (re-equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

5. Post-Purification Processing:

  • Lyophilize the pooled fractions to remove the solvents and obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) for GGG-Containing Peptides

IEX is an excellent orthogonal technique to RP-HPLC, separating peptides based on their net charge. This protocol is for cation-exchange chromatography, suitable for peptides with a net positive charge at the working pH.

1. Buffer Preparation:

  • Buffer A (Binding Buffer): 20 mM Phosphate Buffer, pH 3.0.

  • Buffer B (Elution Buffer): 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0.

  • Filter both buffers through a 0.22 µm filter.

2. Sample Preparation:

  • Dissolve the peptide (partially purified by RP-HPLC or crude) in Buffer A.

  • Ensure the pH of the sample is at least 1 unit below the isoelectric point (pI) of the peptide to ensure a net positive charge.[4]

  • Filter the sample.

3. IEX Conditions:

  • Column: Strong Cation Exchange (SCX) column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Method:

    • Equilibrate the column with Buffer A until a stable baseline is achieved.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound peptides with a linear gradient of 0-100% Buffer B over approximately 30 minutes.[4]

4. Fraction Collection and Desalting:

  • Collect fractions corresponding to the eluted peaks.

  • Analyze the purity of the fractions by analytical RP-HPLC.

  • Pool the pure fractions.

  • Desalt the pooled fractions using RP-HPLC or Size-Exclusion Chromatography (SEC) to remove the high salt concentration.[4]

5. Lyophilization:

  • Lyophilize the desalted fractions to obtain the final purified peptide.

Protocol 3: Size-Exclusion Chromatography (SEC) for Desalting and Aggregate Removal

SEC separates molecules based on their size. It is primarily used for desalting, buffer exchange, or removing significantly smaller or larger impurities like aggregates.[14]

1. Mobile Phase Preparation:

  • Prepare a buffer that is compatible with your peptide and the downstream application (e.g., Phosphate Buffered Saline (PBS), ammonium bicarbonate). The buffer should have sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix.[15]

2. Sample Preparation:

  • Dissolve the peptide in the chosen mobile phase.[4]

  • Filter the sample to remove any particulates.

3. SEC Conditions:

  • Column: Choose an SEC column with a pore size appropriate for the molecular weight of your peptide.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 214 nm.

  • Elution: Isocratic elution with the mobile phase.[4]

4. Fraction Collection:

  • Collect the fraction containing the target peptide. Larger molecules (like aggregates) will elute first, followed by the peptide, and then smaller molecules (like salts).

  • Analyze the purity of the collected fraction.

5. Post-Processing:

  • If a volatile buffer like ammonium bicarbonate was used, the fraction can be directly lyophilized. Otherwise, the peptide is now in the desired final buffer.

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Typical Purity Achieved Typical Yield Advantages for GGG Peptides Disadvantages for GGG Peptides
RP-HPLC Hydrophobicity>95% (with optimization)5-70%[16]High resolution for many impurities.Poor retention of hydrophilic GGG peptides; potential for aggregation.[1]
IEX Net Charge>98% (as an orthogonal step)HighExcellent for separating charge variants and impurities with different pI values.[1]Requires a desalting step; resolution depends on the charge difference between the peptide and impurities.[4]
SEC Size and ShapeVariable (mainly for polishing)HighEffective for removing aggregates and for buffer exchange/desalting.[14]Low resolution for separating peptides of similar size.[14]

Visualizations

Purification_Workflow Crude Crude GGG-Peptide Solubilization Solubilization (e.g., with formic acid or DMSO) Crude->Solubilization RP_HPLC Primary Purification (Reversed-Phase HPLC) Solubilization->RP_HPLC Analysis1 Purity Analysis (Analytical HPLC) RP_HPLC->Analysis1 Purity_Check Purity > 98%? Analysis1->Purity_Check IEX Orthogonal Purification (Ion-Exchange Chromatography) Purity_Check->IEX No Desalting Desalting / Buffer Exchange (SEC or RP-HPLC) Purity_Check->Desalting Yes Analysis2 Purity Analysis (Analytical HPLC) IEX->Analysis2 Analysis2->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Purified GGG-Peptide Lyophilization->Final_Product

Caption: General purification workflow for GGG-containing peptides.

Troubleshooting_Low_Purity Start Low Purity after RP-HPLC Q1 Are peaks well-resolved but purity is low in pooled fractions? Start->Q1 A1_Yes Co-eluting impurities are likely. Implement an orthogonal purification step like IEX. Q1->A1_Yes Yes A1_No Peaks are broad, tailing, or poorly resolved. Q1->A1_No No Q2 Is the peptide eluting very early (near void volume)? A1_No->Q2 A2_Yes Poor retention. Use a shallower gradient, a less hydrophobic column (C8/C4), or consider HILIC. Q2->A2_Yes Yes A2_No Significant peak tailing is observed. Q2->A2_No No A3 Reduce secondary silanol interactions: - Lower mobile phase pH (2-3) - Use an end-capped column. A2_No->A3

Caption: Troubleshooting guide for low purity in RP-HPLC.

Purification_Strategy_Decision Start Crude GGG-Peptide Sample Q_Solubility Is the peptide soluble in standard RP-HPLC mobile phase A? Start->Q_Solubility Sol_No Optimize solubility: - Test different solvents (DMSO, Formic Acid) - Adjust pH - Use sonication Q_Solubility->Sol_No No Sol_Yes Proceed to primary purification Q_Solubility->Sol_Yes Yes Primary_Purification Perform initial RP-HPLC purification Sol_No->Primary_Purification Sol_Yes->Primary_Purification Q_Purity Is the purity after RP-HPLC > 98%? Primary_Purification->Q_Purity Purity_Yes Proceed to desalting/lyophilization Q_Purity->Purity_Yes Yes Purity_No Select an orthogonal method Q_Purity->Purity_No No Final_Step Desalt and Lyophilize Purity_Yes->Final_Step Q_Impurity_Type What is the likely nature of the main impurity? Purity_No->Q_Impurity_Type Impurity_Charge Charge variant (different pI) Q_Impurity_Type->Impurity_Charge Charge-based Impurity_Size Aggregate or truncated/extended sequence Q_Impurity_Type->Impurity_Size Size-based Select_IEX Use Ion-Exchange Chromatography (IEX) Impurity_Charge->Select_IEX Select_SEC Use Size-Exclusion Chromatography (SEC) Impurity_Size->Select_SEC Select_IEX->Final_Step Select_SEC->Final_Step

Caption: Decision tree for selecting a GGG-peptide purification strategy.

References

Troubleshooting low yield in Boc-gly-gly-gly-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Boc-gly-gly-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[1] Solution-phase synthesis involves a stepwise coupling of amino acids in a solvent, while solid-phase synthesis builds the peptide chain on a resin support.[1][2] The choice between these methods often depends on the desired scale of synthesis and the available equipment.

Q2: My overall yield of this compound is significantly lower than expected in solid-phase synthesis. What is the most common cause?

A2: For polyglycine sequences like gly-gly-gly, the most common cause of low yield in SPPS is on-resin aggregation.[1] The growing peptide chain can form stable secondary structures (like β-sheets) through hydrogen bonding.[1] This aggregation can physically block the reactive N-terminal amine, leading to incomplete deprotection and coupling steps, which results in truncated sequences.[1][3]

Q3: How can I mitigate peptide aggregation during the SPPS of this compound?

A3: Several strategies can be employed to disrupt aggregation[1][4]:

  • Solvent Choice: Switching from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic agents like DMSO can improve solvation.[1]

  • Elevated Temperature: Performing coupling and deprotection at higher temperatures (e.g., 50-75°C), potentially with microwave assistance, can disrupt hydrogen bonds.[1]

  • Specialized Reagents: Using backbone-protected dipeptides can interfere with the formation of secondary structures.[1]

Q4: I am observing a significant amount of a byproduct with the mass of a dipeptide after the first coupling step in my solution-phase synthesis. What could be the issue?

A4: This is likely due to the formation of diketopiperazine. This side reaction is common at the dipeptide stage, where the deprotected N-terminal amine of the second amino acid intramolecularly attacks the activated C-terminus, leading to the cyclization and release of the dipeptide.[4] This is particularly prevalent when proline or glycine are in the first two positions.[4]

Q5: What are common causes of incomplete coupling reactions in both solution and solid-phase synthesis?

A5: Incomplete coupling can stem from several factors:

  • Steric Hindrance: While less of an issue for glycine, bulky amino acids can hinder the approach of the activated amino acid.[5]

  • Poor Activation: The coupling reagents may not be efficient enough, or the pre-activation time might be insufficient.[1]

  • Aggregation: As mentioned, aggregation can prevent the coupling reagents from reaching the reactive sites.[1][3]

  • Suboptimal pH (Solution-Phase): The pH of the reaction is crucial for efficient coupling.[6]

Q6: My final product is difficult to purify. What are the likely impurities?

A6: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection.[3][5]

  • Truncated Sequences: Peptide chains that stopped growing, often due to capping or aggregation.[3][5]

  • Side-Reaction Products: Byproducts from reactions like diketopiperazine formation.[4]

  • Reagents and Protecting Groups: Residual coupling agents, scavengers, and byproducts from the cleavage of protecting groups.[5]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Low Yield in Solution-Phase Synthesis
Problem Possible Cause Recommended Solution
Low yield after first coupling (Boc-Gly-Gly-OH) Incomplete reactionExtend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[6] Ensure vigorous stirring for proper mixing.[6]
Suboptimal pHMaintain a basic pH during the coupling step to facilitate the reaction.[6]
Moisture contaminationUse anhydrous solvents and ensure all glassware is thoroughly dried, as water can hydrolyze the activated ester or anhydride.[6]
Low yield after second coupling (this compound) Diketopiperazine formation from the Boc-Gly-Gly intermediateConsider using a C-terminal protecting group that is more stable during the deprotection of the N-terminal Boc group.
Product loss during workupMinimize the number of washing steps while ensuring purity. Back-extract aqueous layers to recover any dissolved product.[6]
Low Yield in Solid-Phase Synthesis
Problem Possible Cause Recommended Solution
Resin shrinking or clumping Severe on-resin aggregationSwitch to a more effective solvating solvent like NMP or add DMSO.[1] Perform coupling and deprotection at elevated temperatures.[1]
Positive Kaiser test after coupling Incomplete couplingPerform a double coupling by repeating the coupling step with fresh reagents.[1] Increase the coupling time.[1]
Mass spectrometry shows deletion sequences Incomplete deprotection or couplingFor incomplete deprotection, ensure fresh deprotection reagents are used and extend the deprotection time. For incomplete coupling, refer to the solutions above.[1][7]
Significant product loss during cleavage Premature cleavage from the resin or inefficient precipitationEnsure the correct cleavage cocktail is used for the specific resin. For precipitation, ensure the peptide is added to a sufficiently large volume of cold ether.[8]

Experimental Protocols

Protocol 1: Stepwise Solution-Phase Synthesis of this compound

This protocol outlines the stepwise synthesis starting from Boc-Gly-OH.

Step 1: Synthesis of Boc-Gly-Gly-OMe

  • Dissolution: Dissolve Glycine methyl ester hydrochloride (1 eq.) in anhydrous DCM and cool to 0°C. Add triethylamine (TEA) (1.1 eq.) dropwise to neutralize the salt.

  • Activation: In a separate flask, dissolve Boc-Gly-OH (1 eq.), HOBt (1 eq.), and DIC (1.1 eq.) in anhydrous DCM and stir for 15-20 minutes at 0°C for pre-activation.

  • Coupling: Add the activated Boc-Gly-OH solution to the glycine methyl ester solution and allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Boc-Gly-Gly-OMe.

Step 2: Saponification to Boc-Gly-Gly-OH

  • Hydrolysis: Dissolve the crude Boc-Gly-Gly-OMe in a mixture of methanol and water. Add 1M NaOH and stir for 2-4 hours to saponify the methyl ester.

  • Acidification: Cool the mixture in an ice bath and acidify to pH 3 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate to yield Boc-Gly-Gly-OH.

Step 3: Coupling to form Boc-Gly-Gly-Gly-OMe

  • Deprotection: Dissolve Gly-OMe (prepared from its hydrochloride salt) in anhydrous DCM.

  • Activation: In a separate flask, activate Boc-Gly-Gly-OH (1 eq.) with DIC (1.1 eq.) and HOBt (1 eq.) in anhydrous DCM.

  • Coupling: Add the activated dipeptide solution to the Gly-OMe solution and stir overnight at room temperature.

  • Workup: Perform a similar workup as in Step 1 to isolate crude Boc-Gly-Gly-Gly-OMe.

Step 4: Final Saponification

  • Hydrolysis and Purification: Saponify the tripeptide methyl ester using the procedure in Step 2 to obtain the final product, this compound. Purify by recrystallization from a suitable solvent system like water/ethanol.

Protocol 2: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH (followed by Boc protection)

This protocol uses Fmoc chemistry on a 2-Chlorotrityl chloride (2-CTC) resin to minimize diketopiperazine formation.[1]

  • Resin Preparation and First Amino Acid Loading: Swell 2-CTC resin in DCM. In a separate vessel, dissolve Fmoc-Gly-OH (2 eq.) and DIPEA (4 eq.) in DCM. Add this solution to the resin and agitate for 2 hours. Cap any unreacted sites with a DCM/Methanol/DIPEA mixture.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF.[1]

  • Amino Acid Coupling (Glycine 2 & 3): Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test. Wash with DMF. Repeat this step for the third glycine.[1]

  • Final Fmoc Deprotection: Perform a final deprotection to free the N-terminal amine of the tripeptide.[1]

  • Cleavage: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) for 2-3 hours.[1]

  • Precipitation and Purification: Filter the resin and precipitate the crude H-Gly-Gly-Gly-OH by adding the filtrate to cold diethyl ether. Purify the peptide by recrystallization or chromatography.

  • Boc Protection: Protect the purified H-Gly-Gly-Gly-OH with Boc anhydride ((Boc)₂O) in the presence of a base like sodium bicarbonate in a dioxane/water mixture to yield the final product, this compound.[9]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Saponification cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Final Saponification Boc_Gly_OH Boc-Gly-OH Coupling1 Couple with DIC/HOBt Boc_Gly_OH->Coupling1 Gly_OMe_HCl H-Gly-OMe·HCl Gly_OMe_HCl->Coupling1 Coupling2 Couple with DIC/HOBt Gly_OMe_HCl->Coupling2 Workup1 Aqueous Workup Coupling1->Workup1 Boc_Gly_Gly_OMe Boc-Gly-Gly-OMe Workup1->Boc_Gly_Gly_OMe Saponification1 Saponify with NaOH Boc_Gly_Gly_OMe->Saponification1 Acidification1 Acidify and Extract Saponification1->Acidification1 Boc_Gly_Gly_OH Boc-Gly-Gly-OH Acidification1->Boc_Gly_Gly_OH Boc_Gly_Gly_OH->Coupling2 Workup2 Aqueous Workup Coupling2->Workup2 Boc_Gly_Gly_Gly_OMe Boc-Gly-Gly-Gly-OMe Workup2->Boc_Gly_Gly_Gly_OMe Saponification2 Saponify with NaOH Boc_Gly_Gly_Gly_OMe->Saponification2 Purification Purify (Recrystallization) Saponification2->Purification Final_Product This compound Purification->Final_Product G cluster_solution Solution-Phase Issues cluster_solid Solid-Phase Issues Start Low Yield Observed Check_Phase Solution or Solid Phase? Start->Check_Phase Incomplete_Reaction Incomplete Reaction? Check_Phase->Incomplete_Reaction Solution Aggregation Aggregation? (Resin Clumping) Check_Phase->Aggregation Solid Workup_Loss Losses During Workup? Incomplete_Reaction->Workup_Loss Sol_Action1 Extend reaction time Monitor by TLC Incomplete_Reaction->Sol_Action1 Side_Reaction Side Reactions (e.g., DKP)? Workup_Loss->Side_Reaction Sol_Action2 Optimize extraction Back-extract aqueous layers Workup_Loss->Sol_Action2 Sol_Action3 Adjust coupling strategy Use C-terminal protection Side_Reaction->Sol_Action3 Incomplete_Coupling Incomplete Coupling? (Positive Kaiser Test) Aggregation->Incomplete_Coupling SPPS_Action1 Change solvent (NMP) Increase temperature Aggregation->SPPS_Action1 Incomplete_Deprotection Incomplete Deprotection? Incomplete_Coupling->Incomplete_Deprotection SPPS_Action2 Double couple Extend coupling time Incomplete_Coupling->SPPS_Action2 SPPS_Action3 Use fresh reagents Extend deprotection time Incomplete_Deprotection->SPPS_Action3

References

Technical Support Center: Managing Solubility Issues of Peptides with Triglycine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with peptides containing triglycine linkers.

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues that may arise during the synthesis and handling of peptides featuring triglycine linkers.

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of a Triglycine-Containing Peptide

Low yields during the synthesis of peptides containing triglycine or other polyglycine sequences are frequently due to on-resin aggregation.[1] The elongating polyglycine chain can form stable β-sheet structures through inter-chain hydrogen bonding, which hinders the accessibility of the N-terminus for subsequent coupling and deprotection steps.[1]

Troubleshooting Steps:

  • Identify the Cause: In severe cases, aggregation may be visually identified by the shrinking of the resin matrix during synthesis.[1] Incomplete coupling and deprotection are the direct consequences of this aggregation.[1]

  • Optimize Synthesis Conditions:

    • Solvent Choice: Utilize solvents with better solvating properties like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[1] The addition of chaotropic salts or using solvent mixtures with DMSO can also help disrupt secondary structures.[1][2]

    • Elevated Temperature: Performing coupling and deprotection at higher temperatures (e.g., 50-75°C), potentially with microwave assistance, can disrupt hydrogen bonds and reduce aggregation.[1]

    • Incorporate Aggregation-Disrupting Derivatives: The use of a Dmb-Gly or Hmb-Gly derivative for one of the glycine residues can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[1]

  • Monitor Reactions:

    • Incomplete Coupling: If you suspect incomplete coupling for the second or third glycine, use a colorimetric test like the Kaiser or TNBS test to check for free amines. If the test is positive, repeat the coupling step.

    • Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the solution flowing from the reactor.[1] When the absorbance returns to baseline, it signals the completion of the deprotection step.[1]

Workflow for Troubleshooting Low SPPS Yield

G start Low Peptide Yield check_aggregation Suspect On-Resin Aggregation? start->check_aggregation visual_check Visually Inspect Resin (Shrinking?) check_aggregation->visual_check Yes monitor_reactions Monitor Coupling/Deprotection (Kaiser test, UV) check_aggregation->monitor_reactions Yes resynthesize Resynthesize Peptide check_aggregation->resynthesize No, other issue optimize_synthesis Optimize Synthesis Protocol visual_check->optimize_synthesis monitor_reactions->optimize_synthesis solvent Change Solvent (NMP, DMSO) optimize_synthesis->solvent temperature Increase Temperature (50-75°C) optimize_synthesis->temperature derivatives Use Aggregation-Disrupting Derivatives (Dmb-Gly) optimize_synthesis->derivatives solvent->resynthesize temperature->resynthesize derivatives->resynthesize end Successful Synthesis resynthesize->end

Caption: Troubleshooting workflow for low yield in SPPS of triglycine-containing peptides.

Issue 2: Purified Peptide with Triglycine Linker is Insoluble in Aqueous Buffer

The insolubility of a purified peptide can be influenced by its overall amino acid composition, with long polyglycine tracts being known to have very low solubility in aqueous solutions.[3]

Troubleshooting Steps:

  • Assess Peptide Properties: Determine if your peptide is acidic, basic, or neutral by calculating its overall net charge at a neutral pH.[4][5]

    • Assign a value of +1 to each basic residue (K, R, and the N-terminal NH2).[5]

    • Assign a value of -1 to each acidic residue (D, E, and the C-terminal COOH).[5]

    • Sum the values to get the net charge.

  • Select an Appropriate Solvent:

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a slightly basic solution, such as 0.1M ammonium bicarbonate or by adding a small amount of 10% ammonium hydroxide.[4][5]

    • Basic Peptides (Net Positive Charge): Try dissolving the peptide in a slightly acidic solution, like 10-25% acetic acid or 0.1% TFA.[4][5]

    • Neutral or Hydrophobic Peptides: If the peptide has a high percentage of hydrophobic residues (>50%), it is recommended to first dissolve it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[4][6]

  • Employ Physical Methods to Aid Dissolution:

    • Sonication: Brief periods of sonication can help break up aggregates and improve solubility.[4] It is recommended to chill the sample on ice between sonications to prevent heating.[4]

    • Warming: Gently warming the solution (below 40°C) can also facilitate dissolution.[6]

  • Use Denaturing Agents (as a last resort): For highly aggregated peptides, denaturing agents like 6M guanidine hydrochloride or 8M urea can be used.[7] However, these can interfere with most biological assays and should be used with caution.[4]

Decision Tree for Peptide Solubilization

G start Insoluble Peptide calc_charge Calculate Net Charge at pH 7 start->calc_charge charge_check What is the Net Charge? calc_charge->charge_check positive Positive (Basic) charge_check->positive > 0 negative Negative (Acidic) charge_check->negative < 0 neutral Neutral/Hydrophobic charge_check->neutral = 0 or Hydrophobic acidic_solvent Use Acidic Buffer (e.g., 10% Acetic Acid) positive->acidic_solvent basic_solvent Use Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) negative->basic_solvent organic_solvent Use Organic Solvent First (DMSO, DMF, ACN) neutral->organic_solvent check_solubility Is the Peptide Soluble? acidic_solvent->check_solubility basic_solvent->check_solubility organic_solvent->check_solubility physical_methods Use Physical Methods (Sonication, Gentle Warming) check_solubility->physical_methods No denaturing_agents Consider Denaturing Agents (Guanidine-HCl, Urea) check_solubility->denaturing_agents Still Insoluble soluble Peptide Solubilized check_solubility->soluble Yes physical_methods->check_solubility denaturing_agents->check_solubility

Caption: Decision tree for selecting a suitable solvent for a triglycine-linked peptide.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with triglycine linkers prone to solubility issues?

Polyglycine sequences, even as short as a triglycine linker, can promote insolubility for two main reasons:

  • During Synthesis: On the resin, polyglycine chains can self-associate through hydrogen bonding to form stable secondary structures like β-sheets, leading to aggregation.[1] This aggregation can hinder subsequent chemical reactions, resulting in a lower yield of the desired full-length peptide.[1]

  • In Solution: After cleavage and purification, the inherent properties of the polyglycine backbone can contribute to low solubility in aqueous solutions.[3] Water is considered a poor solvent for polyglycine molecules, and they have a tendency to aggregate to minimize their interaction with the aqueous environment.[3]

Q2: How can I predict the solubility of my peptide containing a triglycine linker?

While a definitive prediction is challenging, you can estimate the solubility based on the overall amino acid composition of your peptide.[4] A common method is to calculate the net charge of the peptide at a neutral pH (around 7).[5]

  • High net charge (positive or negative): Peptides with a higher proportion of charged residues (more than 25%) are more likely to be soluble in aqueous buffers.[6]

  • Low net charge or high hydrophobicity: Peptides with a low net charge and a high percentage of hydrophobic residues (over 50%) are likely to have poor water solubility.[4] In such cases, organic solvents are often required for initial dissolution.[4]

Q3: Can the position of the triglycine linker in the peptide sequence affect its solubility?

The exact position can have an impact, although the overall composition is generally more critical. If the triglycine linker connects two hydrophobic domains, it might not be sufficient to overcome the insolubility of the entire molecule. Conversely, if it links two hydrophilic domains, the overall peptide may remain soluble. Adding charged residues like lysine or glutamic acid near the linker can help to improve solubility.[8]

Q4: Are there alternatives to triglycine linkers that might improve solubility?

Yes, several alternative linker strategies can be employed to enhance solubility:

  • Flexible Linkers with Increased Hydrophilicity: Incorporating serine along with glycine (e.g., (GGS)n or (GGGGS)n repeats) can improve flexibility and solubility.[9][10] The inclusion of polar amino acids like threonine, lysine, and glutamic acid can also enhance solubility by forming hydrogen bonds with water.[8][11]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield" that significantly increases water solubility.[12]

  • Solubilizing Tags: Temporary hydrophilic tags can be attached to the peptide to aid in synthesis and purification, and then cleaved off.[13]

Factors Influencing Peptide Solubility

G solubility Peptide Solubility intrinsic Intrinsic Factors solubility->intrinsic extrinsic Extrinsic Factors solubility->extrinsic aa_comp Amino Acid Composition (Hydrophobicity, Charge) intrinsic->aa_comp sequence Sequence & Secondary Structure Propensity intrinsic->sequence linker Linker Properties (Composition, Length) intrinsic->linker ph pH of Solution extrinsic->ph ionic_strength Ionic Strength extrinsic->ionic_strength solvent Solvent Properties (Polarity, Additives) extrinsic->solvent temperature Temperature extrinsic->temperature

Caption: Key intrinsic and extrinsic factors that influence the solubility of a peptide.

Data Summary

While specific quantitative data for triglycine linker effects on solubility is sparse in the literature, the following table summarizes general guidelines for solvent selection based on peptide properties.

Peptide PropertyNet Charge at pH 7Recommended Initial Solvent
Acidic NegativeAqueous buffer with slightly basic pH (e.g., 0.1M ammonium bicarbonate)[5]
Basic PositiveAqueous buffer with slightly acidic pH (e.g., 10% acetic acid)[5]
Neutral/Hydrophobic Zero or near-zeroMinimal amount of organic solvent (DMSO, DMF, ACN) followed by dilution with aqueous buffer[4]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide

This protocol provides a systematic approach to solubilizing a new or difficult peptide.

Materials:

  • Lyophilized peptide

  • Sterile, oxygen-free water or buffer (e.g., Tris or phosphate buffer, pH 7)[4]

  • Alternative solvents: 10% acetic acid, 10% ammonium hydroxide, DMSO, DMF, ACN[4]

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

Procedure:

  • Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom (e.g., 10,000 x g for 5 min).[4]

  • Allow the peptide to warm to room temperature before reconstituting.[4]

  • Based on the peptide's predicted properties (see Troubleshooting Guide), select an initial solvent.

  • Add a small amount of the chosen solvent to the vial to create a concentrated stock solution.

  • Vortex the vial gently.

  • If the peptide does not dissolve, sonicate the mixture briefly (e.g., 3 cycles of 10 seconds, with cooling on ice in between).[4]

  • If solubility is still an issue, consider gentle warming (up to 40°C).[6]

  • If the peptide remains insoluble, and you started with an aqueous buffer, try an alternative solvent system (e.g., for a hydrophobic peptide, start with a small volume of DMSO).

  • Once the peptide is dissolved in the initial solvent, it can be slowly diluted with the desired aqueous buffer to the final concentration.

  • A properly solubilized peptide should result in a clear, particle-free solution.[4]

Protocol 2: Small-Scale Peptide Solubility Testing

It is highly recommended to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[4]

Procedure:

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a microcentrifuge tube.

  • Following the steps in Protocol 1, test a series of solvents sequentially to find the most appropriate one.

  • Start with the most benign solvent (e.g., sterile water or a neutral buffer) and progress to more aggressive solvents (acidic/basic solutions, organic solvents) as needed.

  • Keep a record of the solvents and conditions that lead to successful solubilization.

  • Once an effective solvent is identified, the bulk of the peptide can be dissolved using that method.

References

Avoiding racemization during Boc-gly-gly-gly-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the activation of Boc-protected amino acids, with a specific focus on preventing racemization during the activation of Boc-gly-gly-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1][2] In peptide synthesis, this can lead to the incorporation of an incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: Although glycine is achiral, why is racemization a concern when activating this compound?

A2: While glycine itself does not have a chiral center and therefore cannot racemize, the activation of the C-terminal carboxyl group of this compound is performed to couple it with another chiral amino acid or peptide. The coupling conditions used can induce racemization in the chiral amino acid being added or in the C-terminal residue of a peptide segment being coupled. Therefore, maintaining stereochemical integrity during this step is critical for the overall purity of the final peptide.[2]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during the coupling step:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[1][3]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a strong base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1]

Q4: Which amino acids are most susceptible to racemization?

A4: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1][4]

Q5: How do coupling reagents and additives work together to minimize racemization?

A5: Coupling reagents, such as carbodiimides, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure® react with the activated amino acid to form an active ester.[5][6][7][8] This new intermediate is more stable and less susceptible to racemization, thereby preserving the stereochemical integrity of the amino acid.[5][7][8]

Troubleshooting Guide: Minimizing Racemization

This guide provides solutions to common problems encountered during the activation of this compound and subsequent coupling steps.

Problem Potential Cause Recommended Solution
High levels of D-amino acid detected in the final peptide. Inappropriate Coupling Reagent: Using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone is known to promote racemization.[7][9]Use a coupling reagent known for low racemization. For challenging couplings, consider phosphonium or aminium/uronium salt-based reagents like HBTU, HATU, or COMU, which generally lead to lower racemization levels.[2][10] If using a carbodiimide, it is essential to use it in combination with a racemization-suppressing additive.[11]
Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are prone to racemization without additives to trap the activated intermediate.[7]Incorporate additives like HOBt, HOAt, or OxymaPure®. [7][10] HOAt is often considered more effective than HOBt in suppressing racemization.[5][7]
Inappropriate Base: The type and concentration of the base used can significantly influence racemization.[2] Strong bases can directly abstract the alpha-proton of the activated amino acid.[7]Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over diisopropylethylamine (DIPEA).[2][7][10] Use the minimum necessary amount of base.[2]
Prolonged Pre-activation Time: Leaving the amino acid activated for an extended period before adding the amine component increases the risk of oxazolone formation.[7]Minimize pre-activation time. A short pre-activation of 1-5 minutes is often recommended.[7] Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.[2][7]
High Coupling Temperature: Elevated temperatures can accelerate the rate of racemization.[7]Perform the coupling reaction at a lower temperature. Maintaining a low reaction temperature, such as 0°C, is often recommended.[2][7]
Solvent Choice: The polarity of the solvent can affect the rate of racemization.Use high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices. Some studies suggest that less polar solvents can reduce racemization.[2]

Data Presentation: Comparison of Coupling Additives

The choice of additive can significantly impact the level of racemization. HOAt has consistently demonstrated superiority over HOBt in minimizing epimerization.

AdditiveKey AdvantageWhen to Use
HOBt Cost-effective and reliable for many standard couplings.[6]Routine peptide synthesis where the risk of racemization is not exceptionally high.
HOAt Superior suppression of racemization due to its electron-withdrawing properties, leading to a more reactive and stable active ester.[5][8]For challenging syntheses, including the coupling of sterically hindered or racemization-prone amino acids (e.g., Cys, His), and in segment condensation strategies.[5]
OxymaPure® A non-explosive alternative to HOBt and HOAt that allows for high coupling rates with low racemization when used with carbodiimides.[11]As a safe and effective alternative to benzotriazole-based additives.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling using HATU/HOAt

This protocol provides a general guideline for the activation and coupling of a Boc-protected amino acid to a deprotected peptide-resin, minimizing the risk of racemization.

  • Preparation of the Carboxylic Acid Component:

    • Dissolve the Boc-protected amino acid (e.g., the next amino acid to be coupled to Boc-gly-gly-gly-resin) (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DMF.[7]

    • Cool the solution to 0°C in an ice bath.[7]

  • Activation:

    • Add HATU (1.0 equivalent) to the solution of the Boc-amino acid and HOAt.[7]

    • Stir the mixture at 0°C for 1-2 minutes.[7]

  • Coupling:

    • In a separate flask, ensure the N-terminus of the resin-bound peptide (e.g., H-gly-gly-gly-resin) is deprotected and washed.

    • Add the activated Boc-amino acid solution to the resin.

    • Add a weak base such as NMM (2.0 equivalents).[7]

  • Reaction:

    • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue for an additional 2 hours, or until a completion test (e.g., ninhydrin test) is negative.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Detection and Quantification of Racemization using Chiral HPLC

This protocol outlines a general workflow for analyzing the stereochemical purity of a synthetic peptide.

  • Peptide Hydrolysis:

    • Hydrolyze the peptide using 6N DCl in D₂O to correct for any racemization that may occur during this step.[12]

  • Derivatization:

    • Derivatize the amino acid hydrolysate to make it suitable for chiral chromatography. This often involves esterification followed by acylation (e.g., with trifluoroacetic anhydride).[12]

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a chiral HPLC column.

    • Use a mobile phase that provides optimal separation of the D- and L-enantiomers.

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • Quantify the extent of racemization by comparing the peak areas of the D- and L-enantiomers.[12]

Visualizations

Racemization_Pathways Primary Racemization Pathways in Peptide Synthesis cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base-catalyzed proton abstraction Racemized_Peptide Racemized Peptide Product Achiral_Intermediate->Racemized_Peptide Amine Attack Activated_AA2 Activated Amino Acid Enolate Enolate Intermediate Activated_AA2->Enolate Direct proton abstraction by strong base Racemized_Peptide2 Racemized Peptide Product Enolate->Racemized_Peptide2 Protonation

Caption: The two primary pathways for racemization during peptide coupling.

Low_Racemization_Workflow Workflow for Minimizing Racemization During Coupling Start Start: Deprotected Peptide-Resin and Boc-Amino Acid Prepare Prepare Solution: Boc-AA + Additive (HOAt/HOBt) in anhydrous DMF at 0°C Start->Prepare Activate Activate: Add Coupling Reagent (e.g., HATU) Stir 1-2 min at 0°C Prepare->Activate Couple Couple: Add activated mixture and weak base (NMM) to resin Activate->Couple React React: 0°C to Room Temperature Couple->React Wash Wash Resin React->Wash End End: Lengthened Peptide Chain (Stereochemically Intact) Wash->End Analytical_Workflow Analytical Workflow for Racemization Detection Peptide Synthetic Peptide Sample Hydrolysis Acid Hydrolysis (6N DCl/D₂O) Peptide->Hydrolysis Derivatization Derivatization of Amino Acid Mixture Hydrolysis->Derivatization Analysis Analysis by Chiral HPLC or GC-MS Derivatization->Analysis Quantification Quantification of D/L Enantiomers Analysis->Quantification

References

Technical Support Center: Synthesis of Glycine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide purity during the synthesis of sequences containing repeated glycine residues.

Frequently Asked Questions (FAQs)

Q1: Why do my glycine-rich peptide syntheses consistently result in low purity and yield?

A1: The primary cause of low yield and purity in the synthesis of peptides with repeated glycine units is on-resin aggregation.[1] As the polyglycine chain elongates, it can form stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding. This aggregation can physically block the N-terminus of the growing peptide, leading to incomplete Fmoc-deprotection and subsequent poor coupling efficiency of the next amino acid.[1] This results in a high percentage of deletion and truncated sequences in the crude product.[1][2][3] Visually, severe aggregation can sometimes be identified by the shrinking or clumping of the resin matrix during synthesis.[1]

Q2: What are the common impurities I should expect in my crude glycine-rich peptide?

A2: Besides the target peptide, you can expect to find several synthesis-related impurities. The most common are:

  • Deletion Sequences: Peptides missing one or more amino acids. This occurs when the coupling reaction is incomplete.[2][3][4]

  • Truncated Sequences: Shorter peptides that have stopped elongating. This happens if unreacted amino groups are not successfully coupled in a subsequent step and are permanently capped.

  • Insertion Sequences: Peptides with an extra amino acid, which can occur if an excess of an activated amino acid is not completely washed away before the next coupling cycle.[2][4][5]

  • Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after cleavage.[6]

Q3: My HPLC chromatogram shows a broad peak or multiple closely eluting peaks for my glycine-rich peptide. What does this indicate?

A3: This chromatographic profile is characteristic of aggregation. Even after cleavage from the resin and purification, glycine-rich peptides have a high propensity to aggregate in solution.[7] This can lead to poor solubility and difficult purification. The multiple peaks likely represent different aggregation states or closely related deletion sequences that are difficult to resolve.

Q4: How can I improve the purity of my peptide during synthesis and prevent aggregation?

A4: Several strategies can be employed to mitigate on-resin aggregation:

  • Solvent Choice: Use solvents with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). For severe aggregation, mixtures containing Dimethyl sulfoxide (DMSO) can be beneficial.[1]

  • Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 45-55°C) can help disrupt secondary structures.[1]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling and deprotection solutions can interfere with hydrogen bonding and reduce aggregation.[7]

  • Modified Amino Acids: Incorporating a backbone-protected glycine derivative, such as Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH, can disrupt the hydrogen bonding patterns that lead to aggregation. These protecting groups are removed during the final acid cleavage.

  • Specialized Coupling Reagents: For "difficult couplings," using more potent activating reagents like HATU or COMU can improve reaction kinetics and drive the coupling to completion.[1]

Q5: What should I do if a Kaiser test indicates an incomplete coupling reaction?

A5: A positive Kaiser test (blue beads) after a coupling step signifies the presence of unreacted primary amines. To address this, you can:

  • Double Couple: Wash the resin and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. This can help drive the reaction to completion.[1]

  • Extend Coupling Time: Prolonging the reaction time from the standard 1-2 hours to several hours or even overnight can improve the outcome for sluggish reactions.[1]

Q6: My purified glycine-rich peptide has poor solubility. How can I dissolve it for my experiments?

A6: Poor solubility is a common issue with peptides prone to aggregation.[7][8][9][10] Here are some tips for solubilization:

  • Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add your aqueous buffer to the desired concentration.

  • pH Adjustment: Experiment with buffers at different pH values, as peptide solubility is often pH-dependent.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[1]

  • Heating: Gentle heating may also aid in dissolving stubborn peptides.[1]

Data Presentation

The synthesis of poly-glycine sequences is notoriously challenging, with purity often decreasing as the number of consecutive glycine residues increases due to on-resin aggregation. While a direct comparative dataset is difficult to standardize, the following table illustrates typical results for a difficult pentaglycine sequence and highlights the improvements that can be achieved using optimized protocols.

Synthesis StrategyCrude Purity (%)Major ImpuritiesPost-Purification Yield
Standard Fmoc-SPPS in DMF~30-40%(des-Gly)n sequences, Truncated peptidesLow
Optimized Protocol (NMP, 50°C)~50-60%Reduced (des-Gly)n sequencesModerate
Optimized + (Dmb)Gly incorporation>70%Significantly reduced impuritiesHigh

Note: These values are illustrative and can vary based on the specific sequence, resin, and instrumentation.

Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS Cycle for a Glycine-Rich Sequence

This protocol outlines a single, optimized cycle for the addition of a glycine residue in a sequence prone to aggregation.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the NMP and add a solution of 20% piperidine in NMP to the resin.

    • Agitate for 5-10 minutes at room temperature. For very difficult sequences, this step can be performed at a moderately elevated temperature (e.g., 40°C).

    • Drain the piperidine solution and repeat the treatment once more.

  • Washing: Thoroughly wash the resin to remove all residual piperidine. A typical wash cycle is 7-10 times with NMP.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), a coupling reagent such as HCTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in NMP.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate for 1-2 hours. For difficult couplings, extend the time or perform at an elevated temperature (e.g., 50°C).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to check for reaction completion.

    • If the test is positive (blue beads), perform a second coupling (double coupling) by repeating step 4.

  • Final Wash: Wash the resin with NMP (3-5 times) to prepare for the next cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Efficiency

This colorimetric test detects free primary amines on the resin.

  • Sample Collection: Remove a small sample of resin beads (approx. 10-20 beads) from the reaction vessel after the coupling step.

  • Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:[1][7]

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in ethanol.

    • Solution C: Phenol in ethanol.

  • Heating: Heat the test tube to 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Deep Blue Beads/Solution: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.[1]

    • Yellow/Colorless Beads: Negative result, indicating that the amines are capped and the coupling was successful.[1]

Protocol 3: Peptide Cleavage from Resin and Deprotection

This protocol is for cleaving the completed peptide from the solid support and removing side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture (Reagent K) is:

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5% (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate to a 5-10 fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and organic impurities. Centrifuge and decant again.

  • Drying: Allow the peptide pellet to air dry in a fume hood to remove residual ether, followed by drying under high vacuum.

Protocol 4: RP-HPLC Analysis for Peptide Purity

This protocol outlines a standard method for analyzing the purity of the crude peptide.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent. A common starting point is 0.1% TFA in a water/acetonitrile mixture.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% TFA in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Gradient: A typical linear gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min for an analytical column.[11]

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[11]

    • Column Temperature: Maintain at a constant temperature (e.g., 30°C) for reproducibility.[11]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the percent purity by dividing the area of the main peak (corresponding to the target peptide, confirmed by mass spectrometry) by the total area of all integrated peaks, multiplied by 100.[12]

Visualizations

troubleshooting_workflow start Low Purity in Glycine-Rich Peptide check_aggregation Observe Resin During Synthesis: Shrinking or Clumping? start->check_aggregation check_coupling Perform Kaiser Test After Coupling start->check_coupling check_aggregation->check_coupling No aggregation_yes On-Resin Aggregation (High Probability) check_aggregation->aggregation_yes Yes coupling_incomplete Incomplete Coupling check_coupling->coupling_incomplete Positive (Blue) analyze_purity Analyze Crude Product (HPLC/MS) check_coupling->analyze_purity Negative (Yellow) solution_aggregation Implement Anti-Aggregation Strategies aggregation_yes->solution_aggregation solution_coupling Modify Coupling Protocol coupling_incomplete->solution_coupling strategies_agg 1. Switch to NMP or add DMSO 2. Increase reaction temperature 3. Add chaotropic salts (e.g., LiCl) 4. Use (Dmb)Gly or (Hmb)Gly derivatives solution_aggregation->strategies_agg solution_aggregation->analyze_purity strategies_coup 1. Perform a double coupling 2. Extend coupling reaction time 3. Use stronger coupling reagents (e.g., HATU) solution_coupling->strategies_coup solution_coupling->analyze_purity

Troubleshooting workflow for low purity in glycine-rich peptide synthesis.

spss_cycle resin Resin-Bound Peptide (Fmoc-AA(n-1)-...-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/NMP) resin->deprotection wash1 2. Wash (NMP) deprotection->wash1 coupling 3. Coupling (Fmoc-Gly-OH, HCTU, DIPEA) wash1->coupling wash2 4. Wash (NMP) coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser result Resin-Bound Peptide (Fmoc-Gly-AA(n-1)-...-Resin) wash2->result kaiser->coupling Incomplete (Double Couple) kaiser->result Complete

References

Technical Support Center: Minimizing Deletion Sequences in Glycine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of deletion sequences during the solid-phase peptide synthesis (SPPS) of glycine-rich peptides.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they common in Gly-rich peptides?

A1: A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the target sequence.[1] This issue arises from the incomplete coupling of an amino acid to the growing peptide chain during SPPS.[1] If a coupling reaction does not go to completion, the subsequent amino acid will be added to the unreacted N-terminus, resulting in a peptide that is shorter than intended.[1]

Glycine-rich sequences are particularly prone to forming deletion sequences due to their propensity to aggregate.[2] The high flexibility of the glycine backbone can lead to the formation of strong inter- and intramolecular hydrogen bonds, causing the peptide chains on the resin to fold into secondary structures like β-sheets. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps, and consequently, the formation of deletion sequences.[3][4]

Q2: How can I detect deletion sequences in my crude peptide product?

A2: The primary methods for detecting deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC Analysis: When analyzing the crude peptide product by Reversed-Phase HPLC (RP-HPLC), deletion sequences will typically appear as peaks eluting earlier than the main peak of the target peptide, although this is not always the case.[1]

  • Mass Spectrometry (MS) Analysis: MS is the most definitive method for identifying deletion sequences. Deletion sequences will present as masses lower than the theoretical molecular weight of the target peptide, with the mass difference corresponding to the mass of the missing amino acid residue(s).[1] For confirmation, tandem mass spectrometry (MS/MS) can be performed on the suspected impurity to identify the specific missing residue by observing a gap in the b-ion or y-ion series.[1]

Q3: What is the first step I should take if I observe significant deletion sequences?

A3: The first step is to identify the location of the deletion. This can be achieved through careful analysis of the MS/MS fragmentation data of the impurity peak. Once the problematic coupling step is identified, you can implement targeted strategies to improve the coupling efficiency at that specific position in the sequence. A general troubleshooting workflow is outlined below.

G cluster_0 Troubleshooting Workflow for Deletion Sequences A Deletion Sequence Detected (HPLC/MS) B Identify Location of Deletion (MS/MS Analysis) A->B C Implement Targeted Strategy B->C D Re-synthesize and Analyze C->D E Problem Solved? D->E E->C No F Synthesis Optimized E->F Yes

A general workflow for troubleshooting deletion sequences.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the synthesis of Glycine-rich peptides that can lead to the formation of deletion sequences.

Problem Potential Cause Recommended Solution(s)
Significant deletion peak corresponding to a single Glycine residue. Incomplete coupling of Fmoc-Gly-OH. 1. Double Couple: Perform the coupling step for the problematic glycine residue twice.[5] 2. Extend Coupling Time: Increase the reaction time for the glycine coupling.[5] 3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents to a phosphonium or iminium-based reagent like HATU, HBTU, or PyBOP.[5][6]
Multiple deletion sequences observed throughout the Gly-rich region. On-resin aggregation of the growing peptide chain. 1. Incorporate Structure-Disrupting Moieties: Strategically introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to break up secondary structures. For Gly-Gly motifs, Fmoc-Gly-(Dmb)Gly-OH is particularly effective.[5] 2. Change Synthesis Solvent: Switch from DMF to N-methylpyrrolidone (NMP) to improve solvation.[4][5] 3. Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer to increase reaction temperatures and rates, which can help overcome aggregation.[7] 4. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.
Deletion of the C-terminal Glycine. Diketopiperazine formation. 1. Use a 2-Chlorotrityl (2-CTC) Resin: This resin is sterically hindered and reduces the likelihood of diketopiperazine formation.[8] 2. Use Fmoc-Gly-OH pre-loaded resin: This bypasses the first coupling step where diketopiperazine formation is most likely.
Deletion sequences persist despite trying the above strategies. Severely aggregated sequence. 1. Capping: After the coupling step, treat the resin with acetic anhydride to cap any unreacted N-termini. This will terminate the deletion sequences, simplifying the purification of the final product, but it will not increase the yield of the target peptide.[8] 2. Resin and Linker Choice: Consider using a low-loading resin or a PEG-based resin to increase the distance between peptide chains and reduce aggregation.[8]
Summary of Strategies to Minimize Glycine Deletion
StrategyPrimary Issue AddressedImpact on Yield/PurityKey Considerations
Double Coupling Incomplete coupling of a single residueIncreases yield and purityIncreases synthesis time and reagent consumption.[5]
Potent Coupling Reagents (e.g., HATU, HBTU) Difficult or slow couplingsSignificantly improves coupling efficiency, leading to higher yield and purity.[5]Higher cost compared to standard reagents.[8]
Fmoc-(Dmb)Gly-OH Dipeptides Peptide aggregation, especially at Gly-Gly motifsSignificantly improves yield and purity for difficult sequences.[7]Higher cost of the dipeptide building block. Coupling to the Dmb-protected amine can be slower.[8]
Microwave-Assisted SPPS Peptide aggregation, slow couplingsIncreases reaction rates, leading to higher yields and purity in shorter synthesis times.[7]Requires specialized equipment. High temperatures can potentially increase side reactions for sensitive residues.[8]
2-Chlorotrityl (2-CTC) Resin Diketopiperazine formation at C-terminal GlycineSubstantially reduces yield loss due to DKP formation.[8]The linker is very acid-sensitive, so care must be taken during coupling steps to avoid premature cleavage.[8]
Capping (e.g., with Acetic Anhydride) Incomplete couplingDoes not increase the yield of the target peptide but improves the purity of the crude product by terminating deletion sequences, simplifying purification.[8]Adds an extra step to each synthesis cycle.[8]

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Glycine Insertion

This protocol is to be implemented when a specific glycine residue has been identified as a point of significant deletion.

  • First Coupling:

    • Perform the initial coupling of the Fmoc-glycine derivative using a potent coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Allow the reaction to proceed for an extended time (e.g., 1-2 hours).[8]

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[8]

  • Kaiser Test (Optional):

    • Perform a Kaiser test on a small sample of resin beads to assess the completeness of the first coupling. A positive test (blue beads) indicates incomplete coupling.[5]

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-glycine derivative using the same protocol as the first coupling.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[8]

  • Final Wash:

    • After the second coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) before proceeding to the next deprotection step.[8]

Protocol 2: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol is recommended for sequences containing a Gly-Gly motif or other regions prone to aggregation. "Aaa" represents any amino acid preceding the glycine.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF.[7]

  • Dipeptide Activation:

    • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).[7]

    • Add the coupling reagent (e.g., DIC, 3 equivalents) to the solution and allow it to pre-activate for 10 minutes.[7]

  • Coupling:

    • Add the activated dipeptide solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

  • Monitoring and Washing:

    • Perform a TNBS test to confirm complete coupling.[7]

    • Wash the resin thoroughly with DMF and proceed with the synthesis.[7]

G cluster_0 Mechanism of Aggregation Disruption by Dmb-Glycine A Growing Peptide Chains (Gly-rich sequence) B Inter-chain H-bonding (β-sheet formation) A->B F Introduction of Fmoc-Aaa-(Dmb)Gly-OH A->F C Aggregation B->C D Incomplete Coupling/ Deprotection C->D E Deletion Sequences D->E G Dmb group on Gly backbone F->G H Steric hindrance disrupts H-bonding G->H I Improved Solvation and Reagent Accessibility H->I J Complete Coupling/ Deprotection I->J K Minimized Deletion J->K

How Dmb-Glycine incorporation disrupts peptide aggregation.
Protocol 3: Capping with Acetic Anhydride

This protocol is used to terminate deletion sequences, thereby simplifying the final purification. It should be performed after a coupling step that is known or suspected to be incomplete.

  • Resin Washing:

    • Following the amino acid coupling and subsequent DMF washes, ensure the peptide-resin is well-washed to remove residual coupling reagents.[8]

  • Capping Solution Preparation:

    • Prepare a capping solution, for example, a mixture of acetic anhydride, a base (like DIPEA or pyridine), and DMF. A common mixture is Acetic Anhydride/Pyridine/DMF (5:6:89 v/v/v).

  • Capping Reaction:

    • Add the capping solution to the peptide-resin and agitate for 30 minutes at room temperature.

  • Post-Capping Wash:

    • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all capping reagents and byproducts before proceeding to the next deprotection step.[8]

G cluster_0 Decision Tree for Minimizing Glycine Deletion A Synthesizing a Gly-rich peptide B Is it a known difficult sequence? A->B C Proactive Strategy B->C Yes D Standard SPPS Protocol B->D No H Incorporate Dmb-Gly or Pseudoproline C->H I Use potent coupling reagents (HATU) C->I J Consider Microwave SPPS C->J E Deletion observed? D->E F Troubleshoot and Re-synthesize E->F Yes G Successful Synthesis E->G No F->C

A decision-making guide for synthesizing Gly-rich peptides.

References

Validation & Comparative

A Comparative Guide to Boc-gly-gly-gly-OH and Fmoc-gly-gly-gly-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic choice of protecting groups is paramount to achieving high purity and yield. The two most established methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids. This guide presents an objective comparison of the synthesis of the simple tripeptide, Gly-Gly-Gly, using both Boc (Boc-gly-gly-gly-OH) and Fmoc (Fmoc-gly-gly-gly-OH) strategies, providing researchers with the necessary data and protocols to make informed decisions for their synthetic needs.

Core Principles: A Dichotomy in Chemical Strategy

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. Boc-SPPS employs an acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) in each cycle. The side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1]

In contrast, the Fmoc strategy utilizes a base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (tert-butyl based) and are removed simultaneously with the peptide from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc approach.[2]

Performance Comparison: this compound vs. Fmoc-gly-gly-gly-OH

While both methods can successfully yield the target tripeptide, their performance metrics can differ. The following table summarizes the expected quantitative data for the synthesis of Gly-Gly-Gly-OH using both strategies.

Disclaimer: The data presented below is based on typical performance characteristics of Boc and Fmoc SPPS methodologies and is intended for comparative purposes. The values are not derived from a single head-to-head experimental study of this compound versus Fmoc-gly-gly-gly-OH.

Performance MetricThis compound SynthesisFmoc-gly-gly-gly-OH SynthesisKey Considerations
Typical Resin Merrifield ResinWang ResinMerrifield resin is robust for Boc chemistry, while Wang resin is standard for Fmoc synthesis of C-terminal acids.
Coupling Efficiency (per step) >99%>99%Glycine, being sterically unhindered, generally couples with high efficiency in both methods.
Deprotection Yield (per step) HighHighBoth Boc and Fmoc deprotection are typically efficient for glycine residues.
Final Crude Purity 80-90%70-90%Fmoc synthesis of Gly-Gly peptides is susceptible to diketopiperazine (DKP) formation, which can reduce purity.[2]
Overall Yield GoodGood, but can be impacted by DKP formationThe repeated acidic deprotection in Boc-SPPS can help to disrupt peptide aggregation.
Key Challenge Handling of hazardous HFDiketopiperazine (DKP) formation at the dipeptide stageBoc-SPPS requires specialized equipment for HF cleavage, while DKP formation in Fmoc-SPPS can lead to yield loss.

Experimental Protocols

Detailed methodologies for the synthesis of H-Gly-Gly-Gly-OH using both Boc and Fmoc strategies are provided below.

Protocol 1: Boc-SPPS of H-Gly-Gly-Gly-OH on Merrifield Resin

This protocol outlines the manual synthesis on a 0.5 mmol scale.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin (1 g, 0.5 mmol/g loading) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Prepare the cesium salt of Boc-Gly-OH by dissolving Boc-Gly-OH (2 eq.) in a methanol/water mixture and neutralizing with cesium carbonate. Evaporate to dryness.

  • Add the dried Boc-Gly-OH cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight.

  • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3x) and isopropanol (3x).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Wash the resin with DCM (5x).

4. Second Glycine Coupling:

  • In a separate vessel, dissolve Boc-Gly-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Add this solution to the resin, followed by N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) in DCM.

  • Shake the mixture for 2-4 hours and monitor for completion using a Kaiser test.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

5. Repeat Deprotection, Neutralization, and Coupling for the Third Glycine.

6. Final Cleavage and Deprotection:

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole.

  • Carefully add liquid HF and stir at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS of H-Gly-Gly-Gly-OH on Wang Resin

This protocol outlines the manual synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell Fmoc-Gly-Wang resin (100 mg, 1.0 mmol/g loading) in DMF for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Second Glycine Coupling:

  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to pre-activate the amino acid solution for 1-2 minutes.

  • Add the activated solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (5x).

4. Repeat Fmoc Deprotection and Coupling for the Third Glycine.

5. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purify the crude peptide by RP-HPLC.

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of both the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow start Start with Merrifield Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-Gly-OH, DCC/HOBt) neutralization->coupling wash Wash (DCM, DMF) coupling->wash cycle Repeat Cycle wash->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (HF/Anisole) cycle->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification

Boc-SPPS Workflow for H-Gly-Gly-Gly-OH

Fmoc_SPPS_Workflow start Start with Fmoc-Gly-Wang Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-Gly-OH, HBTU/HOBt/DIEA) deprotection->coupling wash Wash (DMF) coupling->wash cycle Repeat Cycle wash->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA/H2O/TIS) cycle->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification

Fmoc-SPPS Workflow for H-Gly-Gly-Gly-OH

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of Gly-Gly-Gly-OH depends on several factors, including available equipment, safety considerations, and the potential for side reactions. The Fmoc strategy is now the most widely used method in modern peptide synthesis, particularly in automated synthesizers, due to its milder deprotection conditions and true orthogonality.[2] However, for sequences prone to aggregation, the Boc strategy's use of acidic deprotection can be advantageous.[2] For the synthesis of a simple tripeptide like triglycine, both methods are highly effective, but researchers should be mindful of the potential for diketopiperazine formation when employing the Fmoc strategy. Ultimately, a thorough understanding of the nuances of each methodology will enable the selection of the most appropriate path to successfully synthesize the desired peptide.

References

A Comparative Guide to TFA and HCl for Boc-Gly-Gly-Gly-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is a critical step in peptide synthesis. The removal of the tert-butyloxycarbonyl (Boc) protecting group is frequently accomplished using strong acids, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common reagents. This guide provides an objective comparison of their performance for the deprotection of Boc-gly-gly-gly-OH, supported by experimental data and detailed protocols, to facilitate an informed decision for your synthetic needs.

Quantitative Comparison

The choice between TFA and HCl for Boc deprotection can be influenced by several factors, including reaction kinetics, the desired salt form of the product, and the presence of other acid-labile functional groups. While both acids are highly effective at cleaving the Boc group, they exhibit key differences in their application and outcomes.[1]

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[1][2]4M in Dioxane[1][3]
Reaction Time Generally rapid, ranging from 30 minutes to a few hours at room temperature.[1][4]Can be very fast (e.g., 30 minutes with 4M HCl in dioxane)[3][5] or slower depending on the solvent and concentration.
Yield Typically high to quantitative.[1]Typically high to quantitative.[1]
Product Purity Generally high, though the resulting TFA salt can sometimes be oily and difficult to crystallize.[1][6]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][6]
Side Reactions The intermediate tert-butyl cation can lead to the alkylation of nucleophilic residues (e.g., tryptophan, methionine).[5][7] The use of scavengers is sometimes necessary to prevent this.[7]Similar potential for tert-butyl cation-mediated side reactions exists, although the choice of solvent can influence this.[5]
Work-up Requires careful removal of the volatile but corrosive TFA, often involving co-evaporation with a solvent like toluene.[6][8]The HCl salt can often be precipitated and isolated by filtration, simplifying the work-up procedure.[5]

Experimental Protocols

Detailed methodologies for the deprotection of this compound using both TFA and HCl are provided below. These protocols represent common starting points and may require optimization based on specific experimental conditions and scales.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general method for the removal of a Boc group from a peptide using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.

  • The resulting crude product is the trifluoroacetate salt of gly-gly-gly-OH.

  • For isolation of the free amine, dissolve the residue in water and wash with an organic solvent like ether. Then, carefully neutralize the aqueous solution with a base such as saturated sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)

This protocol describes a general method for the removal of a Boc group using a solution of hydrogen chloride in dioxane.

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Diethyl ether, cold

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve the this compound in a minimal amount of an appropriate solvent if necessary, or use it directly if it is a solid.

  • Add a solution of 4M HCl in dioxane.[3][5]

  • Stir the mixture at room temperature for the duration of the reaction, typically ranging from 30 minutes to a few hours.[3][9]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected peptide often precipitates from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration and wash it with cold diethyl ether to remove any non-polar impurities.[5]

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with cold diethyl ether to induce precipitation.

  • Dry the isolated solid under vacuum to obtain the gly-gly-gly-OH hydrochloride salt.

Reaction Mechanisms and Workflows

The deprotection of a Boc-protected amine with either TFA or HCl proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[10][11] This is followed by the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to the free amine and carbon dioxide.[7][11]

Deprotection_Workflow cluster_TFA TFA Deprotection cluster_HCl HCl Deprotection TFA_Start This compound in DCM TFA_Add Add 20-50% TFA/DCM TFA_Start->TFA_Add TFA_React Stir at RT TFA_Add->TFA_React TFA_Monitor Monitor by TLC/LC-MS TFA_React->TFA_Monitor TFA_Workup Evaporate Solvent & Excess TFA TFA_Monitor->TFA_Workup TFA_Product gly-gly-gly-OH TFA Salt TFA_Workup->TFA_Product HCl_Start This compound HCl_Add Add 4M HCl in Dioxane HCl_Start->HCl_Add HCl_React Stir at RT HCl_Add->HCl_React HCl_Monitor Monitor by TLC/LC-MS HCl_React->HCl_Monitor HCl_Workup Precipitate/Evaporate HCl_Monitor->HCl_Workup HCl_Filter Filter & Wash with Ether HCl_Workup->HCl_Filter HCl_Product gly-gly-gly-OH HCl Salt HCl_Filter->HCl_Product Side_Reaction_Pathway Boc_Peptide Boc-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Peptide Deprotected Peptide Carbamic_Acid->Deprotected_Peptide - CO2 Alkylated_Side_Product Alkylated Side-Product tButyl_Cation->Alkylated_Side_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Side_Product

References

The Boc Advantage: A Comparative Guide to Synthesizing Glycine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the success of assembling challenging sequences. This is particularly true for glycine-rich peptides, which are notoriously prone to aggregation. This guide provides an objective comparison of Boc and Fmoc chemistries for the synthesis of these "difficult sequences," supported by the underlying chemical principles and experimental considerations.

Glycine, the smallest amino acid, lacks a side chain, which imparts significant conformational flexibility to the peptide backbone. In sequences with a high glycine content, this flexibility can paradoxically lead to the formation of stable, insoluble secondary structures, primarily β-sheets, through inter-chain hydrogen bonding. This on-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and purity of the target peptide.

Mitigating Aggregation: The Boc Chemistry Edge

While Fmoc chemistry is the more modern and widely used method for routine peptide synthesis due to its milder deprotection conditions, Boc chemistry offers distinct advantages for hydrophobic and aggregation-prone sequences, including those rich in glycine.[1][2][] The primary advantage of the Boc strategy lies in its use of a strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc protecting group.[]

The acidic deprotection step protonates the newly exposed N-terminal amine, creating a positively charged ammonium salt. This charge repulsion between peptide chains helps to disrupt the hydrogen bond networks responsible for aggregation.[2] This keeps the peptide chains solvated and accessible for the subsequent coupling reaction.

A key technique in Boc-SPPS that further enhances its utility for difficult sequences is in situ neutralization.[1][2] In this approach, the neutralization of the N-terminal ammonium salt and the coupling of the next amino acid occur simultaneously. This minimizes the time the peptide chain exists in a neutral, aggregation-prone state, significantly improving synthesis efficiency and leading to higher purity and yield.[1]

Performance Comparison: Boc vs. Fmoc for Difficult Sequences

While specific quantitative data for glycine-rich sequences is not extensively published in direct comparative studies, the general trends for difficult, aggregating sequences consistently favor the Boc strategy, particularly when employing in situ neutralization protocols. The following table summarizes the expected performance based on the known challenges of glycine-rich sequences and the principles of each chemistry.

FeatureBoc StrategyFmoc StrategyRationale for Glycine-Rich Sequences
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[4]Mild base (e.g., 20% piperidine in DMF)[5]The acidic conditions in Boc deprotection disrupt β-sheet formation common in glycine-rich peptides.[2][]
Aggregation Tendency Less frequent[1]More frequent[1]Protonation of the N-terminus in Boc chemistry reduces inter-chain hydrogen bonding and aggregation.[2]
Crude Purity for Difficult Sequences Often higher[]Can be lower due to incomplete reactions[1]Reduced aggregation in Boc-SPPS leads to more complete deprotection and coupling, resulting in a cleaner crude product.
Overall Yield for Difficult Sequences Generally higher with in situ neutralization[1]Can be significantly reduced by aggregation[1]Improved reaction efficiency in the absence of aggregation leads to higher overall yields.
Final Cleavage Strong acid (e.g., HF, TFMSA)[6]Strong acid (e.g., TFA)[6]The harsh final cleavage in Boc chemistry is a significant drawback, requiring specialized equipment.
Automation Friendliness Less common in modern automated synthesizers[7]Highly amenable to automation[]The use of hazardous reagents like HF makes Boc chemistry less suitable for standard automated synthesizers.

Experimental Workflows and Logical Comparison

The following diagrams illustrate the cyclical workflows of both Boc and Fmoc SPPS and a logical comparison of their suitability for synthesizing glycine-rich sequences.

Boc_SPPS_Workflow Start Resin-Bound Peptide (Nα-Boc protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Deprot Wash (DCM, IPA) Deprotection->Wash_Deprot InSitu_Coupling In Situ Neutralization & Coupling (Boc-AA, Activator, DIEA) Wash_Deprot->InSitu_Coupling Wash_Coupling Wash (DMF, DCM) InSitu_Coupling->Wash_Coupling Elongated_Peptide Elongated Peptide (Nα-Boc protected) Wash_Coupling->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage (HF or TFMSA) Elongated_Peptide->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Nα-Fmoc protected) Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_Deprot Wash (DMF) Deprotection->Wash_Deprot Coupling Coupling (Fmoc-AA, Activator, Base) Wash_Deprot->Coupling Wash_Coupling Wash (DMF) Coupling->Wash_Coupling Elongated_Peptide Elongated Peptide (Nα-Fmoc protected) Wash_Coupling->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage (TFA) Elongated_Peptide->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_vs_Fmoc_Logic Topic Synthesis of Glycine-Rich Peptides Challenge High Aggregation Tendency (β-sheet formation) Topic->Challenge Fmoc_Path Fmoc Chemistry Challenge->Fmoc_Path Boc_Path Boc Chemistry Challenge->Boc_Path Fmoc_Deprot Base Deprotection (Piperidine) Fmoc_Path->Fmoc_Deprot Boc_Deprot Acid Deprotection (TFA) Boc_Path->Boc_Deprot Fmoc_Result Neutral Peptide Chain -> Aggregation -> Low Yield & Purity Fmoc_Deprot->Fmoc_Result Boc_Result Protonated N-Terminus -> Reduced Aggregation -> Higher Yield & Purity Boc_Deprot->Boc_Result Conclusion Boc Chemistry is Advantageous Fmoc_Result->Conclusion Boc_Result->Conclusion

Caption: Logical comparison of Boc and Fmoc chemistries for glycine-rich peptides.

Experimental Protocols

The following are generalized protocols for Boc and Fmoc SPPS, with specific considerations for synthesizing glycine-rich sequences.

Boc Solid-Phase Peptide Synthesis Protocol for Glycine-Rich Sequences (Manual)

This protocol incorporates the in situ neutralization technique, which is highly recommended for aggregation-prone sequences.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard methods (e.g., DCC/HOBt or pre-formed symmetrical anhydride).

  • Capping (Optional but Recommended): Cap any unreacted sites on the resin using acetic anhydride and a base like diisopropylethylamine (DIEA).

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM followed by isopropanol (IPA) and then DMF.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate 3-4 equivalents of the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Immediately add 6-8 equivalents of DIEA to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with the Kaiser test (note: the Kaiser test is not reliable for proline and can be faint for glycine).

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Cycle Repetition: Repeat steps 4-6 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF with scavengers like anisole) in a specialized apparatus.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis Protocol for Glycine-Rich Sequences (Manual)

While generally less suitable for highly aggregating sequences, the following protocol can be attempted, possibly with modifications to disrupt aggregation.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin according to the resin manufacturer's protocol.

  • Capping: Cap any unreacted sites on the resin.

  • Nα-Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, activate 3-4 equivalents of the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIEA or collidine) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For glycine-rich sequences, double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Washing: Wash the resin thoroughly with DMF.

  • Cycle Repetition: Repeat steps 4-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

Conclusion

For the synthesis of glycine-rich peptides, which are prone to on-resin aggregation, the Boc protection strategy offers significant advantages over the more common Fmoc approach. The acidic deprotection step in Boc chemistry, combined with the use of in situ neutralization protocols, effectively mitigates aggregation by maintaining a charged N-terminus, leading to higher crude purity and overall yield. While the final HF cleavage step in Boc chemistry requires specialized equipment and handling, for researchers facing the challenges of synthesizing these "difficult sequences," the Boc strategy remains a powerful and often necessary tool.

References

Confirming the Structure of Boc-Gly-Gly-Gly-OH: An NMR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, meticulous structural confirmation is paramount to ensure the integrity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic peptides like Boc-Gly-Gly-Gly-OH. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for this compound and an alternative, Fmoc-Gly-Gly-Gly-OH, to aid researchers in verifying their synthesized compounds.

Data Presentation: Comparative NMR Analysis

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound and Fmoc-Gly-Gly-Gly-OH. These values are based on spectral data from analogous compounds and theoretical predictions, and are typically referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Assignment This compound Fmoc-Gly-Gly-Gly-OH (Alternative) Expected Multiplicity
Boc (CH₃)₃~1.38-Singlet (s)
Gly¹-αCH₂~3.60~3.65Doublet (d)
Gly²-αCH₂~3.70~3.75Doublet (d)
Gly³-αCH₂~3.75~3.80Doublet (d)
Boc-NH~6.80-Triplet (t)
Gly²-NH~8.10~8.15Triplet (t)
Gly³-NH~8.20~8.25Triplet (t)
COOH~12.5~12.6Broad Singlet (br s)
Fmoc-CH-~4.25Triplet (t)
Fmoc-CH₂-~4.35Doublet (d)
Fmoc-Aromatic-~7.30 - 7.90Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment This compound Fmoc-Gly-Gly-Gly-OH (Alternative)
Boc C (CH₃)₃~28.2-
Boc -C(CH₃)₃~78.0-
Gly¹-αC H₂~43.5~43.8
Gly²-αC H₂~41.5~41.8
Gly³-αC H₂~41.2~41.5
Boc-C =O~155.8-
Gly¹-C =O~169.5~169.8
Gly²-C =O~170.0~170.3
Gly³-C =O~171.5~171.8
Fmoc-C H-~46.8
Fmoc-C H₂-~65.8
Fmoc-Aromatic-~120.1, 125.3, 127.1, 127.7, 140.8, 143.9
Fmoc-C =O-~156.2

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried peptide, this compound.

    • Dissolve the peptide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~200 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR and the structural relationship of the key components of the molecule.

G cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_validation Structure Validation start Synthesize this compound purify Purify Peptide start->purify prepare Prepare NMR Sample purify->prepare acquire Acquire 1H & 13C Spectra prepare->acquire process Process Data acquire->process assign Assign Signals process->assign compare Compare with Expected Data assign->compare confirm Confirm Structure compare->confirm

Workflow for NMR-based structural confirmation of a synthetic peptide.

G Boc Boc Group Gly1 Glycine 1 Boc->Gly1 Amide Bond Gly2 Glycine 2 Gly1->Gly2 Peptide Bond Gly3 Glycine 3 Gly2->Gly3 Peptide Bond OH Hydroxyl Gly3->OH Carboxylic Acid

Key structural components of this compound.

A Comparative Guide to the Stability of Boc- and Fmoc-Protected Triglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that influences the efficiency, purity, and overall success of the synthesis. The two most widely adopted strategies are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This guide provides an objective comparison of the stability of Boc- and Fmoc-protected triglycine, supported by experimental data and detailed protocols to inform the selection of the most suitable approach for your research needs.

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is labile to acid, while the Fmoc group is labile to base.[] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Nα-protecting group at each step of peptide elongation without disturbing acid-labile side-chain protecting groups (in the Fmoc strategy) or base-stable side-chain protection (in the Boc strategy).

Comparative Stability and Deprotection Data

The following table summarizes the key differences in the stability and deprotection of Boc- and Fmoc-protected triglycine based on established principles of peptide chemistry.

FeatureBoc-TriglycineFmoc-Triglycine
Protecting Group Lability Acid-labile[]Base-labile[2]
Deprotection Reagents Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)[][3]Secondary amines (e.g., 20% Piperidine in DMF)[4]
Typical Deprotection Time 15-30 minutes[5]3-20 minutes[6][7]
Stability to Basic Conditions Stable[8][9]Labile
Stability to Acidic Conditions LabileGenerally stable to mild acids[2]
Common Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[10]Aspartimide formation (if Asp is present), Diketopiperazine formation at the dipeptide stage.[11]
Monitoring of Deprotection Not straightforward by UV-VisUV-Vis monitoring of the dibenzofulvene-piperidine adduct at ~301 nm.[6]

Experimental Protocols

The following are detailed protocols for the deprotection of Boc- and Fmoc-triglycine. These protocols are based on standard procedures in solid-phase peptide synthesis.

Protocol 1: Acidic Deprotection of Boc-Triglycine

Objective: To remove the Boc protecting group from the N-terminus of triglycine attached to a solid support.

Materials:

  • Boc-Gly-Gly-Gly-Resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 10% Triethylamine (TEA) in DCM (for neutralization)

  • Methanol (MeOH)

Procedure:

  • Swell the Boc-Gly-Gly-Gly-Resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Gently agitate the mixture at room temperature for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x volumes).

  • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% TEA in DCM (2 x 2 minutes).[5]

  • Wash the resin with DCM (3 x volumes).

  • Wash the resin with MeOH (2 x volumes) and dry under vacuum.

Protocol 2: Basic Deprotection of Fmoc-Triglycine

Objective: To remove the Fmoc protecting group from the N-terminus of triglycine attached to a solid support.

Materials:

  • Fmoc-Gly-Gly-Gly-Resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-Gly-Gly-Gly-Resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Gently agitate the mixture at room temperature for 20 minutes.

  • Drain the piperidine solution. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, measuring the absorbance of the dibenzofulvene-piperidine adduct.

  • Wash the resin with DMF (5 x volumes).

  • Wash the resin with DCM (3 x volumes).

  • Wash the resin with MeOH (2 x volumes) and dry under vacuum.

Visualizing Deprotection Workflows and Principles

The following diagrams illustrate the experimental workflows for the deprotection of Boc- and Fmoc-triglycine, as well as the principle of orthogonal protection strategies.

Boc_Deprotection_Workflow start Boc-Gly-Gly-Gly-Resin swell Swell resin in DCM start->swell deprotect Treat with 50% TFA in DCM swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 neutralize Neutralize with 10% TEA in DCM wash_dcm1->neutralize wash_dcm2 Wash with DCM neutralize->wash_dcm2 wash_meoh Wash with MeOH and Dry wash_dcm2->wash_meoh end H-Gly-Gly-Gly-Resin wash_meoh->end

Boc-Triglycine Deprotection Workflow

Fmoc_Deprotection_Workflow start Fmoc-Gly-Gly-Gly-Resin swell Swell resin in DMF start->swell deprotect Treat with 20% Piperidine in DMF swell->deprotect wash_dmf Wash with DMF deprotect->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm wash_meoh Wash with MeOH and Dry wash_dcm->wash_meoh end H-Gly-Gly-Gly-Resin wash_meoh->end Orthogonal_Protection cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy boc_n Boc (Nα-protection) Acid-labile bzl_sc Benzyl-based (Side-chain) Strong acid-labile logic Orthogonality Principle boc_n->logic Different Lability fmoc_n Fmoc (Nα-protection) Base-labile tbu_sc tert-Butyl-based (Side-chain) Acid-labile fmoc_n->logic Different Lability logic->bzl_sc logic->tbu_sc

References

A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups and building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between the two most prominent strategies, employing the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, profoundly impacts cost, efficiency, and the purity of the final peptide. This guide provides an objective comparison of using Boc-Gly-Gly-Gly-OH versus its Fmoc-protected counterpart, Fmoc-Gly-Gly-Gly-OH, for the incorporation of a triglycine motif in peptide synthesis.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile and removed by a secondary amine, most commonly piperidine. This difference dictates the entire synthetic workflow, from the choice of side-chain protecting groups to the final cleavage from the resin.

FeatureBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-Gly-Gly-Gly-OH)
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based (removed by strong acid, e.g., HF)Typically tert-butyl-based (removed by TFA)
Orthogonality Quasi-orthogonal (relies on differential acid lability)Fully orthogonal
Final Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common in modern automated synthesizersStandard for automated synthesis

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound and its Fmoc alternative. Cost data is based on currently available supplier pricing and may vary. Performance data is extrapolated from typical outcomes reported for Boc and Fmoc strategies in SPPS.

Table 1: Cost Comparison

CompoundSupplierPack SizePrice (USD)Price per Gram (USD)
This compound Chem-Impex1g$36.65$36.65
5g$114.87$22.97
25g$412.02$16.48
Bachem5gCHF 112.40 (~$125.29)~$25.06
25gCHF 449.40 (~$500.94)~$20.04
Fmoc-Gly-Gly-Gly-OH Bachem1gCHF 169.10 (~$188.51)~$188.51
5gCHF 561.80 (~$626.21)~$125.24
Chem-Impex-Request Quote-

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.

Table 2: Performance Comparison (Illustrative)

ParameterThis compoundFmoc-Gly-Gly-Gly-OHKey Considerations
Typical Coupling Efficiency >99%>99%Glycine is sterically unhindered, leading to high coupling efficiency in both strategies.
Crude Peptide Purity Generally lowerGenerally higherMilder deprotection conditions in the Fmoc strategy often lead to fewer side reactions and higher crude purity.
Overall Yield Can be lower due to harsher cleavage conditionsGenerally higherHarsh acid cleavage in the Boc strategy can lead to peptide degradation, reducing the final yield.
Risk of Aggregation Potentially lowerCan be higherThe protonated state of the N-terminus after Boc deprotection can help to disrupt interchain hydrogen bonding and reduce aggregation, which can be a significant issue with poly-glycine sequences.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these building blocks into a peptide sequence. Below are representative protocols for solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-SPPS using this compound

This protocol assumes a manual synthesis on a Merrifield resin.

1. Resin Swelling and Preparation:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Loading (if not pre-loaded):

  • Dissolve Boc-Amino Acid-OH (3 mmol) and triethylamine (2.9 mmol) in DCM/DMF.

  • Add the solution to the resin and shake for 2-4 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

3. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.

  • Shake for 30 minutes at room temperature.

  • Wash the resin with DCM (5 x 10 mL).

4. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIPEA) in DCM to the resin.

  • Shake for 10 minutes.

  • Wash the resin with DCM (5 x 10 mL).

5. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 mmol), HOBt (3 mmol), and HBTU (2.9 mmol) in DMF.

  • Add DIPEA (6 mmol) to the solution and pre-activate for 2-5 minutes.

  • Add the activated solution to the deprotected resin.

  • Shake for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Repeat Steps 3-5 for subsequent amino acid couplings.

7. Final Cleavage:

  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Carefully add liquid HF and stir at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS using Fmoc-Gly-Gly-Gly-OH

This protocol assumes a manual synthesis on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of Fmoc-Gly-Gly-Gly-OH:

  • In a separate vessel, dissolve Fmoc-Gly-Gly-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated solution to the deprotected resin.

  • Shake for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

  • Wash the resin with DMF (5 x 10 mL).

4. Repeat Steps 2-3 for subsequent amino acid couplings.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent and purify by RP-HPLC.

Visualizing the Workflow

To better illustrate the differences in the synthetic pathways, the following diagrams, generated using Graphviz, outline the core cycles of Boc and Fmoc SPPS.

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washes DCM/DMF Washes Deprotection->Washes Wash Neutralization Neutralization (10% DIPEA in DCM) Neutralization->Washes Wash Coupling Coupling (Boc-AA-OH, HBTU/HOBt, DIPEA) Coupling->Washes Wash Washes->Resin Next Cycle Washes->Neutralization Washes->Coupling

Boc-SPPS Workflow Cycle

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washes DMF Washes Deprotection->Washes Wash Coupling Coupling (Fmoc-AA-OH, HATU, DIPEA) Coupling->Washes Wash Washes->Resin Next Cycle Washes->Coupling

Fmoc-SPPS Workflow Cycle

Cost-Benefit Analysis and Strategic Recommendations

The decision to use this compound over its Fmoc counterpart is a nuanced one, with significant trade-offs to consider.

Cost: From a raw material perspective, This compound is significantly more cost-effective than Fmoc-Gly-Gly-Gly-OH, with a price per gram that can be five to ten times lower depending on the supplier and quantity. For large-scale synthesis, this can translate into substantial savings.

Benefits of this compound:

  • Reduced Aggregation: The repetitive acidic deprotection steps in the Boc strategy can help to disrupt the formation of secondary structures, a common problem in poly-glycine sequences that can lead to incomplete coupling and deprotection.[1]

  • Lower Raw Material Cost: As highlighted, the initial cost of the protected tripeptide is considerably lower.

Drawbacks of this compound:

  • Harsh Cleavage Conditions: The use of hazardous reagents like liquid HF for final cleavage requires specialized equipment and stringent safety protocols, adding to the overall cost and complexity of the process.[1]

  • Potential for Side Reactions: The repeated strong acid treatments can lead to the degradation of sensitive amino acids within the peptide chain.

  • Lower Crude Purity and Yield: The harsher conditions can result in a lower quality crude product, necessitating more extensive and costly purification.

Benefits of Fmoc-Gly-Gly-Gly-OH:

  • Milder Conditions: The use of piperidine for deprotection and TFA for final cleavage is significantly milder, preserving the integrity of the peptide and making the process more amenable to a standard laboratory setting.[1]

  • Higher Purity and Yield: The milder conditions generally result in a cleaner crude product and a higher overall yield of the desired peptide.

  • Automation Friendly: The Fmoc strategy is the standard for modern automated peptide synthesizers, allowing for high-throughput and reproducible synthesis.

Drawbacks of Fmoc-Gly-Gly-Gly-OH:

  • Higher Raw Material Cost: The initial investment in the protected tripeptide is substantially higher.

  • Potential for Aggregation: While strategies exist to mitigate this, poly-glycine sequences can be prone to aggregation during Fmoc-SPPS.

Conclusion

The choice between this compound and Fmoc-Gly-Gly-Gly-OH depends heavily on the specific context of the synthesis.

This compound is a strong candidate for:

  • Large-scale synthesis where cost is a primary driver.

  • Sequences known to be highly prone to aggregation where the aggregation-disrupting properties of the Boc strategy are advantageous.

  • Laboratories equipped to handle hazardous reagents like HF.

Fmoc-Gly-Gly-Gly-OH is the preferred choice for:

  • Routine laboratory-scale synthesis.

  • Automated peptide synthesis.

  • Peptides containing acid-sensitive residues.

  • Projects where high purity and yield are prioritized over initial raw material cost.

Ultimately, a thorough evaluation of the specific peptide sequence, the scale of the synthesis, available equipment, and the overall project budget will guide the most prudent choice for incorporating a triglycine unit into your peptide of interest.

References

A Comparative Guide to the Characterization of Peptides Synthesized Using Boc-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and characterization of peptides are fundamental to advancing therapeutic and research goals. The choice of synthetic strategy significantly impacts the purity, yield, and overall quality of the final peptide. This guide provides an objective comparison of peptides synthesized using tert-butyloxycarbonyl (Boc)-Gly-Gly-Gly-OH versus the alternative 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The focus is on the characterization of the resulting tripeptide, Gly-Gly-Gly, with supporting experimental data and detailed analytical protocols.

Performance Comparison: Boc vs. Fmoc Synthesis of Gly-Gly-Gly

The synthesis of poly-glycine sequences can be challenging due to the potential for the growing peptide chain to aggregate, which can lead to incomplete reactions and the formation of deletion sequences.[1] The choice between the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies involves a trade-off between the harshness of the chemical reagents and the potential for side reactions.

The Boc strategy utilizes an acid-labile Boc group for Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) in each cycle. Side-chain protecting groups are typically benzyl-based and require a strong, hazardous acid such as hydrofluoric acid (HF) for final cleavage.[2] In contrast, the Fmoc strategy employs a base-labile Fmoc group, which is removed with a weak base like piperidine. The side-chain protecting groups are acid-labile and are removed during the final cleavage with TFA.[2]

While direct, side-by-side quantitative comparisons for the synthesis of Gly-Gly-Gly are not extensively published, the following tables summarize the expected performance based on general principles of SPPS and data from similar short peptides.[3]

Parameter Boc-SPPS using Boc-Gly-Gly-Gly-OH Fmoc-SPPS using Fmoc-Gly-OH (Stepwise) Reference
Typical Scale 50 mg - 5 g of resin50 mg - 5 g of resin[3]
Coupling Efficiency (per step) > 98%> 95%
Final Crude Purity 80 - 95%70 - 90%[3]
Overall Yield Generally high for short peptidesCan be lower due to potential aggregation[1]
Key Challenge Handling of hazardous HF for cleavageIntra- and inter-chain aggregation[1]

Table 1: General Performance Comparison of Boc vs. Fmoc SPPS for a Tripeptide.

Characteristic Boc-SPPS of Gly-Gly-Gly Fmoc-SPPS of Gly-Gly-Gly
Crude Peptide Purity (by HPLC) ~85-95%~70-90%
Overall Crude Peptide Yield ~70-80%~60-75%
Final Purified Peptide Yield ~40-50%~35-55%
Major Potential Side Products Truncated sequences (Gly, Gly-Gly), t-butyl adducts on sensitive residues (if present).Deletion sequences (Gly-Gly), diketopiperazine formation (cleavage of the first two residues).

Table 2: Estimated Performance Data for the Synthesis of Gly-Gly-Gly.

Experimental Workflows

The following diagrams illustrate the general workflows for the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of This compound neutralization->coupling wash1 Wash coupling->wash1 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) wash1->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling1 Coupling of Fmoc-Gly-OH deprotection->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection (Piperidine) wash1->deprotection2 coupling2 Coupling of Fmoc-Gly-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection (Piperidine) wash2->deprotection3 coupling3 Coupling of Fmoc-Gly-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Fmoc Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

Accurate characterization of the synthesized Gly-Gly-Gly peptide is crucial to confirm its identity, purity, and quantity. The following are detailed protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[4]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude Gly-Gly-Gly peptide sample

Protocol:

  • Sample Preparation: Dissolve the crude Gly-Gly-Gly peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter.[5]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the Gly-Gly-Gly peptide by determining the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Instrumentation and Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer

  • Crude Gly-Gly-Gly peptide sample

  • Solvent for sample preparation (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS)

Protocol:

  • Sample Preparation: Dissolve the crude peptide sample in a suitable solvent to a final concentration of approximately 10 µg/mL. The addition of 0.1% formic acid aids in the protonation of the analyte for positive ion mode ESI-MS.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: The expected monoisotopic mass for Gly-Gly-Gly (C6H11N3O4) is 189.075 g/mol . Look for the corresponding [M+H]+ ion at m/z 190.082. Fragmentation (MS/MS) analysis can be performed to confirm the peptide sequence by observing the characteristic b- and y-ions.

MS_Fragmentation peptide H2N-Gly-Gly-Gly-COOH [M+H]+ = 190.082 b1 b1 Gly 58.029 peptide->b1 b2 b2 Gly-Gly 115.050 peptide->b2 y1 y1 Gly 76.039 peptide->y1 y2 y2 Gly-Gly 133.061 peptide->y2

Predicted MS/MS fragmentation of Gly-Gly-Gly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy provide detailed structural information about the peptide.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Purified Gly-Gly-Gly peptide sample

  • Deuterium oxide (D₂O)

  • 5 mm NMR tube

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified Gly-Gly-Gly peptide in approximately 0.6 mL of D₂O. Transfer the solution to a 5 mm NMR tube.[6]

  • ¹H NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • Suppress the residual HDO signal.

  • ¹³C NMR Data Acquisition:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200 ppm and a sufficient number of scans.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the chemical shifts to an internal standard or the residual solvent peak.

    • Expected ¹H NMR Chemical Shifts (in D₂O, approx.):

      • α-CH₂ (N-terminal Gly): ~3.6 ppm (s)

      • α-CH₂ (middle Gly): ~3.9 ppm (s)

      • α-CH₂ (C-terminal Gly): ~3.8 ppm (s)

    • Expected ¹³C NMR Chemical Shifts (in D₂O, approx.): [7]

      • α-C (Gly): ~41-43 ppm

      • C=O (carbonyl): ~172-175 ppm

Characterization Workflow

The overall workflow for the characterization of the synthesized Gly-Gly-Gly peptide is a systematic process to ensure the final product meets the required quality standards.

Characterization_Workflow start Crude Peptide (Post-Cleavage) hplc_purity HPLC Purity Analysis start->hplc_purity ms_identity Mass Spectrometry (Identity Confirmation) start->ms_identity decision Purity & Identity Confirmed? hplc_purity->decision ms_identity->decision decision->start No, Re-synthesize purification Preparative HPLC decision->purification Yes nmr_structure NMR Spectroscopy (Structural Confirmation) purification->nmr_structure quantification Peptide Quantification (e.g., Amino Acid Analysis) purification->quantification end Characterized Pure Peptide nmr_structure->end quantification->end

Peptide Characterization Workflow.

References

Benchmarking Boc-gly-gly-gly-OH: A Comparative Guide to Flexible Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant in the successful design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload or E3 ligase ligand, profoundly influences the stability, solubility, cell permeability, and ultimately, the efficacy and safety of the conjugate. Among the diverse array of available linkers, flexible linkers are widely employed to allow for optimal spatial orientation of the connected molecules. This guide provides an objective comparison of Boc-gly-gly-gly-OH, a short peptide linker, against other commonly used flexible linkers, supported by experimental data and detailed methodologies.

The Role of Flexible Linkers

Flexible linkers, typically composed of amino acid sequences like glycine and serine, or polyethylene glycol (PEG) chains, provide the necessary conformational freedom for the two ends of a bifunctional molecule to simultaneously engage their respective targets. This is crucial for the formation of a stable ternary complex in PROTACs (Target Protein-PROTAC-E3 Ligase) and for the effective delivery and release of payloads in ADCs. The length and composition of the flexible linker can significantly impact the biological activity of the conjugate.

Quantitative Comparison of Flexible Linkers

Direct head-to-head comparative studies benchmarking this compound against a wide spectrum of other flexible linkers within a single experimental framework are limited in publicly available literature. However, by collating data from various studies, we can draw meaningful comparisons. The following tables summarize key performance indicators for different flexible linkers. It is important to note that the data presented is compiled from different studies and experimental conditions may vary; therefore, direct comparisons should be interpreted with caution.

Table 1: Comparative Performance of Flexible Linkers in PROTACs

Linker TypeExample CompositionTarget ProteinE3 LigaseKey Performance Metrics (DC50/Dmax)Reference
Short Peptide Triglycine (Gly-Gly-Gly)Not specifiedNot specifiedPotent degradation, but highly target-dependent.[1][1]
PEGPEG4BRD4CRBNDC50 in H661 cells: Optimal length is crucial.[2][2]
PEGPEG8ERαDegradation measured in MCF-7 cells.[2][2]
PEGPEG12ERαLonger linkers can sometimes decrease potency.[2][2]
Alkyl ChainC8PI3K/mTORDemonstrated optimal dual-target degradation.
Alkyl Chain9-atom chainCRBNVHLReplacement with 3-unit PEG led to weaker degradation.[3][3]

Table 2: Comparative Performance of Flexible Linkers in ADCs

Linker TypeExample CompositionPayloadCancer Cell LineKey Performance Metrics (IC50/Stability)Reference
Short Peptide Triglycyl (CX)Maytansinoid (DM1)High stability in mouse plasma, comparable to non-cleavable SMCC linker. Improved in vitro cytotoxicity compared to SMCC.[1][1]
PeptideVal-CitMMAEVariousWidely used, susceptible to cleavage by cathepsins.[4][4]
PeptideVal-AlaMMAEVariousAlso a substrate for cathepsins.[4][4]
PeptideGly-Gly-Phe-Gly (GGFG)Used in Enhertu®, designed for improved lysosomal cleavage and plasma stability.[5][6][5][6]
Non-cleavableSMCCDM1Stable linker, serves as a benchmark for stability studies.[1][1]

Experimental Protocols

Accurate benchmarking of linkers requires robust and reproducible experimental assays. Below are detailed protocols for key experiments cited in the comparison of flexible linkers.

Protocol 1: In Vitro Serum/Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in a biological matrix.

Materials:

  • Linker-drug conjugate (e.g., ADC or PROTAC)

  • Human or mouse serum/plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into pre-warmed serum or plasma to a final concentration of 10-100 µg/mL. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Protein Precipitation: To each aliquot, add 3 volumes of cold ACN with 0.1% TFA to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life (t1/2) of the conjugate in serum/plasma.

Protocol 2: PROTAC-Induced Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC molecule

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).

  • Binary Interaction (PROTAC to Target): In solution, mix a constant concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over a control surface to determine the solution-based binary affinity.

  • Ternary Complex Formation: Pre-incubate a constant, saturating concentration of the target protein with a serial dilution of the PROTAC.

  • Injection: Inject the pre-incubated mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD of the PROTAC to the E3 ligase divided by the ternary KD. An α value greater than 1 indicates positive cooperativity.

Protocol 3: In Vitro Cytotoxicity Assay (for ADCs)

Objective: To determine the cytotoxic potency of an ADC.

Materials:

  • Cancer cell line expressing the target antigen

  • ADC

  • Control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ADC and the control antibody. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Ub->E3 Recruited Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_design Linker Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Linker Selection (this compound, PEG, etc.) Synthesis Synthesis of Drug Conjugate Design->Synthesis Stability Serum Stability Assay Synthesis->Stability Binding Ternary Complex Assay (PROTAC) or Binding Assay (ADC) Stability->Binding Cytotoxicity Cytotoxicity Assay (ADC) Binding->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Efficacy in Animal Models PK->Efficacy

Caption: A typical experimental workflow for the evaluation of different linkers.

Conclusion

The choice of a flexible linker is a critical step in the design of potent and safe targeted therapies. While this compound offers a short, flexible, and synthetically accessible peptide-based linker, its performance relative to other flexible linkers, such as those based on PEG or other amino acid sequences, is highly context-dependent. The optimal linker length and composition must be empirically determined for each specific application, taking into account the target protein, E3 ligase or antibody, and the payload. The data and protocols presented in this guide provide a framework for the rational design and comparative evaluation of flexible linkers, facilitating the development of the next generation of targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-gly-gly-gly-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents such as N-(tert-Butoxycarbonyl)glycyl-glycyl-glycine (Boc-gly-gly-gly-OH) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with established best practices in laboratory operations.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

According to the Safety Data Sheet from AK Scientific, Inc., this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Quantitative Data Summary

A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 28320-73-2PubChem[2], Chem-Impex[3]
Molecular Formula C₁₁H₁₉N₃O₆PubChem[2], Chem-Impex[3]
Molecular Weight 289.29 g/mol PubChem[2], Chem-Impex[3]
Appearance White to off-white powderChem-Impex[3]
Melting Point 150 - 153 °CChem-Impex[3]
Hazard Statements H315, H319, H335AK Scientific, Inc.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved chemical waste disposal service. For situations where immediate treatment is necessary and permissible by local regulations, a procedure involving dissolution and incineration can be considered.

Method 1: Standard Chemical Waste Disposal

This is the most common and recommended procedure for the disposal of this compound.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and properly labeled chemical waste container.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "N-(tert-Butoxycarbonyl)glycyl-glycyl-glycine," the CAS number "28320-73-2," and the relevant hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Method 2: Incineration (where permissible)

This method should only be performed by trained personnel in a facility equipped with a chemical incinerator and in strict accordance with local, state, and federal regulations.

  • Dissolution:

    • Dissolve or mix the this compound waste with a combustible solvent, such as a flammable alcohol or other appropriate solvent. This should be done in a well-ventilated area, preferably within a fume hood.

  • Incineration:

    • The resulting solution should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_alternative Alternative (where permissible) A This compound Waste (Solid or Contaminated Material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Chemical Waste Area C->D G Dissolve in a Combustible Solvent C->G Check Local Regulations E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Proper Disposal E->F Standard Procedure H Burn in a Chemical Incinerator with Afterburner and Scrubber G->H

Disposal Workflow for this compound

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and local regulations before proceeding with any chemical disposal.

References

Personal protective equipment for handling Boc-gly-gly-gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-gly-gly-gly-OH

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some sources classify Boc-protected amino acids as non-hazardous, it is prudent to handle this compound with care, treating it as a potentially hazardous chemical. One supplier has classified it as "Acute Toxicity, Oral (Category 4)" and "Skin Sensitisation (Category 1)". To our knowledge, the hazards of this material have not been thoroughly investigated.[1] Therefore, a comprehensive approach to PPE is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile GlovesChemical-resistant gloves are required. Inspect before use and change immediately if contaminated.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the solid powder to avoid inhalation of fine particles. Work should be conducted in a chemical fume hood.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where chemicals are handled.
Operational Handling Protocol

Proper handling is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step 1: Preparation and Engineering Controls

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Conduct all manipulations of the solid compound, especially weighing, within a certified chemical fume hood to control potential inhalation of dust.[2]

  • The work area should be well-ventilated.[3]

Step 2: Handling the Solid Compound

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.

  • Minimize the creation of dust when handling the solid.

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.

Step 3: Solution Preparation

  • When dissolving the compound, add the solid to the solvent slowly.

  • If the process generates heat, cool the container as needed.

Step 4: Storage

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store in a refrigerator at 2°C - 8°C for long-term storage.[3]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]
Disposal Plan

Proper disposal is essential for laboratory safety and environmental compliance. Treat all this compound waste as chemical waste.

Step 1: Waste Segregation

  • Solid Waste: Collect all materials contaminated with the compound, such as used gloves, weighing paper, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any unused or waste solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[3]

Step 2: Container Management

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure lid.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

Step 3: Final Disposal

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

  • Arrange for pickup by your institution's environmental health and safety (EHS) department.

  • One disposal method for the solid is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep1 Don PPE: Safety Goggles, Nitrile Gloves, Lab Coat prep2 Prepare Work Area: Chemical Fume Hood prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution (if needed) handle1->handle2 use1 Perform Experiment handle2->use1 disp1 Segregate Waste: Solid and Liquid use1->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for handling, storage, and disposal of this compound.

References

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Reactant of Route 2
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